molecular formula C9H11NO2 B6353369 Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 6713-41-3

Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B6353369
CAS No.: 6713-41-3
M. Wt: 165.19 g/mol
InChI Key: RIVOBMOBWMOLDJ-UHFFFAOYSA-N
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Description

Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS 6713-41-3) is a tricyclic imide compound with a norbornane core, serving as a critical intermediate in pharmaceutical research and development. This compound, with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol , is a key building block in medicinal chemistry. Its primary research value lies in its role as a precursor in the synthesis of complex molecules targeting the central nervous system. It has been utilized as a core structural element in the development of ligands for dopamine and serotonin receptors, which are relevant to the treatment of psychiatric disorders such as schizophrenia . For instance, flexible alkyl derivatives of this compound have been investigated as hit structures for designing novel multifunctional ligands with affinity for 5-HT6 and 5-HT7 receptors . The compound is a white solid with a melting point of 173-176 °C and should be stored at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h4-7H,1-3H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVOBMOBWMOLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20330270
Record name Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14805-29-9, 6713-41-3
Record name NSC238001
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Molecule of Bicyclic Rigidity and Synthetic Versatility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Prepared by: Gemini, Senior Application Scientist

This compound, identified by CAS Number 14805-29-9, is a bicyclic imide with a unique and rigid molecular architecture.[1] Its structure is built upon a norbornane skeleton, a bridged ring system that imparts significant steric and conformational constraints. This compound, often referred to as a nadic imide derivative, is a saturated analog of the product from the well-known Diels-Alder reaction between cyclopentadiene and maleimide.[2][3] While it may appear to be a simple heterocyclic compound, its true value lies in its role as a pivotal intermediate in advanced chemical synthesis.

Primarily, it is recognized as a key building block in the synthesis of Lurasidone, an atypical antipsychotic medication used in the treatment of schizophrenia.[4][5][6] Beyond its pharmaceutical importance, the underlying nadimide structure is fundamental in the field of polymer science for creating high-performance thermosetting polyimides with exceptional thermal and mechanical stability.[7][8][9] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and critical applications for professionals in research and development.

Physicochemical Properties

The compound's physical and chemical characteristics are dictated by its rigid, saturated bicyclic structure and the polar imide functional group. It typically appears as a white to light brown crystalline solid.[4][5][10] A summary of its key properties is presented below.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₂[10][11][12][13]
Molecular Weight 165.19 g/mol [11][12][13][14]
CAS Number 14805-29-9[4][5][10][12]
Appearance White to almost white powder/crystalline solid[4][5][10]
Melting Point 173-176 °C[4][10]
Boiling Point 355 °C (Predicted)[4][10]
Density 1.285 g/cm³ (Predicted)[4][10]
Solubility Slightly soluble in Chloroform and Methanol[4][10]
pKa 11.85 ± 0.20 (Predicted)[4][10]
Topological Polar Surface Area 46.2 Ų[13][14][15]
XLogP3 0.7[13][14][15]

Synthesis and Stereochemical Considerations

The synthesis of this compound is a classic two-step process that beautifully illustrates fundamental principles of organic chemistry: a [4+2] cycloaddition followed by a reduction.

Step 1: The Diels-Alder Reaction

The journey begins with the formation of the unsaturated precursor, 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. This is achieved through the Diels-Alder reaction, a powerful tool for forming six-membered rings.[2]

  • Diene: Cyclopentadiene. This five-membered cyclic diene is exceptionally reactive in Diels-Alder reactions because its conjugated double bonds are locked in the required s-cis conformation.[2]

  • Dienophile: Maleimide. The electron-withdrawing nature of the two carbonyl groups adjacent to the double bond makes maleimide a highly reactive dienophile.[16]

The reaction is stereoselective. Under kinetic control (i.e., at lower temperatures), the reaction favors the formation of the endo isomer. This preference is explained by the theory of secondary orbital interactions, where the pi system of the dienophile's carbonyl groups favorably interacts with the developing pi bond in the diene during the transition state. The exo isomer, while sterically less hindered and therefore thermodynamically more stable, is formed more slowly.[2] For many applications, including as a Lurasidone intermediate, the exo isomer is the desired starting point for the subsequent hydrogenation.[4]

Stereochemical pathways of the Diels-Alder reaction.
Step 2: Catalytic Hydrogenation

To arrive at the target molecule, the carbon-carbon double bond within the norbornene ring of the Diels-Alder adduct must be reduced. This is accomplished via catalytic hydrogenation.

This reduction saturates the ring system, yielding the final this compound. A common and efficient method involves using a palladium on carbon (Pd/C) catalyst in a solvent like methanol under a hydrogen atmosphere.[4][10]

Two-step synthesis of the target compound.

Reactivity and Derivatization

The chemical utility of this molecule stems from the reactivity of its imide functional group.

  • N-H Acidity: The proton on the nitrogen atom is acidic (predicted pKa ≈ 11.85), making it susceptible to deprotonation by a moderately strong base.[4][10] The resulting anion is a potent nucleophile.

  • N-Substitution: This nucleophilic nitrogen can readily react with various electrophiles, such as alkyl halides or acyl chlorides. This N-substitution is the cornerstone of its use as a synthetic intermediate, allowing for the attachment of complex side chains required for pharmacologically active molecules like Lurasidone.[17]

The saturated norbornane backbone is generally unreactive under standard conditions, providing a rigid and stable scaffold for the appended functional groups.

General workflow for N-alkylation.

Core Applications

Pharmaceutical Intermediate for Lurasidone

The most prominent and well-documented application is its role as a key intermediate in the multi-step synthesis of Lurasidone.[4][5][10] Lurasidone is an important antipsychotic drug for treating schizophrenia.[5] The rigid, bicyclic structure of the hexahydro-methanoisoindole-dione core serves as a validated scaffold onto which the rest of the complex drug molecule is constructed.

Monomer for High-Performance Polymers

The unsaturated precursor, known as nadic imide, and its derivatives are critical in materials science. They are used as end-capping agents for oligomers that can be thermally cured to form thermosetting polyimides.[8][9] These materials are prized for their:

  • Exceptional Thermal Stability: Capable of withstanding very high temperatures.[7]

  • Superior Mechanical Strength: Offering rigidity and durability.[18][19]

  • Excellent Electrical Resistance: Making them suitable for electronic and aerospace applications.[7][19]

The curing process involves a retro-Diels-Alder reaction at elevated temperatures, which releases cyclopentadiene and generates highly reactive maleimide end-groups that subsequently polymerize to form a robust, cross-linked network.[9][20]

Validated Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol is based on a general procedure described for the reduction of the unsaturated precursor.[4][10]

Objective: To synthesize (3aR,4S,7R,7aS)-rel-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione from its tetrahydro- precursor.

Materials:

  • rel-(3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (1 equivalent)

  • 10% Palladium on Carbon (Pd/C) catalyst (e.g., 5-10% w/w)

  • Methanol (Sufficient to create a slurry)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Water

Equipment:

  • Autoclave or a suitable hydrogenation reactor

  • Filtration apparatus

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Reactor Charging: In an autoclave, suspend the starting material, rel-(3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, and the 10% Pd/C catalyst in methanol.[4][10]

  • Inerting: Seal the autoclave and purge the atmosphere by replacing the air with nitrogen several times.

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas, pressurizing the reactor to the desired pressure (e.g., 8 atm).[4][10]

  • Reaction Monitoring: Maintain the reaction under stirring. The reaction progress can be monitored by observing hydrogen consumption or by taking aliquots for analysis by Gas Chromatography (GC).[4][10]

  • Catalyst Removal: Upon completion, vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture to remove the Pd/C catalyst.

  • Workup and Isolation: Concentrate the filtrate under reduced pressure to a smaller volume. Slowly add water to the concentrated solution to precipitate the product.[4][10]

  • Purification: Cool the resulting suspension. Collect the white solid product by centrifugation or filtration. Wash the solid with water to remove any residual impurities.[4][10]

  • Drying: Dry the final product under vacuum to obtain (3aR,4S,7R,7aS)-rel-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione with high purity (e.g., >99% by GC).[4][10]

Conclusion

This compound is more than a mere catalog chemical; it is a testament to elegant and efficient synthesis. Its rigid bicyclic framework, derived from one of organic chemistry's most famous reactions, provides a stable and predictable scaffold. This stability, combined with the reactive potential of the imide nitrogen, makes it an invaluable intermediate for constructing complex molecules in the pharmaceutical industry and a foundational component for robust, high-performance materials in polymer science. Understanding its core properties and synthetic pathways is essential for researchers aiming to leverage its unique structure in drug discovery and materials innovation.

References

A Comprehensive Technical Guide to Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: Synthesis, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a saturated bicyclic imide, is a molecule of significant interest in both materials science and pharmaceutical development. Its rigid, well-defined three-dimensional structure, derived from the norbornane framework, imparts unique properties to polymers and serves as a crucial chiral building block in the synthesis of complex therapeutic agents. This guide provides an in-depth exploration of its nomenclature, stereoisomerism, synthesis, characterization, and key applications, with a particular focus on the distinction and utility of its endo and exo isomers.

Nomenclature and Stereochemistry: Defining the Isomers

The core structure of this compound is a product of the Diels-Alder reaction between cyclopentadiene and maleimide, followed by hydrogenation. The stereochemical outcome of the initial cycloaddition dictates the formation of two primary diastereomers: the endo and exo isomers. This stereoisomerism is pivotal, as it significantly influences the molecule's physical properties and reactivity.

The IUPAC nomenclature for these isomers can be complex due to the bridged ring system. A more systematic name, 4-azatricyclo[5.2.1.02,6]decane-3,5-dione, is also used. The stereochemistry is explicitly defined in the full IUPAC name.

IsomerIUPAC NameCAS Number
exo(3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione14805-29-9
endo(3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione28871-95-6

Note: The specific stereochemical descriptors (3aR, 4S, 7R, 7aS) and (3aR, 4R, 7S, 7aS) define the relative configuration of the stereocenters in the exo and endo isomers, respectively.

The distinction between the exo and endo isomers lies in the orientation of the imide ring relative to the methylene bridge of the norbornane framework. In the endo isomer, the imide ring is on the same side as the bridge, leading to greater steric hindrance. Conversely, in the exo isomer, the imide ring is on the opposite side, resulting in a more thermodynamically stable conformation.

Synthesis and Mechanistic Insights

The synthesis of the unsaturated precursor to this compound, bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide, is a classic example of a Diels-Alder reaction. The subsequent hydrogenation of the double bond yields the target saturated compound.

The Diels-Alder Reaction: Kinetic vs. Thermodynamic Control

The reaction between cyclopentadiene (the diene) and maleimide (the dienophile) is subject to kinetic and thermodynamic control, which dictates the initial formation of the endo or exo adduct.[1]

  • Kinetic Control (Low Temperature): At lower reaction temperatures, the reaction is essentially irreversible, and the product that forms faster is the major product. The endo isomer is the kinetically favored product due to secondary orbital interactions between the developing pi system of the diene and the carbonyl groups of the dienophile, which stabilizes the endo transition state.[1]

  • Thermodynamic Control (High Temperature): At higher temperatures, the Diels-Alder reaction becomes reversible, allowing for an equilibrium to be established. Under these conditions, the more stable product is favored. The exo isomer is thermodynamically more stable due to reduced steric hindrance between the imide ring and the diene's bridge. Therefore, heating the kinetically formed endo adduct can lead to its isomerization to the more stable exo form.[2][3]

G cluster_products Products Reactants Cyclopentadiene + Maleimide TS_endo Endo Transition State (Lower Energy) Reactants->TS_endo Low Temp. TS_exo Exo Transition State (Higher Energy) Reactants->TS_exo High Temp. TS_endo->Reactants Endo_Product Endo Adduct (Kinetic Product) TS_endo->Endo_Product TS_exo->Reactants Exo_Product Exo Adduct (Thermodynamic Product) TS_exo->Exo_Product Endo_Product->TS_endo <-- High Temp. Endo_Product->Exo_Product Isomerization (High Temp.) Exo_Product->TS_exo <-- High Temp.

Figure 1: Kinetic vs. Thermodynamic Control in the Diels-Alder Reaction.

Experimental Protocols

Protocol 1: Synthesis of endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide (Kinetic Product)

This protocol is adapted from standard laboratory procedures for the Diels-Alder reaction of cyclopentadiene and maleic anhydride, with maleimide substituted as the dienophile.[4][5]

  • Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point and collecting the cyclopentadiene monomer via fractional distillation. Keep the collected cyclopentadiene on ice to prevent dimerization.

  • Reaction Setup: In a suitable flask, dissolve maleimide in ethyl acetate with gentle warming.

  • Cooling: Cool the maleimide solution in an ice bath.

  • Addition of Cyclopentadiene: Slowly add the freshly prepared, cold cyclopentadiene to the maleimide solution with stirring. An exothermic reaction will occur.

  • Crystallization: Allow the reaction mixture to stand at room temperature. The endo adduct will crystallize out of solution.

  • Isolation and Purification: Collect the crystals by vacuum filtration, wash with cold hexane, and air dry. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Protocol 2: Synthesis of exo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide (Thermodynamic Product)

The exo isomer is typically obtained through the thermal isomerization of the endo adduct.[2][3]

  • Isomerization: Place the purified endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide in a high-boiling point, inert solvent such as 1,2-dimethoxybenzene.

  • Heating: Heat the mixture to a high temperature (e.g., 190-200 °C) for several hours. The progress of the isomerization can be monitored by techniques such as NMR spectroscopy.

  • Isolation and Purification: After cooling, the exo isomer can be isolated. This often involves removing the solvent under reduced pressure and purifying the resulting solid by recrystallization. The separation of the remaining endo isomer can be challenging and may require careful fractional crystallization or chromatography.

Protocol 3: Hydrogenation to this compound

The hydrogenation of the unsaturated bicyclic imide to its saturated analog is a standard procedure. A general method is described in a patent for the synthesis of Lurasidone.[6]

  • Catalyst and Solvent: Suspend the unsaturated endo or exo imide and a palladium on carbon (Pd/C) catalyst in a suitable solvent like methanol in an autoclave.

  • Hydrogenation: Seal the autoclave, replace the air with nitrogen, and then introduce hydrogen gas to a specified pressure.

  • Reaction Monitoring: The reaction is monitored by the consumption of hydrogen.

  • Workup: Upon completion, filter off the catalyst. Concentrate the filtrate and precipitate the product by adding a non-solvent like water.

  • Isolation: Collect the solid product by filtration, wash with water, and dry to yield the desired this compound.

G Dicyclopentadiene Dicyclopentadiene Cyclopentadiene Cyclopentadiene Dicyclopentadiene->Cyclopentadiene Retro Diels-Alder (Cracking) Maleimide Maleimide Endo_Unsaturated endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide Maleimide->Endo_Unsaturated Cyclopentadiene->Endo_Unsaturated Diels-Alder (Low Temp.) Exo_Unsaturated exo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide Endo_Unsaturated->Exo_Unsaturated Thermal Isomerization (High Temp.) Endo_Saturated endo-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Endo_Unsaturated->Endo_Saturated Hydrogenation (Pd/C, H₂) Exo_Saturated exo-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Exo_Unsaturated->Exo_Saturated Hydrogenation (Pd/C, H₂)

Figure 2: General Synthesis Workflow.

Spectroscopic Characterization

The endo and exo isomers can be readily distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons in the norbornane framework are highly sensitive to the stereochemistry of the imide ring.

Key distinguishing features in the ¹H NMR spectra of the unsaturated precursors are the chemical shifts of the protons at positions 2 and 3. For the exo isomer, these protons are typically shifted downfield compared to the endo isomer. In the ¹³C NMR spectra, the chemical shift of the methylene bridge carbon (C7) is a significant indicator, with the exo isomer showing a downfield shift compared to the endo isomer.[7]

While specific data for the saturated target molecules is less commonly published, the trends observed in their unsaturated precursors are expected to be similar.

Applications

Pharmaceutical Intermediate: Synthesis of Lurasidone

The exo isomer of this compound is a critical intermediate in the synthesis of the atypical antipsychotic drug Lurasidone.[6][8][9] Lurasidone is used for the treatment of schizophrenia and bipolar disorder.[6] The specific stereochemistry of the exo isomer is essential for the correct three-dimensional structure of the final drug molecule, which is crucial for its pharmacological activity. Patents detailing the synthesis of Lurasidone explicitly specify the use of the exo dicarboximide.[8][9]

Polymer Science: High-Performance Materials

Norbornene dicarboximide derivatives are valuable monomers in Ring-Opening Metathesis Polymerization (ROMP) for the synthesis of high-performance polymers.[1][10] These polymers, often referred to as polynorbornenes, exhibit a range of desirable properties, including:

  • High Thermal Stability: The rigid norbornane backbone contributes to high glass transition temperatures (Tg) and excellent thermal stability.[11]

  • Good Mechanical Properties: These polymers can be tailored to have high strength and modulus.

  • Optical Transparency: Polynorbornenes are often optically clear, making them suitable for optical applications.

  • Low Dielectric Constant: This property is advantageous for applications in microelectronics.[11]

  • Tunable Properties: The imide nitrogen provides a convenient handle for introducing various functional groups, allowing for the fine-tuning of the polymer's properties, such as solubility, and optical and electronic characteristics.[10]

The choice between the endo and exo monomer can influence the polymerization process and the properties of the resulting polymer. Exo isomers are generally more reactive in ROMP.[2]

Conclusion

This compound is a versatile chemical entity whose utility is fundamentally linked to its stereochemistry. The ability to selectively synthesize the endo and exo isomers through kinetic and thermodynamic control of the Diels-Alder reaction is a testament to the elegance of organic synthesis. The distinct applications of these isomers, from the life-saving role of the exo form in the synthesis of Lurasidone to the use of norbornene dicarboximides in advanced polymer materials, underscore the importance of this compound in modern chemistry. This guide has provided a comprehensive overview for researchers and professionals, highlighting the key aspects of its synthesis, characterization, and application, thereby facilitating its effective use in both academic and industrial settings.

References

An In-depth Technical Guide to the Structure and Stereochemistry of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and characterization of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a pivotal building block in modern pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this bicyclic imide and its critical role as a stereochemically defined intermediate.

Introduction: The Significance of a Rigid Scaffold

This compound, often referred to as 2,3-norbornanedicarboximide, is a saturated heterocyclic compound featuring a rigid bicyclo[2.2.1]heptane framework. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol . The constrained conformational flexibility of this scaffold makes it an invaluable component in medicinal chemistry, where precise spatial orientation of functional groups is paramount for achieving desired pharmacological activity.

The most notable application of this molecule is as a key intermediate in the synthesis of Lurasidone, an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder[1][2][3][4]. The specific stereochemistry of the this compound precursor is crucial for the diastereoselective synthesis of Lurasidone, underscoring the importance of a thorough understanding of its three-dimensional structure[5][6].

Elucidation of Structure and Stereochemistry

The core structure of this compound is a norbornane system with a fused succinimide ring. The presence of four chiral centers at positions 3a, 4, 7, and 7a gives rise to several possible stereoisomers. However, the synthetic route, which typically involves a Diels-Alder reaction, significantly narrows the stereochemical outcomes to two principal diastereomers: exo and endo.

The Crucial Distinction: Exo vs. Endo Isomers

The terms exo and endo describe the relative stereochemistry of the succinimide ring with respect to the methano bridge of the norbornane framework.

  • In the endo isomer, the imide ring is oriented syn (on the same side) to the shorter bridge (the C5-C6 bond).

  • In the exo isomer, the imide ring is oriented anti (on the opposite side) to the shorter bridge.

The most commonly encountered and commercially available form is the exo isomer, specifically (3aR,4S,7R,7aS)-rel-Hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione, with the CAS number 14805-29-9[7][8].

G cluster_exo Exo Isomer cluster_endo Endo Isomer exo_img exo_label (3aR,4S,7R,7aS)-rel- This compound endo_img endo_label Endo Isomer

Caption: 3D structures of the exo and endo isomers.

The stereochemical integrity of the exo isomer is paramount in the synthesis of Lurasidone, as it dictates the spatial arrangement of the substituent introduced at the nitrogen atom, ultimately influencing the drug's binding affinity to its target receptors[5][6][9].

Synthetic Pathways and Stereochemical Control

The synthesis of this compound is a multi-step process that begins with a classic Diels-Alder reaction, followed by imide formation and subsequent hydrogenation. The stereochemical outcome is determined in the initial cycloaddition step.

The Diels-Alder Reaction: A Game of Kinetics and Thermodynamics

The journey to the target molecule commences with the [4+2] cycloaddition of cyclopentadiene (the diene) and maleic anhydride (the dienophile) to form cis-5-norbornene-2,3-dicarboxylic anhydride. This reaction can yield both endo and exo diastereomers.

G Cyclopentadiene Cyclopentadiene EndoProduct Endo Adduct (Kinetic Product) Cyclopentadiene->EndoProduct MaleicAnhydride Maleic Anhydride MaleicAnhydride->EndoProduct Heat Heat (Isomerization) EndoProduct->Heat Retro-Diels-Alder ExoProduct Exo Adduct (Thermodynamic Product) Heat->ExoProduct Irreversible

Caption: Diels-Alder reaction pathway and endo-exo isomerization.

  • Kinetic Control (Endo Preference): The Diels-Alder reaction between cyclopentadiene and maleic anhydride, when conducted at or below room temperature, predominantly yields the endo adduct. This preference is attributed to favorable secondary orbital interactions between the developing π-system of the diene and the carbonyl groups of the dienophile in the transition state.

  • Thermodynamic Control (Exo Stability): The exo isomer is thermodynamically more stable due to reduced steric hindrance between the anhydride ring and the C5-C6 double bond of the norbornene framework. The endo adduct can be converted to the more stable exo isomer through thermal isomerization[2][10][11]. This process typically involves heating the endo isomer at high temperatures (e.g., 190-220 °C), which can be facilitated by microwave irradiation[2][10][12]. The mechanism of this isomerization is believed to proceed through a retro-Diels-Alder reaction to regenerate the starting materials, which then recombine to form the thermodynamically favored exo product.

Experimental Protocols
  • Reactant Preparation: In a suitable reaction vessel, dissolve maleic anhydride in ethyl acetate. Subsequently, add hexane to the solution.

  • Reaction Initiation: Cool the mixture in an ice bath and add freshly distilled cyclopentadiene dropwise. An exothermic reaction should be observed.

  • Crystallization and Isolation: Allow the reaction mixture to stand at room temperature to facilitate crystallization of the endo adduct. Cool the mixture further in an ice bath to maximize precipitation.

  • Purification: Collect the white solid product by vacuum filtration, wash with cold hexane, and dry. The typical melting point of the endo anhydride is approximately 165 °C.

  • Isomerization: Place the purified cis-5-norbornene-endo-2,3-dicarboxylic anhydride in a reaction vessel with a high-boiling solvent such as toluene or o-dichlorobenzene.

  • Heating: Heat the mixture to a high temperature (e.g., 200-220 °C) for several hours[2]. Alternatively, microwave irradiation for a shorter duration can be employed[12].

  • Isolation and Purification: Cool the reaction mixture to induce crystallization of the exo adduct. The crude product can be recrystallized from a suitable solvent like benzene to yield the pure exo isomer, which has a melting point of around 141-143 °C[11].

The resulting exo- or endo-anhydride is then converted to the corresponding imide, followed by catalytic hydrogenation to yield the final saturated product.

  • Imide Synthesis: The anhydride is reacted with a source of ammonia, such as ammonium acetate, typically at elevated temperatures, to form the imide ring[6].

  • Catalytic Hydrogenation: The unsaturated imide is dissolved in a suitable solvent, such as methanol, and subjected to catalytic hydrogenation in an autoclave. A palladium on carbon (Pd/C) catalyst is commonly used, and the reaction is carried out under hydrogen pressure[8]. The reaction progress is monitored by hydrogen consumption or gas chromatography.

  • Work-up and Isolation: Upon completion, the catalyst is removed by filtration, and the solvent is concentrated. The product is then precipitated by the addition of water, filtered, and dried to yield the desired this compound as a white solid[8].

Spectroscopic Characterization: Distinguishing the Isomers

Proton/Carbon Expected ¹H Chemical Shift (δ ppm) Expected ¹³C Chemical Shift (δ ppm) Key Differentiating Features
H2, H3 (methine) Exo: ~2.7-2.9Exo: ~45-47In the exo isomer, these protons are in a more shielded environment.
Endo: ~3.2-3.4Endo: ~48-50In the endo isomer, these protons are deshielded.
H7 (bridge) Exo: Two distinct signals for syn and anti protonsExo: ~38-40The chemical shift of the bridge carbon (C7) is a key indicator.
Endo: Two distinct signals for syn and anti protonsEndo: ~30-32C7 is significantly more shielded in the endo isomer.
C=O (carbonyl) -Exo & Endo: ~175-180Minimal difference between isomers.

Note: The chemical shifts are approximate and can vary depending on the solvent and N-substituent. The data is inferred from the spectra of unsaturated precursors and related norbornane structures.

Infrared (IR) spectroscopy can also be used for characterization. The key absorptions for both isomers will be the N-H stretch (around 3200-3300 cm⁻¹) and the symmetric and asymmetric C=O stretching of the imide group (around 1700-1780 cm⁻¹).

Application in Drug Development: The Lurasidone Case Study

The (3aR,4S,7R,7aS) exo-isomer of this compound is a critical starting material for the synthesis of the antipsychotic drug Lurasidone[1][2][3][4].

G ExoImide Exo-Imide (this compound) Lurasidone Lurasidone ExoImide->Lurasidone Reaction with Intermediate Intermediate Quaternary Ammonium Salt Intermediate Intermediate->Lurasidone

Caption: Simplified synthetic route to Lurasidone.

In the synthesis of Lurasidone, the exo-imide undergoes N-alkylation with a quaternary ammonium salt intermediate[6][9]. The rigid exo configuration of the norbornane scaffold ensures that the bulky substituent is introduced on the less sterically hindered face of the molecule. This stereocontrol is essential for achieving the correct final three-dimensional structure of Lurasidone, which is necessary for its high affinity and selectivity for dopamine D₂ and serotonin 5-HT₂A and 5-HT₇ receptors. The use of the endo isomer would lead to a different diastereomer of Lurasidone with potentially altered pharmacological properties and reduced therapeutic efficacy.

Conclusion

This compound is a molecule of significant academic and industrial importance. Its rigid, well-defined stereochemistry, which can be controlled through a judicious choice of synthetic conditions, makes it an ideal building block for complex pharmaceutical targets. A comprehensive understanding of the nuances of its exo and endo isomers, from their synthesis to their spectroscopic signatures, is fundamental for its effective application in drug discovery and development. The case of Lurasidone serves as a compelling example of how the precise control of stereochemistry in a seemingly simple intermediate can have profound implications for the final biological activity of a drug molecule.

References

A Technical Guide to the Physicochemical Properties of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: Melting Point and Solubility Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, identified by CAS Number 14805-29-9, is a saturated heterocyclic compound featuring a rigid bicyclo[2.2.1]heptane (norbornane) framework.[1][2][3] Its chemical formula is C₉H₁₁NO₂ with a molecular weight of approximately 165.19 g/mol .[1][4] This molecule is of significant interest to the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of Lurasidone, an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[5][6][7][8]

The physical properties of an active pharmaceutical ingredient (API) or its intermediates, particularly melting point and solubility, are fundamental parameters that govern its behavior throughout the drug development lifecycle. The melting point is a critical indicator of purity and identity, while the solubility profile directly influences reaction kinetics, purification strategies (such as recrystallization), and, ultimately, the formulation and bioavailability of the final drug product.

This technical guide provides an in-depth analysis of the reported melting point and solubility data for this compound. It synthesizes publicly available data with expert insights and presents standardized, field-proven protocols for the empirical validation of these essential properties. The objective is to equip researchers, chemists, and formulation scientists with a reliable reference for handling and characterizing this important synthetic building block.

Melting Point Determination: A Critical Purity Indicator

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. This characteristic makes melting point determination one of the most straightforward and reliable methods for assessing the purity of a compound.

Reported Values and In-Field Analysis

A review of chemical supplier and database information reveals a notable discrepancy in the reported melting point for this compound. This underscores the imperative for in-house verification.

ParameterReported Value RangeSource(s)
Melting Point173-176 °C[4][5][9][10]
Melting Point152 °C[5][11]

Expertise & Causality: Such discrepancies are not uncommon in chemical literature and can arise from several factors:

  • Purity: The presence of even minor impurities can depress and broaden the melting range, a phenomenon known as melting point depression. The lower value of 152 °C could potentially correspond to a sample of lower purity than one melting at 173-176 °C.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique melting point.

  • Experimental Technique: Differences in the heating rate, thermometer calibration, or visual interpretation between different laboratories can lead to variations in reported values.

Given this variance, it is a mandatory quality control step to experimentally determine the melting range for each new batch of the material. A sharp range (e.g., 1-2 °C) is a strong indicator of high purity.

Standard Protocol for Melting Point Determination (Capillary Method)

The following protocol describes a self-validating system for the accurate determination of melting point using a standard capillary-based apparatus (e.g., a Mel-Temp® or similar device).

Methodology:

  • Apparatus Calibration: Prior to analysis, verify the performance of the melting point apparatus using certified reference standards with melting points that bracket the expected range of the sample (e.g., caffeine, vanillin). This ensures the trustworthiness of the temperature readings.

  • Sample Preparation: Ensure the sample, typically a white to light brown crystalline solid, is completely dry.[5][6][10] Grind a small amount into a fine powder to ensure uniform packing.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom, aiming for a packed column height of 2-3 mm. Uniform packing is crucial for efficient and even heat transfer.

  • Measurement:

    • Place the loaded capillary into the heating block of the apparatus.

    • Set an initial rapid heating rate (e.g., 10-15 °C/min) to approach the expected melting point quickly (e.g., to ~15-20 °C below the lower anticipated value).

    • Reduce the heating rate to 1-2 °C/min. This slow rate is critical to allow the system to reach thermal equilibrium, ensuring the temperature of the heating block accurately reflects the temperature of the sample.

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • The melting range is reported as T₁ - T₂.

Experimental Workflow Visualization

MeltingPointWorkflow start Start calibrate Calibrate Apparatus (Using Standards) start->calibrate 1. prepare Prepare Dry, Powdered Sample calibrate->prepare 2. load Load Capillary Tube (2-3 mm height) prepare->load 3. heat_fast Rapid Heating Phase (~10-15°C/min) load->heat_fast 4a. heat_slow Slow Heating Phase (1-2°C/min near MP) heat_fast->heat_slow 4b. observe Observe & Record T1 (First Drop) T2 (Fully Liquid) heat_slow->observe 5. report Report Melting Range (T1 - T2) observe->report 6. end End report->end

Caption: Workflow for Melting Point Determination.

Solubility Profile: Foundation for Formulation and Synthesis

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. In drug development, solubility is a cornerstone of the Biopharmaceutics Classification System (BCS) and dictates everything from solvent choice for synthesis and purification to the design of a dosage form with adequate bioavailability.

Reported Solubility Data

The currently available data for this compound is qualitative, providing a preliminary but incomplete picture of its solubility characteristics.

SolventReported SolubilitySource(s)
ChloroformSlightly Soluble[5][8][9][10][11]
MethanolSlightly Soluble[5][8][9][10][11]

Expertise & Causality: The term "slightly soluble" is imprecise for scientific purposes. The slight solubility in both a non-polar aprotic solvent (chloroform) and a polar protic solvent (methanol) suggests the molecule possesses both lipophilic (the bicycloalkane cage) and hydrophilic (the imide group) characteristics. A comprehensive, quantitative assessment across a panel of solvents with varying polarities is necessary for process chemistry and pre-formulation studies.

Protocol for Quantitative Equilibrium Solubility Assessment

This protocol outlines the "shake-flask" method, a gold-standard technique for determining thermodynamic (equilibrium) solubility. This method ensures that the solution is fully saturated, providing a true measure of the compound's maximum solubility in a given solvent at a specific temperature.

Methodology:

  • Solvent Selection: Choose a range of solvents relevant to pharmaceutical processing, covering different polarity indices. Examples include:

    • Aqueous Buffer (pH 7.4)

    • Ethanol (Polar Protic)

    • Dimethyl Sulfoxide (DMSO) (Polar Aprotic)

    • Acetone (Polar Aprotic)

    • Toluene (Non-polar)

  • Sample Preparation: Add an excess amount of the crystalline compound to a known volume of each selected solvent in a sealed vial. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker or rotator.

    • The equilibration time is critical for achieving a true thermodynamic value. A minimum of 24-48 hours is standard to ensure the dissolution process has reached a steady state.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To obtain a clear, particle-free aliquot of the supernatant, centrifugation is the preferred method (e.g., 10,000 rpm for 15 minutes).

    • Alternatively, carefully filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) that does not bind the compound. This step is a self-validating control to prevent undissolved solid from artificially inflating the measured concentration.

  • Quantitative Analysis:

    • Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve prepared with known concentrations of the compound.

  • Calculation: Calculate the solubility in units of mg/mL or µg/mL based on the measured concentration and the dilution factor.

Experimental Workflow Visualization

SolubilityWorkflow cluster_prep Preparation & Equilibration cluster_analysis Sampling & Analysis weigh Weigh Excess Compound add_solvent Add Known Volume of Solvent equilibrate Equilibrate (Shake 24-48h at 25°C) centrifuge Centrifuge / Filter (0.22 µm Syringe Filter) equilibrate->centrifuge aliquot Collect Supernatant Aliquot analyze Quantify Concentration (e.g., HPLC vs Std. Curve) calculate Calculate Solubility (mg/mL) analyze->calculate start Start start->weigh end End calculate->end

Caption: Workflow for Equilibrium Solubility Assessment.

Summary and Key Insights for Researchers

This compound is a pivotal intermediate whose physicochemical properties must be well-understood for successful process development and pharmaceutical manufacturing.

  • Melting Point: There is conflicting data in the public domain, with reported ranges of 173-176 °C and a distinct value of 152 °C .[4][5][9][10][11] This highlights the absolute necessity for researchers to perform their own melting point determination as a primary quality control and identity check on any received or synthesized batch. A sharp, high melting range is indicative of high purity.

  • Solubility: The compound is qualitatively described as slightly soluble in chloroform and methanol .[5][8][9][10][11] This limited information suggests a mixed polarity, but quantitative data is required for any meaningful application. The standardized equilibrium solubility protocol provided in this guide serves as a blueprint for generating the robust data needed for solvent selection in synthesis, purification, and pre-formulation activities.

Ultimately, the principles and protocols detailed herein provide a framework for establishing a reliable and comprehensive physicochemical profile for this compound, ensuring data integrity and facilitating its effective use in research and development.

References

A Technical Guide to the Spectroscopic Characterization of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a saturated bicyclic imide, serves as a crucial building block in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a unique scaffold for the synthesis of novel therapeutic agents and functional polymers. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the structural elucidation of its derivatives. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into the relationship between its molecular structure and its spectral features.

Molecular Structure and Key Features

This compound possesses a complex, bridged ring system. The molecule has a plane of symmetry, which influences its spectroscopic signatures, particularly in NMR. Understanding the stereochemistry and the unique proton and carbon environments is essential for accurate spectral interpretation.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra of the title compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid obscuring signals from the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse width and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by several distinct signals corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.94br s1HN-H
3.29t, J=1.8 Hz2HH-4, H-7
2.65s2HH-3a, H-7a
1.62t, J=1.8 Hz2HH-5, H-6 (endo)
1.47t, J=1.8 Hz2HH-5, H-6 (exo)
1.34s1HH-8 (syn)
1.28s1HH-8 (anti)

Data obtained from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]

Interpretation:

  • The broad singlet at 7.94 ppm is characteristic of the imide proton (N-H). Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

  • The triplet at 3.29 ppm corresponds to the two bridgehead protons (H-4 and H-7). The small coupling constant (J = 1.8 Hz) is indicative of their dihedral angle relationship with the neighboring bridge protons.

  • The sharp singlet at 2.65 ppm is assigned to the two protons adjacent to the carbonyl groups (H-3a and H-7a). Their equivalence is due to the molecule's symmetry.

  • The two triplets at 1.62 and 1.47 ppm arise from the endo and exo protons of the ethylene bridge (H-5 and H-6). Their distinct chemical shifts are a consequence of their different spatial orientations relative to the rest of the molecule.

  • The two singlets at 1.34 and 1.28 ppm are assigned to the syn and anti protons of the methylene bridge (H-8).

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
177.9C=O
46.8C-3a, C-7a
41.6C-4, C-7
24.5C-5, C-6
22.8C-8

Data obtained from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]

Interpretation:

  • The signal at 177.9 ppm is characteristic of the carbonyl carbons of the imide group.

  • The signals at 46.8 ppm and 41.6 ppm are assigned to the methine carbons of the bicyclic framework.

  • The signals at 24.5 ppm and 22.8 ppm correspond to the methylene carbons of the ethylene and methylene bridges, respectively. The symmetry of the molecule results in fewer signals than the total number of carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

For a solid sample like this compound, the following methods are commonly employed:

  • KBr Pellet Method:

    • A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg).

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.

  • Attenuated Total Reflectance (ATR):

    • A small amount of the solid sample is placed directly onto the ATR crystal.

    • Pressure is applied to ensure good contact between the sample and the crystal.

    • The IR spectrum is then recorded. This method requires minimal sample preparation.

IR Spectral Data and Interpretation

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

Table 3: FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3242Strong, BroadN-H stretching
2966, 2877Medium-StrongC-H stretching (aliphatic)
1772StrongC=O stretching (asymmetric)
1695Very StrongC=O stretching (symmetric)
1338MediumC-N stretching

Data obtained from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]

Interpretation:

  • The strong, broad absorption band at 3242 cm⁻¹ is indicative of the N-H stretching vibration of the imide group. The broadening is a result of hydrogen bonding.

  • The bands in the 2800-3000 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic CH and CH₂ groups in the bicyclic system.

  • The two strong absorption bands at 1772 cm⁻¹ and 1695 cm⁻¹ are characteristic of the asymmetric and symmetric C=O stretching vibrations of the cyclic imide, respectively. This is a hallmark feature for identifying the imide functionality.

  • The band at 1338 cm⁻¹ can be attributed to the C-N stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a common technique for the mass analysis of relatively small, volatile organic molecules.

  • Sample Introduction: A small amount of the sample is introduced into the ion source, typically after being vaporized.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺•).

  • Fragmentation: The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectral Data and Interpretation

The EI mass spectrum of this compound shows the molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
165100[M]⁺• (Molecular Ion)
13715[M - CO]⁺•
9945[M - C₅H₆]⁺• (Retro-Diels-Alder)
6685[C₅H₆]⁺• (Cyclopentadiene)
4130[C₃H₅]⁺

Data obtained from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]

Interpretation:

  • The peak at m/z 165 corresponds to the molecular ion [M]⁺•, confirming the molecular weight of the compound (C₉H₁₁NO₂ = 165.19 g/mol ).[6][7] The high intensity of the molecular ion peak indicates its relative stability under EI conditions.

  • A key fragmentation pathway for this type of bridged system is a retro-Diels-Alder reaction. The peak at m/z 99 represents the loss of cyclopentadiene (C₅H₆, 66 Da) from the molecular ion.

  • The intense peak at m/z 66 corresponds to the cyclopentadiene fragment ion, which is a stable species.

  • The peak at m/z 137 is likely due to the loss of a carbonyl group (CO, 28 Da) from the molecular ion.

  • The peak at m/z 41 is a common fragment in aliphatic systems, corresponding to the allyl cation [C₃H₅]⁺.

Visualization of Experimental Workflows

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms nmr_spec High-Field NMR Spectrometer add_tms->nmr_spec Insert Sample h1_nmr Acquire ¹H NMR nmr_spec->h1_nmr c13_nmr Acquire ¹³C NMR nmr_spec->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integration (¹H NMR) phase_baseline->integrate interpretation Spectral Interpretation & Structure Elucidation integrate->interpretation Processed Spectra

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (EI-MS) Workflow

MS_Workflow cluster_ionization Ionization & Fragmentation cluster_analysis Mass Analysis & Detection start Sample Introduction (Vaporized) ion_source Electron Ionization Source (70 eV) start->ion_source molecular_ion Formation of Molecular Ion (M⁺•) ion_source->molecular_ion fragmentation Fragmentation molecular_ion->fragmentation mass_analyzer Mass Analyzer (Separation by m/z) fragmentation->mass_analyzer Ion Beam detector Detector mass_analyzer->detector spectrum Mass Spectrum (Intensity vs. m/z) detector->spectrum Signal

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

The combined application of NMR, IR, and MS spectroscopy provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and stereochemistry of the bicyclic framework. The IR spectrum clearly identifies the characteristic functional groups, particularly the cyclic imide. The mass spectrum provides the molecular weight and offers insights into the fragmentation patterns, which are consistent with the proposed structure. This detailed spectroscopic guide serves as a valuable resource for researchers working with this important chemical entity, facilitating its reliable identification and use in further scientific endeavors.

References

A Technical Guide to the Thermodynamic Properties of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a saturated heterocyclic imide with significant potential in medicinal chemistry and materials science. Recognizing the current scarcity of experimental data for this specific compound, this document emphasizes the robust methodologies required for its full thermodynamic characterization. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to pursue further investigation into this promising molecule. The guide details the theoretical underpinnings and practical applications of key analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry, providing a roadmap for future research and development.

Introduction: Unveiling a Molecule of Interest

This compound, a bicyclic imide, represents a class of compounds with a rigid, three-dimensional structure that imparts unique physicochemical properties.[1][2] Its scaffold is a recurring motif in pharmacologically active molecules and advanced polymer precursors.[3][4][5][6] The thermodynamic properties of this molecule are fundamental to understanding its behavior in various applications, from predicting its stability and solubility in drug formulations to controlling its reactivity in polymerization processes.

It is important to distinguish this compound, a saturated imide with the molecular formula C₉H₁₁NO₂, from its unsaturated analog, cis-5-Norbornene-endo-2,3-dicarboxylic anhydride (often referred to as Nadic Anhydride), which has the molecular formula C₉H₈O₃. While structurally related, their distinct functional groups (imide vs. anhydride) and saturation levels lead to significantly different chemical and thermodynamic behaviors. This guide will focus exclusively on the saturated imide.

Given the nascent stage of research into this specific molecule, this guide will not only present the limited available data but also provide a comprehensive framework for its experimental determination. By detailing the causality behind experimental choices, we aim to empower researchers to generate the high-quality thermodynamic data necessary to unlock the full potential of this compound.

Physicochemical and Computed Thermodynamic Properties

While extensive experimental thermodynamic data for this compound is not yet available in the public domain, a combination of data from chemical suppliers and computational models provides a preliminary understanding of its physical characteristics.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem[1]
Molar Mass 165.19 g/mol PubChem[1]
Appearance White to almost white powder/crystallineChemicalBook[7]
Melting Point 173-176 °CChemBK[8]
Boiling Point (Predicted) 355 °CChemicalBook[9]
Density (Predicted) 1.285 g/cm³ChemBK[8]
Flash Point (Predicted) 171 °CChemicalBook[9]
XLogP3 (Computed) 0.7PubChem
Topological Polar Surface Area (Computed) 46.2 ŲPubChem[1]

Note: The melting point is reported by chemical suppliers and should be confirmed by experimental analysis. Other properties are largely based on computational predictions and await experimental validation.

Core Thermodynamic Parameters: A Framework for Experimental Determination

A thorough understanding of the thermodynamic landscape of this compound requires the experimental determination of several key parameters. This section outlines the significance of these parameters and the primary techniques for their measurement.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a critical parameter for assessing the thermodynamic stability of a molecule. For organic compounds like this compound, the enthalpy of formation is typically determined indirectly from the enthalpy of combustion.

Bomb calorimetry is the gold standard for measuring the heat of combustion of solid and liquid samples.[10][11][12]

Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.

Workflow for Determining Enthalpy of Combustion:

G cluster_prep Sample Preparation cluster_cal Calorimeter Setup cluster_run Combustion and Data Acquisition cluster_analysis Data Analysis prep1 Accurately weigh ~1g of This compound prep2 Press into a pellet prep1->prep2 prep3 Place pellet in the sample holder and attach ignition wire prep2->prep3 cal1 Place sample holder in the bomb prep3->cal1 cal2 Add a small, known amount of water to the bomb to saturate the atmosphere cal1->cal2 cal3 Seal the bomb and pressurize with ~25-30 atm of pure oxygen cal2->cal3 cal4 Submerge the bomb in a known volume of water in the calorimeter jacket cal3->cal4 run1 Allow the system to reach thermal equilibrium cal4->run1 run2 Record initial temperature (Ti) run1->run2 run3 Ignite the sample via electrical current run2->run3 run4 Record temperature change until a stable final temperature (Tf) is reached run3->run4 ana1 Calculate the total heat released (q_total) using the temperature change (ΔT = Tf - Ti) and the heat capacity of the calorimeter run4->ana1 ana2 Correct for the heat of combustion of the ignition wire and the formation of nitric acid ana1->ana2 ana3 Calculate the enthalpy of combustion (ΔcH°) of the sample ana2->ana3 ana4 Use Hess's Law to calculate the enthalpy of formation (ΔfH°) ana3->ana4

Workflow for Bomb Calorimetry.

Causality and Trustworthiness:

  • High-Pressure Oxygen: Ensures complete and rapid combustion, which is essential for accurate heat measurement.[10]

  • Adiabatic or Isoperibol Setup: The calorimeter is designed to either prevent heat loss to the surroundings (adiabatic) or to precisely account for it, ensuring that the measured temperature change is solely due to the combustion reaction.[11][12]

  • Calibration: The heat capacity of the calorimeter is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[11] This calibration step is crucial for the accuracy of the measurements.

Phase Transitions: Melting Point and Enthalpy of Fusion

The melting point (Tm) and enthalpy of fusion (ΔfusH) are fundamental thermodynamic properties that define the transition from the solid to the liquid state. They are critical for material processing, purification (e.g., crystallization), and predicting solubility.

DSC is a powerful technique for studying thermal transitions of materials.[13][14] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Principle: The sample and a reference material are heated or cooled at a controlled rate. When the sample undergoes a phase transition, it will absorb (endothermic) or release (exothermic) heat, resulting in a difference in heat flow compared to the reference. This difference is detected and recorded.

Workflow for Determining Melting Point and Enthalpy of Fusion:

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Accurately weigh 2-5 mg of This compound prep2 Place the sample in an aluminum DSC pan prep1->prep2 prep3 Hermetically seal the pan to prevent sublimation or decomposition prep2->prep3 dsc1 Place the sample pan and an empty reference pan in the DSC cell prep3->dsc1 dsc2 Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (N₂) dsc1->dsc2 dsc3 Record the heat flow as a function of temperature dsc2->dsc3 ana1 Identify the endothermic peak corresponding to melting on the DSC thermogram dsc3->ana1 ana2 Determine the melting point (Tm) from the onset or peak of the endotherm ana1->ana2 ana3 Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔfusH) ana1->ana3

Workflow for DSC Analysis.

Causality and Trustworthiness:

  • Inert Atmosphere: Prevents oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal events are related to physical transitions.[15]

  • Controlled Heating Rate: A consistent heating rate is crucial for reproducible and accurate measurements of transition temperatures and enthalpies.[15]

  • Calibration: The instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).[16]

Thermal Stability

Understanding the thermal stability of this compound is critical for its handling, storage, and processing, especially in applications that may involve elevated temperatures.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[17]

Principle: A sample is placed on a precision balance within a furnace. The temperature is ramped up at a controlled rate, and the mass of the sample is continuously monitored. Mass loss indicates decomposition or volatilization.

Workflow for Assessing Thermal Stability:

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis prep1 Accurately weigh 5-10 mg of This compound prep2 Place the sample in a TGA pan (e.g., alumina or platinum) prep1->prep2 tga1 Place the sample pan in the TGA furnace prep2->tga1 tga2 Heat the sample at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., N₂ for pyrolysis, Air for oxidative stability) tga1->tga2 tga3 Record the mass of the sample as a function of temperature tga2->tga3 ana1 Analyze the TGA curve (mass vs. temperature) tga3->ana1 ana2 Determine the onset temperature of decomposition to assess thermal stability ana1->ana2 ana3 Analyze the derivative of the TGA curve (DTG) to identify temperatures of maximum decomposition rates ana1->ana3

Workflow for TGA Analysis.

Causality and Trustworthiness:

  • Controlled Atmosphere: The choice of purge gas (inert or reactive) allows for the study of different decomposition pathways (pyrolysis vs. oxidation).[18][19]

  • High-Precision Balance: The core of the TGA instrument, the microbalance, ensures accurate measurement of mass changes, allowing for quantitative analysis of decomposition events.[17]

  • Coupled Techniques: For a more in-depth understanding of the decomposition mechanism, the off-gases from the TGA can be analyzed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS).[18][20]

Gibbs Free Energy and Spontaneity

The Gibbs free energy (G) combines enthalpy and entropy to predict the spontaneity of a process at constant temperature and pressure.[21][22] The change in Gibbs free energy (ΔG) is defined by the equation:

ΔG = ΔH - TΔS

where ΔH is the change in enthalpy, T is the absolute temperature, and ΔS is the change in entropy.

  • ΔG < 0: The process is spontaneous.

  • ΔG > 0: The process is non-spontaneous.

  • ΔG = 0: The system is at equilibrium.

For this compound, the Gibbs free energy of processes such as dissolution is of paramount importance in drug development, as it directly relates to solubility.[23][24]

The standard Gibbs free energy of formation (ΔfG°) can be calculated from the standard enthalpy of formation (ΔfH°) and the standard entropy (S°) of the compound and its constituent elements.[25][26]

Future Directions and a Call for Experimental Data

This guide has laid out the theoretical and experimental framework necessary for a comprehensive thermodynamic characterization of this compound. The current lack of experimental data presents a significant opportunity for researchers in physical chemistry, materials science, and pharmaceutical development.

Future work should prioritize:

  • Precise determination of the melting point and enthalpy of fusion using DSC.

  • Measurement of the enthalpy of combustion via bomb calorimetry to establish an accurate enthalpy of formation.

  • Investigation of thermal stability under both inert and oxidative atmospheres using TGA.

  • Determination of heat capacity as a function of temperature using DSC.

  • Studies on the thermodynamics of sublimation to understand solid-vapor equilibria.[27][28]

  • Measurement of solubility in various solvents at different temperatures to determine the thermodynamics of dissolution.[23][24][29]

The generation of this fundamental data will be invaluable for the rational design of new drugs, the development of novel polymers, and the advancement of our understanding of the structure-property relationships in this important class of heterocyclic compounds.

References

Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: A Technical Guide to Health and Safety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified scientific personnel and does not constitute a replacement for a formal risk assessment conducted by a certified safety professional. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Preamble: Navigating the Knowns and Unknowns

Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a bridged bicyclic imide, serves as a crucial building block in complex organic synthesis, notably as a key intermediate in the manufacturing of pharmaceuticals like Lurasidone.[1][2] Its rigid, three-dimensional structure makes it a valuable synthon for creating molecules with precise stereochemistry. However, for the laboratory professional, this utility must be balanced with a thorough understanding of its potential hazards.

This guide synthesizes the available health and safety data to provide a comprehensive overview for researchers. A critical aspect of this compound's safety profile is the current absence of extensive quantitative toxicological data in publicly accessible literature and safety data sheets.[3][4] This data gap necessitates a cautious and conservative approach to handling, storage, and disposal. The protocols and recommendations outlined herein are designed to establish a self-validating system of safety, ensuring that procedural controls are in place to mitigate both identified and potential, unquantified risks.

Section 1: Chemical Identity and GHS Hazard Profile

The compound is primarily identified by its CAS Number, which is crucial for cross-referencing safety information across different suppliers and databases.

IdentifierValue
Chemical Name This compound
Synonym(s) (3aR,4S,7R,7aS)-rel-Hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione; Norbornane-exo-2,3-dicarboximide; Bicyclo[2.2.1]heptane-2,3-dicarboximide[3][5]
CAS Number 14805-29-9[3][6][7]
Molecular Formula C₉H₁₁NO₂[7][8][9]
Molecular Weight 165.19 g/mol [7][9][10]
Appearance White to almost white crystalline powder[1][11]
Melting Point ~152 °C[1][11]
Globally Harmonized System (GHS) Classification

This compound is classified under the GHS with several key hazard warnings that dictate its handling procedures. The primary hazards are associated with acute oral toxicity and irritation to the skin, eyes, and respiratory system.[3][7]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[3][5][7]
Skin Irritation Category 2H315: Causes skin irritation[3][5][7]
Serious Eye Irritation Category 2 / 2AH319: Causes serious eye irritation[3][5][7]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[3][5][7]
Reproductive Toxicity Effects on or via lactationH362: May cause harm to breast-fed children (classification may vary by supplier)[3]

GHS Pictograms:

  • Exclamation Mark: Indicates skin/eye irritation, acute toxicity (harmful), and respiratory tract irritation.

  • Health Hazard: May be used by some suppliers to indicate potential reproductive toxicity.

Section 2: Toxicological Profile - A Data-Limited Landscape

A defining feature of the safety profile for this compound is the lack of comprehensive, peer-reviewed toxicological studies. Multiple supplier safety data sheets explicitly state "no data available" for critical quantitative endpoints.[3][4]

Acute and Chronic Toxicity
  • Oral LD50: No data available.[4] The classification as "Category 4, Harmful if swallowed" is based on available information but is not supported by a specific LD50 value in the reviewed documentation.[3][7]

  • Dermal LD50: No data available.[4]

  • Inhalation LC50: No data available.[4]

  • Carcinogenicity, Mutagenicity, Teratogenicity: No data available.

Expert Insight: The absence of LD50/LC50 values means that a precise lethal dose has not been established. Therefore, all routes of exposure—ingestion, inhalation, and skin contact—must be considered potentially harmful. The causality behind the "Harmful if swallowed" classification, without a public LD50, suggests it may be based on analogue data or non-public internal studies. Researchers must operate under the assumption that the substance has the potential for significant toxicity.

Ecotoxicity

Environmental fate and effects data are also largely absent.

  • Toxicity to fish: No data available.[3]

  • Toxicity to daphnia and other aquatic invertebrates: No data available.[3]

  • Toxicity to algae: No data available.[3]

Given the lack of data, the compound should not be allowed to enter drains or surface water.[8] All waste must be collected and treated as hazardous chemical waste.

Section 3: Risk Mitigation and Safe Handling Protocols

A self-validating safety system relies on engineering controls, administrative controls, and personal protective equipment (PPE) working in concert. The following protocols are based on the known hazards and the principle of minimizing all potential exposures.

Engineering Controls
  • Ventilation: All handling of the solid compound should occur in a certified chemical fume hood or a ventilated enclosure to prevent inhalation of dust.[4][8] Mechanical exhaust is required.[8]

  • Containment: Use a powder-containment balance enclosure for weighing. If not available, weigh the material in a fume hood, taking care to minimize air currents that could disperse the powder.

  • Safety Equipment: A safety shower and eye wash station must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound is mandatory.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full-face shield.[3][4]

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after contamination.[4]

    • Lab Coat/Clothing: A flame-retardant lab coat or a complete chemical-protective suit should be worn to prevent skin contact.[4]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, or during spill cleanup, a NIOSH/MSHA-approved full-face respirator with an appropriate particulate filter is necessary.[3][8]

Handling and Storage Procedures
  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][7][8]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place.[7][8] Some suppliers recommend refrigerated storage (2-8°C).[1][5] Keep away from incompatible materials such as strong oxidizing agents.

Section 4: Emergency Response Workflow

In the event of an exposure or spill, a rapid and pre-planned response is critical.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If symptoms (like respiratory irritation) persist or if breathing is difficult, seek immediate medical attention.[4][8]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation occurs or persists.[4][8]

  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Consult an ophthalmologist immediately.[3][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical help.[3][4]

Spill Management Protocol
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (use fume hood if spill is contained within it).

  • Contain: Prevent further spread of the dust. Avoid any actions that could create airborne dust.

  • Absorb/Collect: Carefully sweep or scoop up the spilled solid material using non-sparking tools. Place into a suitable, labeled, and closed container for disposal.[4] Do not use compressed air for cleanup.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., water and detergent), collecting all cleaning materials for hazardous waste disposal.

  • Dispose: Dispose of the waste container and contaminated materials through a licensed professional waste disposal service.[4]

Emergency Response Workflow Diagram

EmergencyResponse cluster_spill Spill or Exposure Event cluster_assess Immediate Assessment cluster_response Response Actions cluster_medical Medical & Reporting Spill Spill / Exposure Occurs Assess Assess Situation (Spill vs. Personal Exposure) Spill->Assess SpillResponse SPILL: 1. Evacuate Area 2. Wear full PPE 3. Contain & Clean Up Assess->SpillResponse Spill ExposureResponse EXPOSURE: Follow First-Aid (Skin, Eye, Inhalation) Assess->ExposureResponse Exposure Report Report Incident to EHS SpillResponse->Report Medical Seek Medical Attention (Bring SDS) ExposureResponse->Medical Medical->Report

Caption: Workflow for responding to a spill or exposure event.

References

A Comprehensive Guide to the Nomenclature of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Chemical Nomenclature

In the intricate landscape of chemical research and development, precise communication is paramount. The compound systematically named Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione represents a foundational structure in various fields, including polymer chemistry and pharmaceutical development. However, its complex bridged-ring system gives rise to a variety of naming conventions, including systematic IUPAC names, common trivial names, and commercial identifiers. This guide provides a comprehensive overview of the alternative names for this compound and its closely related analogs, aiming to clarify potential ambiguities and facilitate accurate scientific discourse.

Understanding the nuances of this compound's nomenclature is critical. It is an imide derived from the corresponding dicarboxylic acid, which in turn can be formed from its anhydride.[1] The saturated bicyclic core, a norbornane system, introduces stereochemical complexity, leading to different isomers (endo and exo) that possess distinct properties and applications. This guide will deconstruct the nomenclature, addressing the core saturated compound, its unsaturated precursor, and the related anhydride, providing clarity for researchers navigating this chemical space.

Core Compound: this compound

The primary focus of this guide is the saturated bicyclic imide. Its systematic name, this compound, precisely describes its chemical structure according to IUPAC rules. However, a number of synonyms are frequently encountered in literature and chemical databases.

Table 1: Synonyms and Identifiers for this compound

Name Type Name CAS Number Notes
IUPAC NameThis compound6713-41-3[2][3]General, stereochemistry not specified.
Common SynonymBicyclo[2.2.1]heptane-2,3-dicarboximide[3][4]6713-41-3[3][4]Widely used, based on the bicyclic alkane parent.
Common Synonym2,3-Norbornanedicarboximide[3]6713-41-3[3]Norbornane is the common name for bicyclo[2.2.1]heptane.
Common Synonym3,6-Endomethylene-1,2-cyclohexanedicarboximide[3]6713-41-3[3]Describes the bridged structure.
Systematic Name4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-[3]6713-41-3[3]An alternative systematic representation.
Stereoisomerism: The Critical "Endo" and "Exo" Distinction

The rigid bicyclic structure of the norbornane system results in two primary stereoisomers: endo and exo. This isomerism significantly influences the molecule's physical and chemical properties. The distinction is based on the orientation of the imide ring relative to the longest bridge of the norbornane system.

  • Endo Isomer : The imide ring is on the same side as the longest bridge.

  • Exo Isomer : The imide ring is on the opposite side of the longest bridge.

This stereochemical difference is reflected in their distinct CAS numbers.

Table 2: Stereoisomers of this compound

Isomer Full Name CAS Number
exoexo-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione14805-29-9[5][6]
endoendo-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dioneNot explicitly found with a unique CAS number in the provided search results, often grouped with the general CAS.

The exo isomer is a known intermediate in the synthesis of the pharmaceutical Lurasidone.[7]

Unsaturated Precursor: The Norbornene Analog

The saturated compound is often synthesized via hydrogenation of its unsaturated precursor, which contains a double bond in the bicyclic system. This precursor has its own set of names.

Table 3: Synonyms for the Unsaturated Analog (5-Norbornene-2,3-dicarboximide)

Name Type Name CAS Number Notes
Common Name5-Norbornene-2,3-dicarboximide[8][9]3647-74-3[9]Widely used common name.
Systematic Name3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione[9]3647-74-3[9]IUPAC systematic name.
Common SynonymBicyclo[2.2.1]hept-5-ene-2,3-dicarboximide[9][10]3647-74-3[9]Based on the parent bicyclic alkene.
Common Synonymcis-3,6-Endomethylene-delta4-tetrahydrophthalimide[9]3647-74-3[9]Describes the bridged structure.

Related Anhydride: Nadic Anhydride (Himic Anhydride)

The corresponding anhydride is a crucial starting material for the synthesis of the imide. This anhydride is commonly known as Nadic anhydride or Himic anhydride.[11][12]

Table 4: Synonyms for the Related Anhydride

Name Type Name CAS Number Notes
Common NameNadic anhydride[11][13]826-62-0[14][15]A widely used commercial name.
Common NameHimic anhydride[11][12][15][16][17]826-62-0[12][15][17]Another common commercial name.
Systematic Name5-Norbornene-2,3-dicarboxylic anhydride[12][13][14]826-62-0[12][14]IUPAC systematic name.
Systematic Name4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-[14]826-62-0[14]An alternative systematic representation.
Isomer Specific Namecis-5-Norbornene-endo-2,3-dicarboxylic anhydride[11][13]129-64-6[13]Also known as Carbic anhydride.[13]
Isomer Specific Namecis-5-Norbornene-exo-2,3-dicarboxylic anhydride[13]2746-19-2[13]Also known as Himic anhydride (specifically for the exo form).[13]

Nomenclature Hierarchy and Relationships

The relationship between these compounds can be visualized as a synthetic pathway, which also clarifies the naming logic. The Diels-Alder reaction of cyclopentadiene and maleic anhydride produces the endo adduct, Nadic anhydride.[13] This can then be converted to the imide, which can subsequently be hydrogenated to the final saturated product.

G cluster_0 Precursors cluster_1 Anhydride cluster_2 Unsaturated Imide cluster_3 Saturated Imide (Target) Cyclopentadiene Cyclopentadiene Nadic Anhydride\n(5-Norbornene-2,3-dicarboxylic anhydride) Nadic Anhydride (5-Norbornene-2,3-dicarboxylic anhydride) Cyclopentadiene->Nadic Anhydride\n(5-Norbornene-2,3-dicarboxylic anhydride) Diels-Alder Maleic Anhydride Maleic Anhydride Maleic Anhydride->Nadic Anhydride\n(5-Norbornene-2,3-dicarboxylic anhydride) Diels-Alder 5-Norbornene-2,3-dicarboximide 5-Norbornene-2,3-dicarboximide Nadic Anhydride\n(5-Norbornene-2,3-dicarboxylic anhydride)->5-Norbornene-2,3-dicarboximide Imidation This compound This compound 5-Norbornene-2,3-dicarboximide->this compound Hydrogenation

References

Methodological & Application

Application Note: Synthesis of High-Performance Polyimides Utilizing Alicyclic Anhydrides Derived from the Norbornane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of advanced polyimides using alicyclic monomers based on the norbornane structure. Specifically, it focuses on the integration of dianhydrides such as cis-5-Norbornene-endo-2,3-dicarboxylic anhydride (Nadic Anhydride, NA) and its saturated analogue, hexahydro-4,7-methanoisobenzofuran-1,3-dione. These monomers are precursors to the repeating unit related to Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. The incorporation of such non-aromatic, bridged-ring structures into the polyimide backbone disrupts chain packing and charge-transfer complex formation, leading to polymers with enhanced optical clarity, improved solubility, and lower dielectric constants, while maintaining high thermal stability. This document is intended for researchers and scientists in materials science and polymer chemistry, offering foundational theory, step-by-step synthesis protocols, and characterization methodologies.

Introduction: The Strategic Role of Alicyclic Monomers

Wholly aromatic polyimides are renowned for their exceptional thermal and mechanical properties, making them indispensable in the aerospace and electronics industries[1][2]. However, their rigid, planar backbones often lead to intense coloration due to charge-transfer complex (CTC) formation, poor solubility, and high processing temperatures, limiting their use in optical and solution-processed applications[1][2].

The introduction of alicyclic structures, such as those derived from Nadic Anhydride (NA) or its hydrogenated derivatives, offers a compelling strategy to mitigate these drawbacks. The bulky, three-dimensional norbornane group disrupts the planarity of the polymer chain, hindering the formation of CTCs. This structural modification is key to achieving polyimides that are not only thermally robust but also possess desirable properties such as:

  • High Optical Transparency: Reduced CTC formation results in colorless or near-colorless films, essential for applications in flexible displays and optoelectronics[1][3].

  • Enhanced Solubility: The non-planar structure decreases intermolecular forces, often rendering the polyimides soluble in common organic solvents, which facilitates solution-based processing like spin-coating[3][4].

  • Lower Dielectric Constant: The introduction of free volume and reduced polarity can lower the dielectric constant, a critical requirement for microelectronic insulation and packaging materials[5].

This guide will detail the synthesis of such polyimides via the classical two-step method, involving the formation of a soluble poly(amic acid) precursor followed by thermal or chemical imidization.

The Chemistry of Polyimide Formation

The synthesis of polyimides from a dianhydride and a diamine is a polycondensation reaction that proceeds in two distinct stages..

  • Poly(amic acid) Formation: This step involves the nucleophilic attack of the amine groups of the diamine onto the carbonyl carbons of the dianhydride. This reaction opens the anhydride ring to form a high-molecular-weight poly(amic acid) (PAA), which is a soluble and processable precursor. The reaction is typically conducted at ambient temperatures in a polar aprotic solvent.[6][7].

  • Imidization (Cyclodehydration): The PAA precursor is converted into the final polyimide through the elimination of water, which forms the stable five-membered imide ring. This can be achieved through two primary methods:

    • Thermal Imidization: The PAA film or solution is heated in a stepwise manner to temperatures typically ranging from 250°C to 400°C.[8]. This process drives off the solvent and promotes the cyclization reaction.

    • Chemical Imidization: A dehydrating agent, such as acetic anhydride, is used in conjunction with a catalyst (e.g., pyridine or triethylamine) to effect the cyclization at lower temperatures.[6][9].

The overall reaction scheme is illustrated below.

G Dianhydride Alicyclic Dianhydride (e.g., Nadic Anhydride) PAA Poly(amic acid) Precursor (Soluble) Dianhydride->PAA + Diamine Aromatic Diamine (e.g., ODA) Diamine->PAA PI Polyimide (Insoluble, Thermally Stable) PAA->PI - Water 2n H₂O Solvent Polar Aprotic Solvent (DMAc, NMP) Room Temperature Solvent->PAA in Heat Δ (Heat) ~250-350°C OR Chemical Dehydration Heat->PI via

Diagram 1: General two-step synthesis of polyimides.

Experimental Protocols

Materials and Reagents
ReagentAcronymPuritySupplierNotes
cis-5-Norbornene-endo-2,3-dicarboxylic anhydrideNA>98%Major Chemical Co.Must be dried under vacuum before use to remove moisture.
4,4'-OxydianilineODA>99%Major Chemical Co.Recrystallize from ethanol if necessary. Dry under vacuum.
N,N-DimethylacetamideDMAcAnhydrousMajor Chemical Co.Use anhydrous grade to prevent hydrolysis of the anhydride.
Acetic AnhydrideAc₂OReagent GradeMajor Chemical Co.For chemical imidization.
PyridinePyReagent GradeMajor Chemical Co.Catalyst for chemical imidization.

Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dianhydrides and diamines can be sensitizers.

Protocol 1: Two-Step Synthesis via Thermal Imidization

This protocol is the most widely practiced method for producing high-quality polyimide films.[6].

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 4,4'-oxydianiline (ODA, 2.002 g, 10.0 mmol).

  • Add 30 mL of anhydrous N,N-dimethylacetamide (DMAc) to the flask to dissolve the diamine completely. Stir under a gentle nitrogen purge.

  • Once the ODA is fully dissolved, slowly add solid cis-5-Norbornene-endo-2,3-dicarboxylic anhydride (NA, 1.641 g, 10.0 mmol) in several portions over 30 minutes. Adding the dianhydride slowly helps to control the exothermic reaction and ensure a homogenous mixture.

  • Rinse the weighing paper/funnel with an additional 5 mL of DMAc to ensure all the anhydride is transferred to the reaction flask. The final solids content should be around 10-15% w/v.

  • Continue stirring the reaction mixture at room temperature (25°C) under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the high-molecular-weight PAA is formed. The final product is a viscous, clear PAA solution.

Step 2: Film Casting and Thermal Imidization

  • Pour the viscous PAA solution onto a clean, level glass plate.

  • Use a doctor blade to cast a film of uniform thickness (e.g., 200-500 µm). The final film thickness will depend on the solution concentration and blade gap.

  • Place the glass plate in a programmable vacuum oven or a forced-air oven with a nitrogen purge.

  • Apply the following staged heating program. A slow ramp rate is crucial to prevent solvent boiling, which can create voids, and to allow for uniform imidization.[9][10].

    • 80°C for 2 hours: To slowly remove the bulk of the DMAc solvent.

    • 150°C for 1 hour: To continue solvent removal and begin the imidization process.

    • 200°C for 1 hour: To advance the imidization.

    • 250°C for 1 hour: To approach full imidization.

    • 300°C for 1 hour (Optional): For polyimides requiring higher processing temperatures to achieve maximum chain rigidity and thermal stability.

  • After the heating program is complete, allow the oven to cool slowly to room temperature to prevent thermal shock and film cracking.

  • Carefully peel the resulting flexible, transparent polyimide film from the glass substrate. Soaking in warm water can aid in removal.

G cluster_prep Step 1: PAA Synthesis cluster_process Step 2: Imidization A Dissolve Diamine (ODA) in anhydrous DMAc B Slowly Add Dianhydride (NA) under N₂ A->B C Stir at RT for 24h B->C D Cast PAA Solution on Glass Plate C->D Obtain Viscous PAA Solution E Heat at 80°C for 2h (Solvent Removal) D->E F Heat at 150°C for 1h E->F G Heat at 200°C for 1h F->G H Heat at 250°C for 1h (Imidization) G->H I Cool Slowly to RT H->I J Peel Polyimide Film I->J

Diagram 2: Workflow for two-step thermal imidization.

Protocol 2: Chemical Imidization in Solution

This method is useful when a soluble polyimide powder is desired or when the substrate is not compatible with high temperatures.[9][10].

  • Prepare the PAA solution as described in Protocol 1, Step 1.

  • Cool the PAA solution in an ice bath to 0°C.

  • In a separate flask, prepare the imidization mixture by combining acetic anhydride (4.08 g, 40.0 mmol) and pyridine (1.58 g, 20.0 mmol). Note: This mixture is typically used in a 2:1 molar ratio of anhydride to catalyst, with a 2-4 fold molar excess over the amic acid repeating unit.

  • Add the imidization mixture dropwise to the cold, stirring PAA solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours. The polyimide may precipitate as it forms.

  • Pour the reaction mixture into a large volume of vigorously stirring methanol (e.g., 500 mL) to precipitate the polyimide powder completely.

  • Collect the polymer by filtration, wash thoroughly with methanol to remove residual solvent and imidizing agents, and dry in a vacuum oven at 100°C for 24 hours.

  • The resulting polyimide powder can be redissolved in a suitable solvent (e.g., NMP, m-cresol) for further processing.

Characterization and Quality Control

Verifying the successful synthesis and purity of the polyimide is critical. The following techniques are standard for validation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is the primary tool to confirm the conversion of PAA to polyimide.

  • PAA Spectrum: Shows broad O-H stretch (from the carboxylic acid) around 3300-2500 cm⁻¹, an amide I (C=O) peak at ~1660 cm⁻¹, and an amide II (N-H) peak at ~1550 cm⁻¹.

  • Polyimide Spectrum: The broad O-H and amide peaks disappear. New, characteristic imide absorption bands appear:

    • Asymmetric C=O stretching: ~1780 cm⁻¹

    • Symmetric C=O stretching: ~1720 cm⁻¹

    • C-N stretching: ~1370 cm⁻¹[1][9] The absence of the amide and carboxylic acid peaks indicates a high degree of imidization.

Thermal Analysis

Thermal properties define the service temperature and dimensional stability of the polymer.

PropertyTechniqueTypical Values (NA-ODA)Significance
Glass Transition Temp. (Tg)DSC / DMA280 - 330 °CDefines the transition from a rigid to a rubbery state; upper service limit.[3][9]
5% Weight Loss Temp. (Td5)TGA> 450 °C (in N₂)Indicates the onset of thermal decomposition and overall thermal stability.[1][9]
Coeff. of Thermal Exp. (CTE)TMA40 - 60 ppm/KMeasures dimensional change with temperature; crucial for electronics.[9]

Dynamic Mechanical Analysis (DMA) provides information on the viscoelastic properties and can be a more sensitive method for determining Tg from the peak of the tan δ curve.[1][9].

Structure-Property Relationships

The choice of the dianhydride and diamine monomers profoundly influences the final properties of the polyimide.[4][6].

  • Alicyclic vs. Aromatic Dianhydrides: Polyimides from alicyclic dianhydrides (like NA) generally exhibit higher optical transparency and better solubility compared to their fully aromatic counterparts (e.g., from PMDA). However, the increased chain flexibility from the non-aromatic unit may lead to slightly lower Tg and thermal stability.[3][4].

  • Diamine Flexibility: Using a flexible diamine (like ODA with its ether linkage) enhances solubility and processability. Rigid, linear diamines (like p-phenylenediamine) will increase the Tg and modulus but reduce solubility.

By strategically combining different alicyclic dianhydrides and various aromatic diamines, a wide range of properties can be tailored to meet the demands of specific applications, from flexible transparent substrates to low-k dielectric films.

References

Application Notes and Protocols: Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione for High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Rigid Alicyclic Imide Monomer

Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a saturated bicyclic imide, presents a compelling molecular architecture for the development of next-generation high-performance polymers. Its rigid, non-aromatic structure offers a unique combination of properties that can address some of the limitations of traditional aromatic polyimides, such as processability and optical transparency. While extensively utilized as a key intermediate in the synthesis of the pharmaceutical Lurasidone, its application in materials science remains a burgeoning field of exploration[1][2][3].

This technical guide provides detailed application notes and protocols for researchers and scientists interested in leveraging the unique properties of this compound as a monomer for two distinct classes of high-performance polymers:

  • Poly(amide-imide)s (PAIs): By functionalizing the imide monomer with carboxylic acid groups, it can be used as a novel diacid in polycondensation reactions to create soluble, high-temperature PAIs.

  • Thermosetting Polyimides: Through the addition of reactive end-caps, the monomer can serve as the core of a thermosetting resin, offering excellent thermal stability and mechanical performance upon curing.

The protocols outlined herein are grounded in established principles of polymer chemistry, drawing parallels from the synthesis of related alicyclic and imide-containing polymers[4][5][6][7].

Monomer Overview: Properties and Synthesis

This compound, also known as nadic imide, is a white crystalline solid with the chemical formula C9H11NO2 and a molecular weight of 165.19 g/mol [2]. Its key physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C9H11NO2[2]
Molecular Weight 165.19 g/mol [2]
Melting Point 173-176 °C[1]
Appearance White to light brown solid[1]
Solubility Slightly soluble in chloroform and methanol[1]

The monomer is typically synthesized via the hydrogenation of its unsaturated precursor, (3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, using a palladium-on-carbon catalyst[1].

Caption: Synthesis of the target monomer.

Application I: Synthesis of High-Performance Poly(amide-imide)s

The inherent thermal stability of the imide ring makes this compound an excellent candidate for incorporation into poly(amide-imide)s. To achieve this, the monomer must first be functionalized to introduce two carboxylic acid groups, transforming it into a diacid monomer suitable for polycondensation with diamines.

Protocol 1: Synthesis of the Diacid Monomer

This protocol describes a plausible two-step synthesis to convert this compound into a dicarboxylic acid monomer.

Step 1: N-Alkylation with a Protected Carboxylic Acid

  • To a stirred solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq.).

  • Slowly add a solution of ethyl 4-bromobutyrate (2.2 eq.) in DMF.

  • Heat the reaction mixture to 80°C and maintain for 12 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature and pour into ice water to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum to yield the N-substituted diester intermediate.

Step 2: Hydrolysis to the Dicarboxylic Acid

  • Suspend the diester intermediate in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 6 hours until the solution becomes clear.

  • Cool the solution and acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the dicarboxylic acid.

  • Filter the white precipitate, wash thoroughly with deionized water, and dry under vacuum at 80°C.

Caption: Synthesis of the diacid monomer.

Protocol 2: Polycondensation for Poly(amide-imide) Synthesis

This protocol details the direct polycondensation of the newly synthesized diacid monomer with an aromatic diamine to produce a high-performance poly(amide-imide).

Materials:

  • Synthesized diacid monomer (1.0 eq.)

  • 4,4'-Oxydianiline (ODA) (1.0 eq.)

  • Triphenyl phosphite (TPP) (2.2 eq.)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Calcium chloride (CaCl2)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diacid monomer, 4,4'-oxydianiline, and calcium chloride in NMP.

  • Add pyridine to the solution and stir until all components are fully dissolved.

  • Add triphenyl phosphite to the reaction mixture.

  • Heat the solution to 100-110°C and maintain for 3-4 hours under a continuous nitrogen purge.

  • The viscosity of the solution will increase as the polymerization proceeds.

  • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the poly(amide-imide).

  • Filter the fibrous polymer, wash with methanol and hot water, and dry in a vacuum oven at 100°C for 24 hours.

Caption: Poly(amide-imide) synthesis workflow.

Expected Polymer Properties:

Polymers derived from this alicyclic imide-containing diacid are anticipated to exhibit the following characteristics:

PropertyExpected OutcomeRationale
Solubility Good solubility in polar aprotic solvents (NMP, DMAc, DMF)The non-planar, alicyclic structure disrupts chain packing, enhancing solubility compared to fully aromatic polyimides.[4][8]
Thermal Stability High glass transition temperature (Tg) and good thermal stabilityThe rigid imide ring contributes to a high Tg, while the saturated backbone offers good thermal stability.[6][7]
Optical Properties Improved optical transparency and lower color intensityThe absence of extensive aromatic conjugation reduces charge-transfer complex formation, leading to colorless or pale-colored films.[8]
Mechanical Properties Good mechanical strength and flexibilityThe combination of the rigid imide unit and flexible amide linkages is expected to yield tough and flexible materials.[6]

Application II: Development of Thermosetting Polyimide Resins

The nadic imide core of this compound can be functionalized with reactive end-groups to create thermosetting resins. These resins offer excellent processability at lower temperatures before curing into highly cross-linked, thermally stable networks. A well-established approach involves the use of nadimide end-caps, which undergo thermal cross-linking via a retro-Diels-Alder reaction[9][10][11].

Protocol 3: Synthesis of a Nadimide-Terminated Thermosetting Resin

This protocol outlines the synthesis of a thermosetting oligomer using the target monomer as a chain extender between two nadic anhydride end-caps, reacted with a diamine.

Materials:

  • This compound (as a precursor for a diamine derivative)

  • Nadic anhydride (or its methyl ester)

  • Aromatic diamine (e.g., 4,4'-methylenedianiline)

  • Solvent (e.g., NMP or diglyme)

Conceptual Synthetic Pathway:

  • Diamine Functionalization of the Monomer: The core monomer can be chemically modified to introduce two primary amine functionalities.

  • Oligomer Synthesis: In a suitable solvent, react the aromatic diamine with an excess of this compound to form an amine-terminated oligomer.

  • End-Capping: React the amine-terminated oligomer with nadic anhydride (or its ester) to cap the ends of the oligomer chains with reactive nadimide groups.

  • Isolation: Precipitate the resulting thermosetting resin in a non-solvent like methanol or water and dry thoroughly.

Caption: Conceptual synthesis of a thermosetting resin.

Protocol 4: Curing of the Thermosetting Resin

The nadimide-terminated resin can be cured through thermal treatment to form a highly cross-linked network.

Procedure:

  • Place the powdered thermosetting resin in a mold.

  • Heat the mold in a press or oven to a temperature above the melting point of the resin (e.g., 200-250°C) to allow for flow and consolidation.

  • Increase the temperature to the curing range (typically 280-350°C) and hold for several hours. During this stage, the nadimide end-groups undergo a retro-Diels-Alder reaction, releasing cyclopentadiene and forming maleimide groups that subsequently cross-link.

  • Cool the cured part slowly to room temperature.

Expected Properties of the Cured Resin:

  • High Thermal Stability: The cross-linked polyimide network will exhibit excellent thermal and oxidative stability, with a high glass transition temperature.

  • Excellent Mechanical Properties: The cured material is expected to be rigid and strong, with good dimensional stability.

  • Chemical Resistance: The highly cross-linked structure will provide resistance to a wide range of solvents and chemicals.

Conclusion

This compound is a versatile building block for the creation of advanced polymers. By leveraging its rigid alicyclic structure, researchers can develop novel poly(amide-imide)s with improved solubility and optical clarity, as well as high-performance thermosetting resins. The protocols provided in this guide offer a starting point for the exploration of this promising monomer in the field of high-performance materials. Further research into the functionalization of this monomer and the characterization of the resulting polymers will undoubtedly unlock new applications in aerospace, electronics, and other demanding fields.

References

Application Note: Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione as a High-Performance Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals utilizing advanced polymer systems.

Abstract

This document provides a comprehensive technical guide on the application of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione as a curing agent for epoxy resins. This alicyclic anhydride offers a unique combination of properties, leading to cured epoxy systems with high thermal stability, excellent electrical insulation, and robust mechanical performance. This application note will detail the curing mechanism, provide starting point formulations and protocols, and outline key characterization techniques for the resulting thermoset materials.

Introduction: The Role of Anhydride Curing Agents

Epoxy resins are a versatile class of thermosetting polymers renowned for their exceptional adhesion, chemical resistance, and mechanical strength. The final properties of an epoxy system are critically dependent on the choice of curing agent, or hardener. Anhydride curing agents, a prominent class of hardeners, are widely used to formulate epoxy systems for demanding applications in electronics, aerospace, and structural adhesives.[1]

This compound, a derivative of Nadic Anhydride, is a cyclic anhydride that offers distinct advantages in epoxy formulations. Its bridged alicyclic structure imparts rigidity and thermal stability to the cured polymer network. Key benefits of using this anhydride include:

  • High Glass Transition Temperature (Tg): Resulting in excellent high-temperature performance.[1][2]

  • Superior Electrical Insulation Properties: Making it ideal for electronic encapsulation and high-voltage applications.

  • Low Volatility and Low Toxicity: Compared to some amine-based curing agents, anhydrides generally offer a better safety profile.[1]

  • Long Pot Life: The reaction between anhydrides and epoxies is typically slow at room temperature, allowing for extended processing times.[1]

  • Low Exotherm and Minimal Shrinkage: Reducing internal stresses in the cured material.[1][2]

The Curing Mechanism: A Stepwise Approach to Network Formation

The curing of epoxy resins with anhydrides is a complex process that, unlike amine curing, proceeds through a chain-wise propagation pathway.[3] The reaction requires an initiator, typically a source of hydroxyl groups or a catalyst, to commence.[1][2]

The proposed mechanism involves several key steps:

  • Ring Opening of the Anhydride: The reaction is initiated by a nucleophilic attack on one of the carbonyl carbons of the anhydride ring. This is often facilitated by a hydroxyl group present on the epoxy resin backbone or by an added accelerator, such as a tertiary amine. This step forms a carboxylate anion and a quaternary salt in the case of a tertiary amine catalyst.[3]

  • Epoxy Ring Opening: The newly formed carboxylate anion then attacks an epoxy (oxirane) ring, leading to the formation of an alkoxide anion.[3]

  • Propagation: The alkoxide anion can then react with another anhydride molecule, regenerating the carboxylate anion and propagating the chain reaction. This alternating copolymerization of epoxy and anhydride groups builds the cross-linked polymer network.

  • Etherification (Side Reaction): A competing reaction is the homopolymerization of epoxy groups, where an alkoxide anion attacks another epoxy ring, forming an ether linkage. This reaction is more prevalent in systems with a lower anhydride-to-epoxy ratio.[3]

The overall reaction scheme leads to a highly cross-linked polyester network, which is responsible for the excellent thermomechanical properties of the cured material.

Diagram 1: Simplified reaction pathway for anhydride curing of epoxy resins.

Formulation and Stoichiometry

Achieving optimal properties in an anhydride-cured epoxy system is highly dependent on the correct stoichiometry between the anhydride and the epoxy resin. The amount of anhydride is typically expressed in parts per hundred parts of resin (phr).

The calculation for the required amount of anhydride is as follows:

phr = (AEW / EEW) * Stoichiometric Ratio * 100

Where:

  • phr: Parts of anhydride per 100 parts of epoxy resin by weight.

  • AEW (Anhydride Equivalent Weight): The molecular weight of the anhydride divided by the number of anhydride groups per molecule. For this compound (Molecular Weight = 165.19 g/mol ), the AEW is 165.19 g/eq.[4][5]

  • EEW (Epoxy Equivalent Weight): The weight of the resin in grams that contains one equivalent of the epoxy group. This value is provided by the epoxy resin manufacturer.[6][7]

  • Stoichiometric Ratio: The molar ratio of anhydride groups to epoxy groups. For many anhydride systems, an optimal ratio is often between 0.85 and 1.0. A ratio slightly less than 1.0 is often preferred to account for the epoxy homopolymerization side reaction.[2][3]

Table 1: Properties of this compound

PropertyValue
Chemical NameThis compound
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol [4][5]
Anhydride Equivalent Weight (AEW)165.19 g/eq

Experimental Protocols

The following protocols provide a starting point for the use of this compound as an epoxy curing agent. Optimization of the formulation and cure schedule is recommended for specific applications.

Materials and Equipment
  • Epoxy Resin: A standard liquid Bisphenol A diglycidyl ether (DGEBA) resin with a known EEW.

  • Curing Agent: this compound.

  • Accelerator: A tertiary amine such as Benzyldimethylamine (BDMA) or 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30).[3][8]

  • Mixing Equipment: Planetary centrifugal mixer or manual mixing with a spatula.

  • Vacuum Oven: For degassing and curing.

  • Molds: Silicone or PTFE molds for casting test specimens.

  • Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, and a lab coat.

Safety Precautions
  • Work in a well-ventilated area or a fume hood.

  • Avoid skin and eye contact with the resin, curing agent, and accelerator.[9][10][11]

  • Solid anhydride curing agents can be respiratory sensitizers if dust is generated. Handle with care to avoid dust formation.[11][12][13]

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Formulation and Curing Protocol

Step 1: Pre-heating and Weighing

  • Pre-heat the epoxy resin to 60-80°C to reduce its viscosity for easier mixing.

  • Accurately weigh the required amounts of epoxy resin, this compound, and accelerator into a suitable mixing container. A typical accelerator concentration is 0.5-2.0 phr.[3]

Step 2: Mixing

  • Thoroughly mix the components until a homogeneous mixture is obtained. If mixing manually, use a "scrape and fold" technique to ensure all material from the sides and bottom of the container is incorporated.

  • For critical applications, a planetary centrifugal mixer is recommended to ensure a void-free and uniform mixture.

Step 3: Degassing

  • Place the mixed formulation in a vacuum oven at 60-80°C and apply a vacuum of approximately 28-30 inHg to remove any entrapped air bubbles.

  • Degas until bubbling subsides, typically for 10-30 minutes.

Step 4: Casting and Curing

  • Pour the degassed mixture into pre-heated molds.

  • Transfer the molds to an oven for curing. A typical two-stage cure schedule is recommended for anhydride-cured systems to achieve optimal properties.[3]

Table 2: Suggested Starting Point Cure Schedule

StageTemperatureDurationPurpose
Initial Cure100-120°C2-4 hoursGelation and initial network formation
Post-Cure150-180°C2-6 hoursCompletion of cross-linking and development of final properties

Note: The optimal cure schedule is dependent on the specific epoxy resin, the amount and type of accelerator, and the desired final properties. It is highly recommended to perform a cure optimization study using techniques like Differential Scanning Calorimetry (DSC).

experimental_workflow Start Start Preheat Pre-heat Epoxy Resin (60-80°C) Start->Preheat Weigh Weigh Components (Resin, Anhydride, Accelerator) Preheat->Weigh Mix Thorough Mixing Weigh->Mix Degas Vacuum Degassing (60-80°C) Mix->Degas Cast Cast into Molds Degas->Cast Cure Two-Stage Curing (Initial Cure & Post-Cure) Cast->Cure Characterize Characterization of Cured Thermoset Cure->Characterize End End Characterize->End

Diagram 2: General experimental workflow for curing epoxy resins with this compound.

Characterization of the Cured Thermoset

A comprehensive characterization of the cured epoxy thermoset is essential to validate its performance for the intended application. The following techniques are recommended:

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): This is a powerful technique to determine the glass transition temperature (Tg), the extent of cure, and to optimize the cure schedule.[14][15][16] A DSC scan of the uncured mixture will show an exothermic peak corresponding to the curing reaction, the area of which is the heat of reaction. By comparing the residual exotherm of a partially cured sample to that of the uncured mixture, the degree of cure can be calculated.

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition temperature of the cured material.[14][15] It measures the weight loss of a sample as a function of temperature in a controlled atmosphere.

  • Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the material, including the storage modulus, loss modulus, and tan delta.[14][15][17] It is a highly sensitive method for determining the glass transition temperature.

Mechanical Testing

The mechanical properties of the cured epoxy should be evaluated according to ASTM or ISO standards.[18]

  • Tensile Strength and Modulus: ASTM D638[18]

  • Flexural Strength and Modulus: ASTM D790[18]

  • Compressive Strength: ASTM D695[18]

  • Hardness: ASTM D2240 (Shore D)

Spectroscopic Analysis
  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the curing reaction by observing the disappearance of the anhydride and epoxy peaks and the appearance of ester peaks.[19][20][21] This provides insight into the chemical changes occurring during network formation.

Conclusion

This compound is a high-performance curing agent for epoxy resins, capable of producing thermosets with excellent thermal stability, electrical insulation, and mechanical properties. A thorough understanding of the curing mechanism, careful formulation based on stoichiometric calculations, and a well-designed cure schedule are crucial for achieving optimal performance. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers and scientists to effectively utilize this versatile curing agent in their advanced material applications.

References

Synthesis of N-Substituted Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The bicyclic scaffold of hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also known as exo-norbornane dicarboximide, is a cornerstone in medicinal chemistry and materials science. Its rigid, well-defined three-dimensional structure provides an excellent platform for the spatial presentation of various functional groups. N-substituted derivatives of this core structure have garnered significant interest due to their diverse biological activities, including potential anticancer, anti-inflammatory, and antiviral properties.[1][2] Furthermore, these derivatives serve as crucial monomers in the synthesis of advanced polymers with unique thermal and optical properties via Ring-Opening Metathesis Polymerization (ROMP).[3]

This comprehensive guide provides detailed application notes and protocols for the synthesis of N-substituted derivatives of this compound. We will delve into the mechanistic rationale behind key synthetic strategies and offer step-by-step protocols for direct condensation, N-alkylation, and N-arylation, empowering researchers to confidently generate diverse libraries of these valuable compounds.

Core Scaffold: this compound

The parent imide, this compound, is a white crystalline solid.[1] Its synthesis is typically achieved through the hydrogenation of the corresponding unsaturated precursor, which is readily available from the Diels-Alder reaction of cyclopentadiene and maleimide. A general, scalable procedure for the hydrogenation is outlined below.

Protocol 1: Synthesis of this compound

This protocol describes the catalytic hydrogenation of (3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione.

Materials:

  • (3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

  • 10% Palladium on carbon (Pd/C), 50% water wet

  • Methanol (MeOH)

  • Nitrogen (N₂)

  • Hydrogen (H₂)

  • Autoclave/hydrogenation reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable autoclave, suspend the starting tetrahydro-isoindole-dione and 10% Pd/C (w/w, wet basis) in methanol.

  • Seal the autoclave and purge the atmosphere by evacuating and backfilling with nitrogen gas three times.

  • Introduce hydrogen gas to the desired pressure (e.g., 8 atm).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by hydrogen uptake and/or gas chromatography (GC).

  • Upon completion, carefully vent the hydrogen and purge the autoclave with nitrogen.

  • Filter the reaction mixture to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • To induce precipitation, slowly add water to the concentrated solution with stirring.

  • Cool the resulting suspension to complete crystallization.

  • Collect the white solid by filtration, wash with water, and dry under vacuum to yield the final product.[1]

Synthetic Strategies for N-Substitution

The acidic N-H proton of the imide (pKa ≈ 11.85) allows for a variety of substitution reactions. The choice of synthetic route depends on the nature of the desired substituent (alkyl, aryl, etc.) and the functional group tolerance of the starting materials. The primary methods covered in this guide are:

  • Direct Condensation: A straightforward approach for forming N-substituted imides from the corresponding anhydride and a primary amine.

  • N-Alkylation: Introduction of alkyl groups, often accomplished via the Mitsunobu reaction for its mild conditions and stereochemical control.

  • N-Arylation: Formation of a C-N bond between the imide nitrogen and an aromatic ring, commonly achieved through palladium-catalyzed Buchwald-Hartwig amination.

Method 1: Direct Condensation with Primary Amines

This is the most classical and direct method, involving the reaction of cis-5-norbornene-exo-2,3-dicarboxylic anhydride with a primary amine, followed by hydrogenation of the double bond if the saturated scaffold is desired. The initial reaction forms an intermediate amic acid, which then undergoes thermal or chemical dehydration to form the imide ring.

Causality and Experimental Choices

The reaction is typically carried out in a high-boiling point solvent like glacial acetic acid or toluene to facilitate the dehydration of the amic acid intermediate to the imide. The use of a Dean-Stark apparatus when using toluene helps to remove the water formed during the reaction, driving the equilibrium towards the product. For more complex syntheses, such as those involving hydrazides, glacial acetic acid is a common solvent that promotes the reaction.[4]

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Direct Condensation Workflow
Protocol 2: Synthesis of N-(substituted)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione via Condensation

This protocol provides a general procedure for the condensation of a primary amine with the corresponding saturated anhydride.

Materials:

  • Hexahydro-4,7-methanoisobenzofuran-1,3-dione (cis-norbornane-exo-dicarboxylic anhydride)

  • Primary amine or hydrazide (1.0 eq)

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve the primary amine or hydrazide in glacial acetic acid in a round-bottom flask.

  • Add a solution of hexahydro-4,7-methanoisobenzofuran-1,3-dione (1.0 eq) in glacial acetic acid to the flask.

  • Stir the mixture and heat to reflux for several hours (typically 4-6 h). Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water to precipitate the crude product.

  • Collect the precipitate by filtration, wash thoroughly with water to remove residual acetic acid, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).[4]

Method 2: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the N-alkylation of imides under mild conditions. It allows for the coupling of a primary or secondary alcohol to the imide nitrogen with inversion of stereochemistry at the alcohol's chiral center.[5] This reaction is particularly advantageous when dealing with sensitive substrates or when direct alkylation with alkyl halides is problematic.

Mechanistic Insight and Key Considerations

The reaction proceeds through the activation of the alcohol by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] The imide then acts as the nucleophile, displacing the activated hydroxyl group in an SN2 fashion.

Key choices and their rationale:

  • Azodicarboxylate: DIAD is often preferred over DEAD due to its lower toxicity and the easier removal of its hydrazine byproduct.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent as it effectively dissolves the reactants and is relatively unreactive.

  • Order of Addition: It is crucial to add the azodicarboxylate dropwise to a cooled solution of the imide, alcohol, and PPh₃ to control the exothermic reaction and minimize side products.[7]

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Mitsunobu Reaction Workflow
Protocol 3: N-Alkylation using Mitsunobu Conditions

Materials:

  • This compound (1.0 eq)

  • Primary or secondary alcohol (1.0-1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Under an inert atmosphere, dissolve this compound, the alcohol, and triphenylphosphine in anhydrous THF in a flame-dried flask.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add DIAD dropwise to the cooled solution over 15-20 minutes. An exothermic reaction and color change are typically observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • The residue will contain the product and triphenylphosphine oxide (TPPO). The crude mixture can often be purified directly by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.[7]

Method 3: N-Arylation via Buchwald-Hartwig Amination

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a highly effective and versatile palladium-catalyzed cross-coupling reaction.[8] It enables the formation of a C-N bond between the imide nitrogen and an aryl halide (or triflate), a transformation that is challenging to achieve through classical methods.

Rationale for Reagent Selection

The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium source, ligand, and base.

  • Palladium Pre-catalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common choices.

  • Ligand: Bulky, electron-rich phosphine ligands are essential for an efficient catalytic cycle. Ligands like XPhos, SPhos, or BINAP are frequently used as they promote both the oxidative addition and reductive elimination steps.[9]

  • Base: A non-nucleophilic base is required to deprotonate the imide, forming the active nucleophile. Strong bases like sodium tert-butoxide (NaOtBu) are often effective, while milder bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used for substrates with base-sensitive functional groups.[9]

  • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Buchwald-Hartwig Amination Workflow
Protocol 4: N-Arylation using Buchwald-Hartwig Conditions

Materials:

  • This compound (1.2 eq)

  • Aryl bromide or chloride (1.0 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous, deoxygenated toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Inert atmosphere (Nitrogen or Argon)

  • Heating and stirring apparatus

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a Schlenk tube.

  • Add the this compound and the aryl halide.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Seal the vessel and heat the reaction mixture with vigorous stirring at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-aryl derivative.

Data Summary and Characterization

The successful synthesis of N-substituted derivatives should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Disappearance of the broad N-H proton singlet. Appearance of new signals corresponding to the protons of the N-substituent. Shifts in the signals of the bicyclic core protons adjacent to the nitrogen may also be observed.
¹³C NMR Appearance of new carbon signals from the N-substituent.
FT-IR Disappearance of the N-H stretching band (typically ~3200 cm⁻¹). Persistence of the characteristic symmetric and asymmetric C=O stretching bands of the imide (around 1770 and 1700 cm⁻¹).
Mass Spec. The molecular ion peak should correspond to the calculated mass of the N-substituted product.

Conclusion

The N-substitution of this compound provides a versatile entry point to a wide array of functionalized molecules with significant potential in drug discovery and materials science. By understanding the principles behind direct condensation, Mitsunobu N-alkylation, and Buchwald-Hartwig N-arylation, and by utilizing the detailed protocols provided, researchers can efficiently synthesize novel derivatives. The choice of method should be guided by the desired substituent and the overall synthetic strategy. Careful execution and thorough characterization are paramount to ensuring the successful generation of these valuable compounds.

References

The Versatile Building Block: Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Possibility

In the intricate world of fine chemical synthesis, the strategic selection of molecular scaffolds is paramount to achieving desired therapeutic and material properties. Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a bicyclic imide, has emerged as a cornerstone intermediate, offering a rigid, well-defined three-dimensional structure that is amenable to a wide array of chemical modifications. Its utility spans from the construction of complex active pharmaceutical ingredients (APIs) to the development of high-performance polymers. This technical guide provides an in-depth exploration of the applications of this versatile molecule, complete with detailed protocols and mechanistic insights for researchers, medicinal chemists, and materials scientists. The inherent strain and stereochemistry of its norbornane framework provide a unique platform for designing novel molecular architectures with significant biological and material potential.

Core Applications in Pharmaceutical Synthesis

The rigid bicyclic structure of this compound serves as a crucial starting point for the synthesis of several important pharmaceutical agents. Its well-defined stereochemistry allows for precise control over the spatial arrangement of functional groups, a critical factor in drug-receptor interactions.

Keystone Intermediate in the Synthesis of Lurasidone

Lurasidone, an atypical antipsychotic agent, represents a significant success story where this compound is a pivotal intermediate.[1][2] The synthesis of Lurasidone involves the coupling of this imide with a piperazine derivative.

Caption: Synthetic workflow for Lurasidone.

This protocol outlines the key coupling step in an industrial synthesis of Lurasidone.[3][4]

Materials:

  • (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium methanesulfonate (Intermediate 4)

  • (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (Intermediate 5)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Water

  • Isopropyl Alcohol

  • Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a suitable reactor, suspend (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium methanesulfonate (66.2 mol), (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (72.8 mol), and potassium carbonate (79.7 mol) in toluene (270 L).[3][4]

  • Heating and Monitoring: Heat the suspension to 105°C and maintain for 15 hours. The progress of the reaction should be monitored by UPLC.[3][4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and add water (90 L). Separate the organic and aqueous phases.[3][4]

  • Isolation of Lurasidone Hydrochloride: Concentrate the organic phase to a smaller volume. Treat the concentrated solution with a solution of HCl in isopropanol to precipitate Lurasidone as its hydrochloride salt.[3][4]

Yield and Purity: This industrial-scale process reports a yield of 98.3% with a purity of 99.49% (HPLC).[3]

  • Potassium Carbonate (Base): The reaction is a nucleophilic substitution where the secondary amine of the piperazine moiety attacks one of the carbonyl carbons of the imide, leading to ring opening and subsequent amide bond formation. However, the primary role of potassium carbonate is to act as a base to neutralize the methanesulfonic acid byproduct from the preceding step, which forms a salt with the piperazine derivative.[5][6] This neutralization is crucial for liberating the free piperazine nucleophile, enabling it to react with the imide. The use of an inorganic base like potassium carbonate is advantageous in industrial settings due to its low cost, ease of removal by filtration, and avoidance of side reactions that can occur with organic bases.[6]

  • Toluene (Solvent): Toluene is selected as the solvent for several key reasons. Its high boiling point (111°C) allows the reaction to be conducted at the required elevated temperature of 105°C, ensuring a sufficient reaction rate.[3][4] As a non-polar aprotic solvent, it effectively dissolves the organic reactants while being immiscible with water, which simplifies the work-up procedure. Furthermore, toluene is a common and relatively inexpensive solvent in industrial chemical manufacturing.

Scaffold for Norcantharidin Analogues with Anticancer Activity

Norcantharidin, a demethylated analog of cantharidin, is a potent inhibitor of protein phosphatases 1 and 2A and exhibits significant anticancer activity.[7] The this compound core provides a synthetically accessible scaffold for creating a diverse library of norcantharidin analogues with potentially improved efficacy and reduced toxicity.[8][9][10]

The synthesis typically involves the reaction of norcantharidin (the anhydride precursor) with a variety of primary amines to generate the corresponding N-substituted imides.[9]

References

Application Notes and Protocols for the Synthesis of Novel Polyimides via Reaction of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione with Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction mechanism and synthesis of novel polyimides derived from Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and various diamines. This saturated, bicyclic imide, a derivative of hydrogenated nadic anhydride, serves as a unique building block for creating polyimides with enhanced solubility, improved optical transparency, and tailored thermal and mechanical properties. These characteristics make them highly attractive for advanced applications in microelectronics, aerospace, and biomedical fields. This guide details the underlying reaction mechanisms, offers step-by-step experimental protocols for both two-step and one-pot synthesis, and discusses the characterization and potential applications of the resulting polymers.

Introduction: The Rationale for Alicyclic Polyimides

Traditional aromatic polyimides are renowned for their exceptional thermal stability and mechanical strength.[1] However, their applications are often limited by poor solubility and intense color, which arise from inter-chain charge-transfer complex formation.[2] The incorporation of alicyclic (saturated) moieties into the polyimide backbone, such as the hexahydro-4,7-methanoisoindole structure, effectively disrupts this charge-transfer phenomenon. This structural modification leads to a new class of polyimides with a desirable combination of properties:

  • Enhanced Solubility: The non-planar, saturated bicyclic structure hinders dense chain packing, leading to improved solubility in a wider range of organic solvents.[3]

  • Optical Transparency: The absence of extended aromatic conjugation results in colorless or pale-colored polyimide films, which are highly sought after for optical and display applications.[4]

  • Tailorable Thermomechanical Properties: While maintaining good thermal stability, the introduction of the alicyclic unit can modify the glass transition temperature (Tg) and coefficient of thermal expansion (CTE), allowing for fine-tuning of the material properties for specific applications.[5][6]

This guide focuses on the reaction of this compound with diamines, a versatile route to these advanced polyimides.

Reaction Mechanism: A Tale of Two Steps

The synthesis of polyimides from this compound and a diamine typically proceeds through a two-step mechanism, analogous to the classical synthesis of aromatic polyimides.[7]

Step 1: Poly(amic acid) Formation

The initial step involves the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the imide ring of this compound. This reaction is typically carried out at ambient or slightly elevated temperatures in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), to yield a soluble poly(amic acid) precursor.[7]

Step 2: Imidization (Cyclodehydration)

The second step is the conversion of the poly(amic acid) to the final polyimide through the elimination of water. This can be achieved via two primary methods:

  • Thermal Imidization: The poly(amic acid) solution is cast into a film and then subjected to a staged heating process at elevated temperatures (typically up to 250-350°C).[8]

  • Chemical Imidization: A dehydrating agent, such as acetic anhydride, is added to the poly(amic acid) solution, often in the presence of a tertiary amine catalyst like pyridine or triethylamine, to induce cyclization at lower temperatures.[9]

The choice between thermal and chemical imidization can influence the final properties of the polyimide film.[10]

ReactionMechanism Dione This compound PAA Poly(amic acid) Intermediate Dione->PAA + Diamine (Polar Aprotic Solvent, RT) Diamine Diamine (H₂N-R-NH₂) Diamine->PAA Polyimide Polyimide PAA->Polyimide Imidization (Heat or Chemical Dehydration) Water Water (H₂O) PAA->Water

Caption: General two-step reaction mechanism for polyimide synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of polyimides from this compound and a representative aromatic diamine, 4,4'-oxydianiline (ODA).

Protocol 1: Two-Step Synthesis via Thermal Imidization

This method is ideal for producing high-quality polyimide films.

Materials:

  • This compound (1.0 eq)

  • 4,4'-Oxydianiline (ODA) (1.0 eq)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube

  • Glass plate for film casting

  • Vacuum oven

  • High-temperature furnace or programmable oven

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve 4,4'-oxydianiline in anhydrous NMP to create a 15-20% (w/v) solution.

    • Once the diamine is fully dissolved, add an equimolar amount of solid this compound portion-wise over 30 minutes with vigorous stirring.

    • Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • Film Casting and Thermal Imidization:

    • Pour the viscous poly(amic acid) solution onto a clean, dry glass plate and spread it to a uniform thickness using a doctor blade.

    • Place the cast film in a vacuum oven at 80°C for 4 hours to remove the bulk of the solvent.

    • Transfer the glass plate to a high-temperature furnace and subject it to the following staged heating program under a nitrogen atmosphere:

      • 100°C for 1 hour

      • 150°C for 1 hour

      • 200°C for 1 hour

      • 250°C for 2 hours

    • After cooling to room temperature, the flexible, transparent polyimide film can be carefully peeled from the glass substrate.

TwoStep_Workflow cluster_paa Poly(amic acid) Synthesis cluster_imidization Film Casting & Thermal Imidization dissolve Dissolve ODA in NMP add_dione Add Hexahydro-1H-4,7- methanoisoindole-1,3(2H)-dione dissolve->add_dione stir Stir at RT for 24h add_dione->stir cast Cast PAA solution on glass plate stir->cast dry Dry in vacuum oven (80°C, 4h) cast->dry cure Cure in furnace (staged heating to 250°C) dry->cure peel Peel polyimide film cure->peel

Caption: Workflow for the two-step synthesis of polyimide films.

Protocol 2: One-Pot High-Temperature Solution Polymerization

This method is suitable for the synthesis of soluble polyimides that can be processed directly from the reaction solution.[7]

Materials:

  • This compound (1.0 eq)

  • 4,4'-Oxydianiline (ODA) (1.0 eq)

  • m-cresol

  • Isoquinoline (catalyst)

  • Toluene

  • Methanol (for precipitation)

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser

Procedure:

  • Reaction Setup:

    • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap filled with toluene, add this compound, 4,4'-oxydianiline, m-cresol, and a catalytic amount of isoquinoline. The solid content should be around 10-15% (w/v).

  • Polymerization and Imidization:

    • Heat the reaction mixture to 180-200°C with continuous stirring under a gentle flow of nitrogen.

    • Water generated during the imidization will be removed azeotropically with toluene and collected in the Dean-Stark trap.

    • Maintain the reaction at this temperature for 6-12 hours, or until the desired viscosity is reached.

  • Polymer Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the viscous polymer solution into a large excess of vigorously stirred methanol to precipitate the polyimide.

    • Collect the fibrous polymer precipitate by filtration, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at 100°C to a constant weight.

Characterization of the Resulting Polyimides

The successful synthesis and properties of the polyimides can be confirmed using a variety of analytical techniques.

Technique Purpose Expected Observations
FTIR Spectroscopy Confirmation of imidizationDisappearance of amic acid bands (broad O-H and N-H stretches) and appearance of characteristic imide peaks (asymmetric and symmetric C=O stretching around 1780 and 1720 cm⁻¹, and C-N stretching around 1370 cm⁻¹).
¹H NMR Spectroscopy Structural confirmationAppearance of characteristic proton signals corresponding to the alicyclic backbone and the diamine residue in the polymer repeat unit.
Thermogravimetric Analysis (TGA) Evaluation of thermal stabilityDetermination of the decomposition temperature (Td), typically showing high thermal stability with low weight loss up to 400°C.[8]
Differential Scanning Calorimetry (DSC) Determination of glass transition temperature (Tg)Measurement of the Tg, which provides insight into the polymer's amorphous nature and operational temperature range.
Gel Permeation Chromatography (GPC) Determination of molecular weight and polydispersityMeasurement of the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) to assess the success of the polymerization.
UV-Vis Spectroscopy Evaluation of optical transparencyMeasurement of the cutoff wavelength and transmittance in the visible region to confirm the colorlessness of the polyimide films.

Applications and Future Outlook

Polyimides derived from this compound offer a unique set of properties that make them suitable for a range of advanced applications:

  • Microelectronics: As dielectric layers, substrates for flexible displays, and encapsulation materials due to their low dielectric constant, optical transparency, and thermal stability.[11]

  • Aerospace: In composite materials and coatings where a combination of light weight, thermal stability, and radiation resistance is required.[1]

  • Biomedical Devices: The enhanced biocompatibility and processability of these polyimides make them potential candidates for medical implants and devices.

  • Gas Separation Membranes: The tailored free volume created by the bulky alicyclic structure can be exploited for the development of efficient gas separation membranes.[8]

The continued exploration of different diamine structures in combination with this compound will undoubtedly lead to the development of new polyimides with even more precisely controlled properties, further expanding their application landscape.

References

Application Note: A Scalable, Two-Stage Synthesis of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the large-scale synthesis of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a critical saturated bicyclic imide intermediate used in the manufacturing of advanced pharmaceutical agents, including the antipsychotic drug Lurasidone[1][2]. The synthesis is presented as a robust, two-stage process. The initial stage involves the classic Diels-Alder cycloaddition of cyclopentadiene and maleic anhydride to form an unsaturated anhydride precursor, which is subsequently converted to the corresponding imide. The final stage accomplishes the complete saturation of the norbornene ring system via catalytic hydrogenation. This guide emphasizes the causality behind procedural choices, addresses critical safety considerations for industrial-scale operations, and provides detailed, self-validating protocols for researchers and drug development professionals.

Part 1: The Synthetic Strategy: From Olefins to a Saturated Bicyclic Imide

The synthesis of this compound is elegantly achieved through a sequence that leverages a powerful cycloaddition reaction followed by a standard reduction. The overall transformation begins with readily available feedstocks and proceeds with high efficiency.

Stage 1: The Diels-Alder Reaction & Imide Formation

The cornerstone of this synthesis is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene (the diene) and a dienophile.[3] For this process, maleic anhydride serves as a highly reactive and suitable dienophile.

1.1. In-Situ Generation of Cyclopentadiene (CPD)

At room temperature, cyclopentadiene spontaneously undergoes a Diels-Alder reaction with itself to form its dimer, dicyclopentadiene (DCPD).[4] For large-scale synthesis, it is both impractical and hazardous to store large quantities of the volatile and flammable CPD monomer. Therefore, CPD is generated on-demand via a retro-Diels-Alder reaction by heating DCPD.[5] This thermal cracking is typically performed at temperatures around 170-180°C, allowing the more volatile CPD monomer (b.p. 41-42°C) to be fractionally distilled as it is formed, directly into the reaction vessel containing the dienophile.[5][6] This "crack-and-trap" approach is fundamental to ensuring safety and maximizing reactivity.

1.2. Mechanism and Stereochemical Control in the Diels-Alder Reaction

The reaction between the freshly generated cyclopentadiene and maleic anhydride is rapid and highly exothermic, even at room temperature.[3] A critical aspect of this reaction is its stereoselectivity. The reaction kinetically favors the formation of the endo isomer, cis-5-Norbornene-endo-2,3-dicarboxylic anhydride.[3][7] This preference is a classic example of the "Alder-endo rule," attributed to stabilizing secondary orbital interactions between the developing pi-system of the diene and the carbonyl groups of the dienophile in the transition state.

While the exo isomer is thermodynamically more stable, its formation requires significantly higher temperatures (190-220°C) to overcome the kinetic barrier or to isomerize the endo product.[1][8] For the synthesis of the target saturated imide, proceeding through the kinetically favored endo pathway is the most direct and energy-efficient route.

1.3. Conversion to the Imide Intermediate

Following the formation of the anhydride, the next step is the creation of the imide ring. This is readily achieved by reacting the cis-5-Norbornene-endo-2,3-dicarboxylic anhydride with a source of ammonia, such as aqueous ammonia or urea, typically with thermal driving force to eliminate water and facilitate ring closure. The product of this step is cis-5-Norbornene-endo-2,3-dicarboximide, the direct precursor for the final hydrogenation stage.

Stage 2: Catalytic Hydrogenation

The final transformation is the saturation of the carbon-carbon double bond within the norbornene framework. This reduction converts the unsaturated imide into the target this compound.

2.1. Principles of Heterogeneous Catalytic Hydrogenation

This reduction is most effectively and cleanly accomplished via catalytic hydrogenation. A heterogeneous catalyst, typically palladium on a carbon support (Pd/C), is used. The reaction is conducted in an autoclave under a pressurized hydrogen atmosphere.[9] The Pd/C catalyst provides a surface for the adsorption of both hydrogen gas and the olefin, facilitating the stereospecific syn-addition of two hydrogen atoms across the double bond from the less sterically hindered face of the molecule. This method is highly efficient, selective, and avoids the use of stoichiometric metal hydride reagents, which are often problematic for waste streams on a large scale. The reaction progress can be reliably monitored by tracking hydrogen uptake and confirmed by gas chromatography (GC).[9]

Part 2: Safety Protocols for Large-Scale Synthesis

The industrial-scale execution of this synthesis demands strict adherence to safety protocols due to the hazardous nature of the reagents and reaction conditions.

  • Cyclopentadiene and Dicyclopentadiene: CPD is an extremely flammable liquid with a low flash point and can form explosive mixtures with air.[4][10] DCPD is also flammable.[11] All handling of these materials must occur in well-ventilated areas, using explosion-proof electrical equipment and intrinsically safe, non-sparking tools.[6][10] All vessels and transfer lines must be properly grounded and bonded to prevent static discharge.[12]

  • Hydrogenation: Working with pressurized hydrogen gas carries a significant risk of fire or explosion. The reaction must be conducted in a certified high-pressure autoclave equipped with a rupture disc and pressure-relief valve. The area should be designated for flammable gas use with appropriate ventilation and hydrogen detectors.

  • Catalyst Handling: Palladium on carbon is highly pyrophoric, especially when dry and exposed to air. It must be handled wet or under an inert atmosphere (e.g., nitrogen, argon) at all times. Post-reaction, the catalyst should be filtered carefully and quenched under a water blanket to prevent ignition.

  • Personal Protective Equipment (PPE): At all stages, personnel must wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves, and safety goggles with face shields.[4][12]

Part 3: Detailed Experimental Protocols & Data

Protocol 1: Large-Scale Synthesis of cis-5-Norbornene-endo-2,3-dicarboximide

Step A: Diels-Alder Reaction

  • Reactor Setup: Equip a 100 L glass-lined reactor with a mechanical stirrer, thermometer, nitrogen inlet, and a fractional distillation setup. The distillation head should be connected to the reactor's addition port.

  • Reagent Charging: Charge the reactor with maleic anhydride (9.8 kg, 100 mol) and ethyl acetate (40 L). Stir the mixture to achieve dissolution, warming gently to 40-50°C if necessary. Cool the solution to 25-30°C.

  • CPD Generation: In a separate heating mantle, charge a 20 L flask with dicyclopentadiene (7.9 kg, 60 mol). Slowly heat the DCPD to 175-180°C.

  • CPD Addition: Carefully distill the resulting cyclopentadiene monomer (b.p. ~41°C) directly into the stirred maleic anhydride solution. The addition is highly exothermic; maintain the reactor temperature below 40°C using a cooling jacket. The addition should take approximately 4-5 hours.

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature for an additional 1 hour. A thick white precipitate of the endo-anhydride product will form.

  • Isolation of Anhydride: Cool the slurry to 0-5°C and hold for 1 hour. Isolate the solid product, cis-5-Norbornene-endo-2,3-dicarboxylic anhydride, by filtration. Wash the filter cake with cold hexane (2 x 5 L) and dry under vacuum at 50°C.

Step B: Imide Formation

  • Recharging: Charge the dried anhydride (~15.8 kg, 96 mol based on typical yield) back into the 100 L reactor.

  • Ammonia Addition: Add 28% aqueous ammonia (15 L) slowly to the reactor. The initial reaction is exothermic.

  • Dehydration and Ring Closure: Heat the mixture to reflux (~100°C) and remove water using a Dean-Stark trap. Continue heating until water evolution ceases (approximately 6-8 hours).

  • Product Isolation: Cool the reaction mixture to room temperature. Add 50 L of water to precipitate the product. Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum at 80°C to yield cis-5-Norbornene-endo-2,3-dicarboximide.

Protocol 2: Large-Scale Hydrogenation to this compound
  • Autoclave Preparation: Ensure a 150 L stainless steel autoclave is clean, dry, and has been leak-tested.

  • Catalyst Loading: Under a nitrogen atmosphere, charge the autoclave with 10% Palladium on Carbon (50% wet paste, 1.0 kg). Add methanol (60 L).

  • Substrate Loading: Charge the cis-5-Norbornene-endo-2,3-dicarboximide (16.3 kg, 100 mol) to the autoclave.

  • Reaction Execution: Seal the autoclave. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 8 atm (approx. 120 psi) with hydrogen.[9]

  • Heating and Monitoring: Heat the reaction mixture to 50°C with vigorous stirring. Monitor the reaction by observing the drop in hydrogen pressure (re-pressurize as needed). The reaction is typically complete in 8-12 hours when hydrogen uptake ceases. Confirm completion with an in-process GC analysis.

  • Catalyst Removal: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen. Filter the reaction mixture through a bed of Celite under a nitrogen blanket to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry in air. Immediately quench the cake with water.

  • Product Isolation: Transfer the filtrate to a clean reactor and concentrate the volume to ~30 L by distillation. Slowly add 60 L of water with stirring to precipitate the product.[9]

  • Final Purification: Cool the slurry to 0-5°C, filter the white solid, wash with cold water (2 x 10 L), and dry under vacuum at 70°C to yield the final product, this compound.[9]

Process Data Summary
ParameterStage 1 (Anhydride)Stage 1 (Imide)Stage 2 (Hydrogenation)
Typical Yield 95-98%92-95%96-99%
Purity (by GC/HPLC) >99%>99%>99.5%
Reaction Time 5-6 hours6-8 hours8-12 hours
Key Temperature < 40°C (addition)100°C (reflux)50°C
Key Pressure AtmosphericAtmospheric8 atm / 120 psi

Part 4: Visualizations of Workflow and Mechanism

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Saturation DCPD Dicyclopentadiene (DCPD) Crack Thermal Cracking (~180°C) DCPD->Crack CPD Cyclopentadiene (CPD, in-situ) Crack->CPD DA_Reaction Diels-Alder Reaction CPD->DA_Reaction Maleic Maleic Anhydride Maleic->DA_Reaction Anhydride cis-5-Norbornene-endo-2,3- dicarboxylic Anhydride DA_Reaction->Anhydride Imidation Imidation & Dehydration Anhydride->Imidation Ammonia Ammonia Source Ammonia->Imidation Imide cis-5-Norbornene-endo-2,3- dicarboximide Imidation->Imide Hydrogenation Catalytic Hydrogenation Imide->Hydrogenation Imide->Hydrogenation Hydrogen H2 Gas (8 atm) Hydrogen->Hydrogenation Catalyst 10% Pd/C Catalyst->Hydrogenation FinalProduct Hexahydro-1H-4,7- methanoisoindole-1,3(2H)-dione Hydrogenation->FinalProduct

Figure 1: Overall workflow for the two-stage synthesis of the target molecule.

G cluster_reactants Reactants cluster_ts Endo Transition State cluster_product Kinetic Product r1 Cyclopentadiene r2 + Maleic Anhydride ts Secondary Orbital Interaction (dashed lines) favors endo approach r1->ts [4+2] Cycloaddition p1 cis-5-Norbornene-endo-2,3- dicarboxylic Anhydride ts->p1 Ring Formation

Figure 2: Conceptual diagram of the Diels-Alder reaction's kinetic preference.

References

Application Note: Spectroscopic Characterization of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for the compound Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. This saturated bicyclic imide, a key structural motif in various areas of chemical and pharmaceutical research, presents a unique spectroscopic challenge due to its rigid, polycyclic framework. This document offers a comprehensive analysis of its ¹H and ¹³C NMR spectra, including predicted chemical shifts and coupling constants, and a thorough interpretation of its characteristic IR absorption bands. Furthermore, detailed, field-proven protocols for sample preparation and data acquisition are provided to aid researchers in obtaining high-quality spectral data for this and structurally related molecules.

Introduction

This compound, also known as exo-norbornane-2,3-dicarboximide, is a saturated heterocyclic compound featuring a bicyclo[2.2.1]heptane (norbornane) skeleton fused to a succinimide ring. Its rigid, three-dimensional structure is a common building block in medicinal chemistry and materials science. For instance, this moiety is a key intermediate in the synthesis of the atypical antipsychotic drug Lurasidone[1][2]. Accurate structural confirmation and purity assessment of this compound are paramount, for which NMR and IR spectroscopy are indispensable tools.

The complexity of the ¹H NMR spectrum, arising from the fixed spatial arrangement of protons and the potential for complex spin-spin coupling, necessitates a detailed analytical approach. This guide aims to demystify the spectral features of this molecule by integrating predictive data with established spectroscopic principles for bicyclic systems and cyclic imides.

Molecular Structure and Stereochemistry

The structure of this compound is depicted below. The stereochemistry of the dicarboximide ring relative to the bicyclo[2.2.1]heptane system is crucial, with the exo isomer being the thermodynamically more stable and commonly synthesized form. This guide will focus on the characterization of the exo isomer.

Caption: Molecular structure of this compound.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this molecule is expected to be complex due to the rigid bicyclic framework, which leads to distinct chemical environments for protons that might otherwise be considered equivalent. The predicted chemical shifts are based on data from analogous norbornane derivatives and the electronic effects of the imide functionality.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-N (imide)~8.0-9.0br s-
H-4, H-7 (bridgehead)~2.6-2.8m-
H-3a, H-7a~2.4-2.6m-
H-5, H-6 (exo)~1.6-1.8m-
H-5, H-6 (endo)~1.3-1.5m-
H-8 (syn)~1.5-1.7dJ ≈ 10-12
H-8 (anti)~1.2-1.4dJ ≈ 10-12

Analysis of Key Resonances:

  • Imide Proton (H-N): This proton is expected to appear as a broad singlet in the downfield region (δ 8.0-9.0 ppm) due to nitrogen's quadrupole moment and potential hydrogen bonding. Its chemical shift can be sensitive to concentration and solvent.

  • Bridgehead Protons (H-4, H-7): These protons are deshielded relative to a simple alkane due to their position on the bicyclic system. They will appear as complex multiplets due to coupling with multiple neighboring protons.

  • Methine Protons (H-3a, H-7a): These protons are adjacent to the carbonyl groups of the imide ring and are therefore deshielded. Their multiplicity will be complex due to coupling with the bridgehead protons and the adjacent methylene protons.

  • Methylene Protons (H-5, H-6): The exo and endo protons at these positions are diastereotopic and will have distinct chemical shifts and coupling constants. The exo protons are typically observed at a slightly higher chemical shift than the endo protons.

  • Methylene Bridge Proton (H-8): The two protons of the methylene bridge are also diastereotopic. The syn proton (closer to the imide ring) and the anti proton will exhibit a large geminal coupling constant (J ≈ 10-12 Hz).

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides valuable information on the carbon framework of the molecule. Due to the molecule's symmetry, fewer than nine signals may be observed.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (imide)~175-180
C-3a, C-7a~45-50
C-4, C-7 (bridgehead)~40-45
C-5, C-6~25-30
C-8 (methylene bridge)~35-40

Analysis of Key Resonances:

  • Carbonyl Carbons (C=O): The two equivalent carbonyl carbons of the imide ring will appear as a single, strong signal in the downfield region (δ 175-180 ppm).

  • Methine Carbons (C-3a, C-7a): These carbons, bonded to the nitrogen and adjacent to the carbonyls, will be found in the range of δ 45-50 ppm.

  • Bridgehead Carbons (C-4, C-7): These carbons are expected to resonate around δ 40-45 ppm.

  • Methylene Carbons (C-5, C-6): The methylene carbons of the six-membered ring will appear in the aliphatic region, typically between δ 25-30 ppm.

  • Methylene Bridge Carbon (C-8): The carbon of the methylene bridge is expected to have a chemical shift in the range of δ 35-40 ppm.

IR Spectral Interpretation

The IR spectrum is particularly useful for identifying the functional groups present in the molecule. The key features are the absorptions associated with the cyclic imide group and the C-H bonds of the saturated bicyclic system.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
~3200N-HStretchMedium
2850-3000C-H (alkane)StretchMedium-Strong
~1770C=O (imide)Asymmetric StretchStrong
~1700C=O (imide)Symmetric StretchVery Strong
~1460C-H (alkane)Bend (Scissoring)Medium
~1380C-H (alkane)Bend (Rocking)Medium

Analysis of Key Absorptions:

  • N-H Stretch: A medium intensity band around 3200 cm⁻¹ is characteristic of the N-H stretching vibration in the imide ring.

  • C-H Stretches: Strong absorptions in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the saturated bicyclic framework[3].

  • C=O Stretches: The most prominent features in the IR spectrum are the two strong carbonyl stretching bands of the cyclic imide. The asymmetric stretch typically appears at a higher wavenumber (~1770 cm⁻¹) while the symmetric stretch is observed at a lower wavenumber (~1700 cm⁻¹) and is usually more intense[4].

  • C-H Bends: Medium intensity bands corresponding to C-H scissoring and rocking vibrations are expected in the fingerprint region.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts[5][6].

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16-32, depending on sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): 0-10 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans (NS): 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 0-200 ppm.

  • 2D NMR (COSY and HSQC): For unambiguous assignment of complex spectra, 2D NMR experiments are highly recommended. Standard pulse programs for COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be utilized according to the instrument manufacturer's guidelines[7][8].

Caption: Workflow for NMR analysis.

IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient and rapid method for obtaining IR spectra of solid samples with minimal preparation[9].

Sample Preparation and Data Acquisition:

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the crystalline this compound powder onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high signal-to-noise ratio.

  • After data collection, release the pressure clamp, remove the sample, and clean the ATR crystal as described in step 1.

Caption: Protocol for ATR-FTIR analysis.

Conclusion

The structural elucidation of this compound can be effectively achieved through a combined application of NMR and IR spectroscopy. The ¹H and ¹³C NMR spectra, although complex, can be fully assigned with the aid of 2D correlation experiments, providing detailed insights into the stereochemistry of the bicyclic system. The IR spectrum offers rapid confirmation of the key functional groups, particularly the characteristic dual carbonyl absorptions of the cyclic imide. The protocols outlined in this note provide a reliable framework for researchers to obtain high-quality, reproducible spectroscopic data for this compound and its derivatives, facilitating accurate characterization in research and development settings.

References

Troubleshooting & Optimization

Technical Support Portal: Purification of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

From the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. As researchers and drug development professionals, we understand that obtaining a pure final product is paramount to the success of your research. This molecule, often an intermediate in pharmaceutical synthesis, is typically prepared via the hydrogenation of its unsaturated precursor, which itself is the product of a Diels-Alder reaction.[1] The purification of the final saturated compound can present several challenges, from removing residual catalyst to separating closely related impurities.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios you might encounter during your experiments. It is designed to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in the lab.

Section 1: Initial Workup & Catalyst Removal

The first crucial step after the hydrogenation reaction is to isolate your crude product from the reaction mixture. The most common impurity at this stage is the heterogeneous catalyst, typically palladium on carbon (Pd/C).

FAQ: My hydrogenation reaction is complete. How do I safely and effectively remove the palladium catalyst?

Answer: The primary and most critical step is the complete removal of the heterogeneous palladium catalyst. Palladium is a pyrophoric metal, especially when finely divided on a support like carbon and in the presence of hydrogen and flammable solvents.

Core Protocol: Catalyst Filtration

  • Inert Atmosphere Purge: Once the reaction is complete (confirmed by monitoring hydrogen uptake or an analytical technique like TLC/GC-MS), carefully purge the reaction vessel with an inert gas (Nitrogen or Argon) to displace all residual hydrogen. This is the most important safety step.

  • Celatom®/Celite® Pad Filtration: The fine particles of Pd/C can pass through standard filter paper. Therefore, filtration through a pad of an inert filter aid like Celatom® or Celite® is mandatory.

    • Place a piece of filter paper in a Büchner funnel.

    • Add a layer of Celatom® or Celite® (approx. 1-2 cm thick) onto the filter paper.

    • Wet the pad with the reaction solvent (e.g., methanol) and apply gentle vacuum to settle the pad.

    • Carefully decant the reaction mixture onto the center of the Celite® pad and apply vacuum.

    • Wash the reaction flask and the filter cake with fresh, cold solvent to ensure complete transfer and recovery of the product.

  • Solvent Removal: The resulting clear, colorless filtrate contains your crude product. Remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Guide: Initial Workup

Issue Probable Cause Solution
Filtrate is grey or black Incomplete removal of Pd/C fines. The Celite® pad may have been disturbed or was not sufficiently thick.Re-filter the solution through a fresh, thicker Celite® pad. For extremely fine particles, passing the solution through a syringe filter (0.45 µm PTFE) after the initial Celite® filtration can be effective.
Low crude yield Product may have precipitated onto the filter cake or adsorbed to the catalyst/Celite®.Perform additional washes of the filter cake with fresh, warm solvent. Ensure the product is fully dissolved before filtration; if solubility is an issue, you may need to dilute the reaction mixture with more solvent.

Section 2: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

FAQ: How do I select an appropriate solvent system for recrystallizing my crude product?

Answer: The ideal recrystallization solvent will dissolve your crude product completely at its boiling point but will dissolve very little at low temperatures (e.g., 0-4 °C). Conversely, the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Solvent Selection Workflow:

  • Solubility Testing: Test the solubility of a small amount of your crude product (10-20 mg) in various solvents (0.5 mL) at room temperature and with gentle heating.

  • Observe Crystallization: If the compound dissolves when hot, cool the solution in an ice bath and scratch the inside of the test tube with a glass rod to induce crystallization.[2]

  • Evaluate: The best solvent will show a dramatic difference in solubility between hot and cold conditions, yielding a good recovery of crystalline solid.

Recommended Solvents for Screening:

SolventBoiling Point (°C)PolarityComments
Ethyl Acetate 77MediumOften a good starting point for moderately polar compounds. Used for the related anhydride.[3][4]
Isopropanol 82Medium-HighCan be effective; its hydroxyl group may interact differently with impurities.[5]
Toluene 111LowGood for less polar compounds; higher boiling point can aid in dissolving stubborn solids.[3]
Hexane/Heptane ~69 / ~98Very LowUnlikely to be a primary solvent but excellent as an "anti-solvent" in a two-solvent system (e.g., Ethyl Acetate/Hexane).[6]
Methanol 65HighThe product is soluble in methanol, but it might be too good of a solvent, leading to poor recovery unless an anti-solvent is used.[1]

Troubleshooting Guide: Recrystallization

Issue Probable Cause Solution
"Oiling Out" The product's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Lower the boiling temperature by reducing pressure (if possible), or switch to a lower-boiling solvent. Alternatively, add a slightly larger volume of hot solvent to reduce saturation.
No Crystals Form 1. Solution is not saturated. 2. Supersaturation. 3. Solvent is too effective (product is too soluble).1. Boil off some solvent to increase concentration and re-cool. 2. Scratch the inner wall of the flask with a glass rod or add a seed crystal. 3. Add a miscible "anti-solvent" (a solvent in which the product is insoluble) dropwise to the warm solution until it becomes cloudy, then reheat to clarify and cool slowly.[7][8]
Colored Crystals Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.

Section 3: High-Purity Isolation via Column Chromatography

When recrystallization fails to remove impurities with similar solubility profiles, column chromatography is the method of choice.[9] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent).[10]

FAQ: When is column chromatography necessary for this compound?

Answer: Chromatography is recommended when you need to separate the desired product from impurities with different polarities. For example, separating the saturated target compound from any unreacted, less-polar unsaturated precursor, or from more polar by-products.

Workflow for Method Development:

chromatography_workflow start Start: Crude Product tlc 1. Develop TLC Method Test various solvent systems (e.g., Hexane/EtOAc) start->tlc analyze_tlc 2. Analyze TLC Plate Aim for target Rf of 0.25-0.35 tlc->analyze_tlc pack_column 3. Pack Column Slurry pack with silica gel in the chosen eluent analyze_tlc->pack_column Optimal system found load_sample 4. Load Sample Dissolve crude in minimal solvent and apply to column pack_column->load_sample elute 5. Elute and Collect Run eluent through column and collect fractions load_sample->elute analyze_fractions 6. Analyze Fractions by TLC elute->analyze_fractions combine 7. Combine Pure Fractions & Evaporate Solvent analyze_fractions->combine end_node Pure Product combine->end_node

Caption: Workflow for developing a column chromatography method.

Troubleshooting Guide: Column Chromatography

Issue Probable Cause Solution
Cracked/Channeling Column Bed Improper packing of the silica gel, leading to uneven solvent flow.Ensure the silica is packed as a uniform slurry and never allowed to run dry. Apply gentle pressure to settle the bed evenly.
Poor Separation (Overlapping Bands) 1. Column was overloaded with crude material. 2. Eluent polarity is too high.1. Use a larger column or reduce the amount of sample. A general rule is a 1:30 to 1:50 ratio of crude sample to silica gel by weight. 2. Reduce the proportion of the polar solvent (e.g., from 30% EtOAc in Hexane to 20%).
Compound Stuck at the Top Eluent polarity is too low.Gradually increase the polarity of the eluent system (gradient elution). For example, start with 10% EtOAc/Hexane and slowly increase to 30% EtOAc/Hexane.

Section 4: Purification by Sublimation

Sublimation is a phase transition from solid directly to gas, which can be an excellent, solvent-free purification method for compounds that are volatile and thermally stable.[11][12] It is particularly effective at removing non-volatile impurities like salts or baseline material from a column.

FAQ: Can this compound be purified by sublimation?

Answer: Yes, this compound is a good candidate for vacuum sublimation. It is a crystalline solid with a relatively low molecular weight and a symmetrical structure, which often correlates with the ability to sublime.[12] Heating the crude solid under reduced pressure allows it to vaporize and then re-condense as pure crystals on a cooled surface, leaving non-volatile impurities behind.[13]

Diagram of a Sublimation Apparatus:

sublimation_apparatus cluster_flask Sublimation Flask cluster_condenser Cold Finger (Condenser) crude Crude Solid impurities Non-volatile Impurities pure Purified Crystalline Product crude->pure Sublimes vac To Vacuum pure->vac Reduced Pressure heat Heating Source heat->crude Heat

Caption: Simplified schematic of a vacuum sublimation setup.

Troubleshooting Guide: Sublimation

Issue Probable Cause Solution
Sublimation is extremely slow 1. Temperature is too low. 2. Vacuum is not sufficient.1. Gradually increase the temperature of the heating bath. 2. Check the vacuum system for leaks. A high vacuum pump is recommended.
Product is melting or decomposing The temperature is too high for the applied pressure.Reduce the temperature. The goal is to find the lowest temperature at which sublimation occurs at a reasonable rate under your vacuum conditions.[14]

Section 5: Final Product Analysis & Specifications

After purification, it is essential to confirm the identity and purity of your final product.

FAQ: What analytical techniques should I use to assess the purity of my final product?

Answer: A combination of techniques is recommended:

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) that matches the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting range.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any residual solvents or organic impurities.

  • GC-MS or LC-MS: These methods can quantify purity and identify trace-level impurities.

Product Specifications:

PropertyValue
Chemical Name (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione[15]
Molecular Formula C₉H₁₁NO₂[16]
Molecular Weight 165.19 g/mol [16]
Appearance White to light brown solid/powder[1]
Melting Point 173-176 °C[1]

References

Technical Support Center: Optimizing the Synthesis of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a key intermediate in various pharmaceutical and materials science applications. The synthesis, primarily a reaction between cis-5-Norbornene-endo-2,3-dicarboxylic anhydride (commonly known as Nadic Anhydride) and an amine source, is often plagued by issues of low yield and incomplete conversion. This document offers a structured approach to troubleshooting common problems, answers frequently asked questions, and provides a validated, high-yield protocol to enhance experimental success.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Q1: My reaction yield is consistently low, and I'm isolating a significant amount of a water-soluble starting material or intermediate. What is happening?

A1: This is the most common issue and almost always points to an incomplete reaction, specifically the failure of the intermediate amic acid to cyclize into the final imide product. The reaction is a two-step process: (1) rapid formation of the amic acid, followed by (2) a slower, equilibrium-driven dehydration (imidization) to form the desired imide.[1][2]

  • Causality: The final imidization step is a cyclodehydration, meaning it releases a molecule of water. According to Le Chatelier's principle, if this water is not removed from the reaction mixture, the equilibrium will not favor the formation of the product and may even reverse. The unreacted amic acid is often water-soluble and is lost during the aqueous work-up, leading to low isolated yields.

  • Solutions:

    • Azeotropic Water Removal: The most effective method is to use a solvent that forms an azeotrope with water, such as toluene or xylene, in conjunction with a Dean-Stark apparatus. This physically removes water as it is formed, driving the reaction to completion.

    • Increase Reaction Temperature: Higher temperatures provide the necessary activation energy for the endothermic dehydration step.[3] Typically, refluxing in a suitable high-boiling solvent is required. However, be cautious of temperatures exceeding 180-200°C, which can promote side reactions.

    • Use a Dehydrating Agent: In cases where thermal methods are not ideal, chemical dehydrating agents like acetic anhydride can be used, often with a base catalyst like pyridine or triethylamine, to facilitate the cyclization at lower temperatures.[2]

Q2: The final product is discolored (e.g., yellow, brown, or black), but the starting materials were pure white. What is the cause?

A2: Product discoloration is typically a sign of thermal degradation or side reactions.

  • Causality: The norbornene moiety in the molecule is susceptible to a retro-Diels-Alder reaction at very high temperatures (>200°C), breaking it down into cyclopentadiene and maleimide (or its precursor).[4] These decomposition products can then polymerize or react further to form colored impurities. Prolonged heating, even at appropriate temperatures, can also lead to charring.

  • Solutions:

    • Precise Temperature Control: Do not overheat the reaction. Use a temperature-controlled heating mantle and monitor the reaction temperature closely. If using toluene, the reflux temperature should be around 110-111°C.

    • Minimize Reaction Time: Once the theoretical amount of water has been collected in the Dean-Stark trap, do not continue to reflux unnecessarily. Monitor the reaction progress by TLC or GC to determine the point of completion.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation of the reactants and intermediates, which can also contribute to color formation.

Q3: The reaction seems to stall and does not proceed to completion, even with a Dean-Stark trap. What other factors could be at play?

A3: If water removal is efficient but the reaction still stalls, consider the following:

  • Causality: The reaction kinetics may be too slow under the current conditions, or a catalyst may be required to lower the activation energy of the imidization step. The nucleophilicity of the amine and the electrophilicity of the anhydride are key to the initial amic acid formation.[1]

  • Solutions:

    • Catalysis: While often not strictly necessary, a mild acid catalyst (e.g., p-toluenesulfonic acid) can be used to protonate the carbonyl oxygen of the amic acid, making the carboxyl group a better leaving group (as water) and accelerating cyclization.

    • Solvent Choice: Ensure the solvent is appropriate. While non-polar azeotroping agents are excellent for water removal, the initial amic acid formation occurs more readily in polar aprotic solvents like DMF or DMAc.[5] Some protocols utilize these solvents first and then add toluene for the dehydration phase.

    • Reagent Purity: Ensure the nadic anhydride is free from its corresponding diacid (cis-5-norbornene-endo-2,3-dicarboxylic acid). The presence of the diacid will not lead to an imide under these conditions and will reduce the effective concentration of the anhydride.

Part 2: Frequently Asked Questions (FAQs)

What is the fundamental reaction mechanism?

The synthesis is a two-step nucleophilic acyl substitution followed by dehydration.

  • Amic Acid Formation: The amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the nadic anhydride. This opens the anhydride ring to form an intermediate amic acid. This step is typically fast and reversible, but the forward reaction is strongly favored.[1]

  • Imidization: The newly formed carboxylic acid and the amide functional groups undergo an intramolecular condensation reaction. This cyclodehydration step is slower, reversible, and requires energy input (heat) to eliminate a molecule of water and form the stable five-membered imide ring.[2]

ReactionMechanism Reactants Nadic Anhydride + Amine (e.g., NH3 source) Intermediate Amic Acid Intermediate Reactants->Intermediate Step 1: Nucleophilic Attack (Fast) Product This compound + H2O Intermediate->Product Step 2: Dehydration (Slow, Heat Required) Product->Intermediate Hydrolysis (Reversible)

Caption: Reaction mechanism for imide synthesis.

What is the optimal solvent for this synthesis?

There is no single "best" solvent, as it depends on the scale and desired method.

  • For Azeotropic Removal (Recommended): Toluene or xylene are ideal. They have appropriate boiling points for thermal imidization and effectively remove water.

  • For High-Solubility Reactions: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) can be used.[5] These are often employed in polyimide synthesis where the amic acid intermediate must remain in solution. However, water removal is less straightforward without an azeotroping agent.

  • Green Chemistry Approach: While less common for this specific molecule, some research explores using more environmentally benign solvents or even solvent-free melt conditions, though this requires precise temperature control to avoid degradation.[2]

Is a catalyst necessary?

A catalyst is not strictly required but can be beneficial. The reaction can be driven to completion thermally by efficiently removing water. However, if lower temperatures or shorter reaction times are desired, a catalyst can be used. Niobium pentoxide (Nb2O5) has been shown to be an effective and reusable heterogeneous Lewis acid catalyst for imide synthesis due to its high water tolerance.[6]

Part 3: Optimized High-Yield Experimental Protocol

This protocol is designed for the synthesis of the title compound from nadic anhydride and an ammonia source (ammonium acetate), utilizing azeotropic dehydration.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
cis-5-Norbornene-endo-2,3-dicarboxylic anhydride164.1616.42 g0.10Ensure it is a dry, free-flowing powder.
Ammonium Acetate77.088.48 g0.11Acts as the ammonia source. Use slight excess.
Toluene92.14200 mL-Reagent grade, dry.
p-Toluenesulfonic acid monohydrate (optional)190.22~190 mg0.001Catalyst, 1 mol%.
Step-by-Step Methodology
  • Apparatus Setup: Assemble a 500 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried before use.

  • Charging the Flask: To the flask, add nadic anhydride (16.42 g), ammonium acetate (8.48 g), toluene (200 mL), and a magnetic stir bar. If using the catalyst, add it at this stage.

  • Reaction Initiation: Begin stirring the suspension and gently flush the system with nitrogen.

  • Heating and Water Removal: Heat the mixture to a gentle reflux using a heating mantle. The toluene will begin to boil (~110°C), and the toluene-water azeotrope will start to condense and collect in the Dean-Stark trap. The water (denser) will separate to the bottom of the trap.

  • Monitoring the Reaction: Continue refluxing until water no longer collects in the trap. The theoretical amount of water to be collected is approximately 1.8 mL (from the primary reaction) plus any water from the catalyst. The reaction is typically complete within 3-5 hours. The reaction mixture should become a clear, homogeneous solution as the product forms.

  • Cooling and Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The product is often poorly soluble in cold toluene and may begin to crystallize.

  • Purification:

    • Cool the flask in an ice bath for 30-60 minutes to maximize precipitation.

    • Collect the white crystalline solid by vacuum filtration.

    • Wash the crystals with a small amount of cold toluene or hexane to remove any residual soluble impurities.

    • Dry the product in a vacuum oven at 60-70°C to a constant weight.

Expected Yield: >90%. Melting Point: 173-176°C.[7]

Part 4: Data & Visualization

Troubleshooting Flowchart

This diagram provides a logical path for diagnosing and solving common synthesis issues.

Troubleshooting Start Start Synthesis CheckYield Is Yield Low (<85%)? Start->CheckYield CheckProductColor Is Product Discolored? CheckYield->CheckProductColor No CheckWater Incomplete Water Removal? (Amic Acid Intermediate) CheckYield->CheckWater Yes CheckTemp Reaction Temp Too High? (Retro-Diels-Alder) CheckProductColor->CheckTemp Yes Success High Yield, Pure Product CheckProductColor->Success No SolutionWater ACTION: - Use Dean-Stark Trap - Increase Temperature - Check for Leaks CheckWater->SolutionWater CheckPurity Reagent Purity Issue? SolutionWater->CheckPurity SolutionTemp ACTION: - Reduce Mantle Setting - Monitor Temp Closely - Minimize Reaction Time CheckTemp->SolutionTemp SolutionTemp->CheckPurity SolutionPurity ACTION: - Use Dry Reagents - Check Anhydride Quality CheckPurity->SolutionPurity

Caption: A flowchart for troubleshooting synthesis yield and purity issues.

References

Technical Support Center: Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The formation of this bridged bicyclic compound, a key intermediate in pharmaceuticals like Lurasidone[1][2], primarily relies on the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, typically maleimide or its precursor, maleic anhydride. While elegant, this cycloaddition is prone to several side reactions that can impact yield, purity, and stereoselectivity. This guide provides in-depth, experience-driven solutions to these challenges.

Troubleshooting Guide: Common Side Products and Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product and a Significant Amount of a Higher Molecular Weight Byproduct.

Question: My reaction is showing a low yield of the target adduct, and I've isolated a significant amount of a waxy solid with a higher boiling point. What is happening and how can I fix it?

Answer: This is a classic issue in Diels-Alder reactions involving cyclopentadiene and is almost certainly due to the dimerization of cyclopentadiene into dicyclopentadiene (DCPD)[3][4].

  • The Chemistry Behind the Problem: Cyclopentadiene is highly reactive and acts as both a diene and a dienophile, readily undergoing a Diels-Alder reaction with itself to form the more stable dimer, dicyclopentadiene.[3][4] This dimerization is a competing reaction that consumes your starting diene, thereby reducing the yield of your desired product. At room temperature, cyclopentadiene has a half-life of about 28 hours before it dimerizes.[3]

  • Troubleshooting Protocol: "Cracking" of Dicyclopentadiene

    To ensure a high concentration of the reactive cyclopentadiene monomer, you must "crack" the dicyclopentadiene dimer immediately before use via a retro-Diels-Alder reaction.[4][5][6][7]

    Step-by-Step Protocol:

    • Set up a fractional distillation apparatus. The boiling point of dicyclopentadiene is around 170°C, while cyclopentadiene boils at a much lower 41-42°C.[5]

    • Gently heat the dicyclopentadiene to its boiling point. The retro-Diels-Alder reaction will occur in the gas phase.

    • The lower-boiling cyclopentadiene monomer will distill over. It is crucial to collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath to prevent it from re-dimerizing.

    • Use the freshly "cracked" cyclopentadiene immediately in your Diels-Alder reaction. Do not store it for extended periods, even at low temperatures.

    DOT Script for Dicyclopentadiene Cracking

    G DCPD Dicyclopentadiene (Dimer) CPD Cyclopentadiene (Monomer) DCPD->CPD Heat (Retro Diels-Alder) CPD->DCPD Dimerization (Side Reaction) Product Desired Adduct CPD->Product Diels-Alder with Maleimide Maleimide Maleimide

    Caption: Workflow for generating and using cyclopentadiene monomer.

Issue 2: Formation of Stereoisomers (Exo vs. Endo).

Question: My product is a mixture of two isomers that are difficult to separate. How can I control the stereoselectivity of the Diels-Alder reaction to favor one isomer?

Answer: The formation of exo and endo diastereomers is a fundamental aspect of the Diels-Alder reaction with cyclic dienes.[8][9] For the reaction between cyclopentadiene and maleimide, the endo product is typically the kinetically favored product, while the exo isomer is the thermodynamically more stable product.[10][11]

  • The Chemistry Behind the Selectivity:

    • Kinetic Control (Endo Product): The endo transition state is favored at lower temperatures due to secondary orbital interactions between the p-orbitals of the developing bridge and the electron-withdrawing groups of the dienophile. This stabilizes the transition state, leading to a faster reaction rate.[8][11] This is often referred to as the "Alder Endo Rule".[3]

    • Thermodynamic Control (Exo Product): The exo product is sterically less hindered and therefore more stable.[11] At higher temperatures, the Diels-Alder reaction becomes reversible, allowing the initially formed endo product to revert to the starting materials and then re-form as the more stable exo product.[4][12]

  • Troubleshooting and Control Strategies:

Objective Reaction Conditions Rationale
Maximize Endo Product Low reaction temperatures (e.g., 0°C to room temperature) and shorter reaction times.Favors the kinetically controlled pathway.[8]
Maximize Exo Product Higher reaction temperatures and longer reaction times.Allows the reaction to reach thermodynamic equilibrium, favoring the more stable exo isomer.[12]
Issue 3: Formation of Polymeric Byproducts.

Question: My reaction mixture has become very viscous, and I'm having trouble isolating my product. I suspect polymerization. Why is this happening and what can I do?

Answer: Polymerization is a significant side reaction, especially when dealing with highly reactive monomers like cyclopentadiene.[3][13] Dicyclopentadiene itself can also undergo ring-opening metathesis polymerization (ROMP) under certain conditions.[14]

  • The Chemistry Behind the Problem:

    • Free Radical Polymerization: Cyclopentadiene can polymerize via a free radical mechanism, especially at elevated temperatures or in the presence of radical initiators.[13]

    • Intermolecular Cycloadditions: Bis-cyclopentadiene monomers can undergo intermolecular cycloadditions, leading to polymer chains.[3]

  • Mitigation Strategies:

    • Use Freshly Prepared Monomer: As with dimerization, using freshly "cracked" cyclopentadiene is key. The concentration of the monomer will be at its highest, favoring the desired bimolecular reaction with the dienophile over polymerization.

    • Control the Temperature: Avoid excessive heat, as this can initiate polymerization. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Use of Inhibitors: For dienophiles that are prone to polymerization, they are often supplied with a small amount of a free-radical inhibitor. It is generally not necessary to remove this for the Diels-Alder reaction.[12]

    • Solvent Choice: Using a solvent can help to control the concentration of the reactants and dissipate heat, which can reduce the likelihood of polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the difference between the saturated and unsaturated versions of the product?

The primary product of the Diels-Alder reaction between cyclopentadiene and maleimide is cis-Norbornene-5,6-endo-dicarboxylic anhydride (or the corresponding imide). This is an unsaturated molecule containing a double bond within the norbornene framework. "this compound" refers to the saturated analogue, which is typically obtained by hydrogenation of the unsaturated Diels-Alder adduct.[1]

Q2: Can I use dicyclopentadiene directly in the reaction at high temperatures?

Yes, this is a valid strategy. By heating dicyclopentadiene with the dienophile in a sealed tube to temperatures above 180°C, the dicyclopentadiene will be in equilibrium with the cyclopentadiene monomer.[12] The monomer can then react with the dienophile. However, be aware that these higher temperatures will favor the formation of the thermodynamically more stable exo product.[12]

Q3: My starting cyclopentadiene is yellow. Is this a problem?

Pure cyclopentadiene is colorless. A yellow color often indicates the presence of oligomers and polymers. It is highly recommended to re-distill ("crack") the dicyclopentadiene to obtain a pure, colorless monomer before use.

Q4: What are some common impurities in commercially available dicyclopentadiene?

Commercial dicyclopentadiene is a byproduct of ethylene production from steam cracking and can contain other C5 hydrocarbons.[14] Methylcyclopentadiene is a common impurity, which can lead to the formation of methylated Diels-Alder adducts. If the purity of your final product is critical, it is advisable to use high-purity dicyclopentadiene.

References

Technical Support Center: Optimizing Polymerization of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful polymerization experiments.

Introduction to Polymerizing this compound

This compound, a saturated derivative of a nadic imide, is a bicyclic monomer with significant potential in the development of advanced polymers for biomedical and materials science applications. Its strained norbornene-type backbone makes it particularly amenable to Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating well-defined polymers with controlled molecular weights and narrow polydispersity.[1][2][3] This guide will primarily focus on troubleshooting ROMP, with additional considerations for thermal polymerization methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for polymerizing this compound?

A1: The most prevalent and efficient method is Ring-Opening Metathesis Polymerization (ROMP), which utilizes transition metal catalysts, most notably Grubbs' catalysts.[1][3] Thermal polymerization is also a viable method, particularly when this monomer is used as an end-cap for thermosetting resins.[4]

Q2: How do I choose the right catalyst for ROMP of this monomer?

A2: The choice of catalyst depends on factors such as desired reaction kinetics, tolerance to functional groups, and cost. Grubbs' 1st, 2nd, and 3rd generation catalysts are all effective for norbornene-type monomers.[2][5] For this specific monomer, which lacks highly reactive functional groups, a 2nd or 3rd generation Grubbs catalyst is often a good starting point due to their higher activity and stability.[1]

Q3: What are typical reaction conditions for the ROMP of this monomer?

A3: Typical conditions involve dissolving the monomer in a dry, degassed solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon). The catalyst is then added as a solution. Reactions are often run at room temperature to 65°C.[6] The monomer-to-catalyst ratio is a critical parameter for controlling the molecular weight of the resulting polymer.

Q4: How can I confirm that polymerization has occurred and characterize the resulting polymer?

A4: Several analytical techniques can be used:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Look for the disappearance of the characteristic C=C stretching vibration of the norbornene ring in the monomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a shift and broadening of peaks corresponding to the polymer backbone, and the disappearance of the monomer's olefinic proton signals.[2]

  • Gel Permeation Chromatography (GPC): This technique is used to determine the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[1]

  • Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the resulting polymer.[7]

Troubleshooting Guide

This section addresses common problems encountered during the polymerization of this compound.

Problem 1: Low or No Polymer Yield
Possible Cause Underlying Reason Recommended Solution
Inactive Catalyst The catalyst may have degraded due to exposure to air, moisture, or impurities.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly purified, anhydrous, and degassed solvents. Handle the catalyst in a glovebox or under a stream of inert gas.
Presence of Inhibitors Impurities in the monomer or solvent can act as inhibitors for the ROMP catalyst.Purify the monomer by recrystallization or sublimation. Ensure the solvent is of high purity and free from stabilizers that could interfere with the catalyst.
Incorrect Reaction Temperature The reaction temperature may be too low for the chosen catalyst to initiate efficiently.While many ROMP reactions proceed at room temperature, some catalysts may require gentle heating. Consult the literature for the optimal temperature range for your specific catalyst.[6]
Insufficient Reaction Time The polymerization may not have had enough time to proceed to completion.Monitor the reaction over time by taking aliquots and analyzing them by techniques like TLC or NMR to determine the consumption of the monomer.
Problem 2: Low Molecular Weight and/or Broad Polydispersity
Possible Cause Underlying Reason Recommended Solution
Incorrect Monomer-to-Catalyst Ratio The ratio of monomer to catalyst is a primary determinant of the degree of polymerization.Carefully calculate and weigh both the monomer and catalyst. A higher monomer-to-catalyst ratio will theoretically lead to a higher molecular weight polymer.
Chain Transfer Reactions Impurities or certain solvents can act as chain transfer agents, terminating the growing polymer chain prematurely.Use highly purified monomer and solvents. Avoid solvents known to participate in chain transfer reactions with the chosen catalyst.
"Living" Polymerization Not Maintained For narrow polydispersity, the polymerization should proceed in a "living" manner, where termination and chain transfer are minimal.Ensure stringent exclusion of air, water, and impurities. The choice of catalyst is also crucial; some catalysts exhibit more "living" characteristics than others.[1]
GPC Calibration Issues The determined molecular weight might be inaccurate due to improper GPC calibration.Calibrate your GPC system with appropriate polymer standards (e.g., polystyrene) and be aware that the reported values are relative unless absolute detectors are used.
Problem 3: Incomplete Imidization (Relevant for Monomer Synthesis)
Possible Cause Underlying Reason Recommended Solution
Incomplete Cyclization The precursor amic acid may not have fully cyclized to the imide.Thermal Imidization: Ensure the reaction is heated at a sufficiently high temperature and for an adequate duration to drive off the water of condensation.[8] Chemical Imidization: Use an appropriate dehydrating agent, such as acetic anhydride with a base like sodium acetate or triethylamine.[6]
Hydrolysis of the Imide Ring The imide ring can be susceptible to hydrolysis if exposed to water, especially under non-neutral pH.Ensure all reagents and solvents are anhydrous. Work under an inert atmosphere to exclude atmospheric moisture.

Experimental Protocols

Protocol 1: General Procedure for ROMP
  • Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Monomer and Solvent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the required amount of this compound in anhydrous, degassed dichloromethane (DCM).

  • Catalyst Preparation: In a separate vial inside a glovebox, dissolve the appropriate amount of Grubbs' catalyst in a small amount of anhydrous, degassed DCM.

  • Initiation: Using a gas-tight syringe, rapidly inject the catalyst solution into the stirring monomer solution.

  • Polymerization: Allow the reaction to stir at the desired temperature for the specified time. The viscosity of the solution should increase as the polymer forms.

  • Termination: Terminate the polymerization by adding a small amount of a vinyl ether, such as ethyl vinyl ether.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.

  • Purification: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Protocol 2: Monitoring Polymerization via ¹H NMR
  • Carefully extract a small aliquot from the reaction mixture at different time points using a nitrogen-purged syringe.

  • Quench the polymerization in the aliquot by adding a drop of ethyl vinyl ether.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum and observe the disappearance of the monomer's olefinic proton signals (typically in the range of 6-6.5 ppm) and the appearance of broad polymer backbone proton signals.

Visualizing the Workflow

ROMP Experimental Workflow

ROMP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer Monomer in Anhydrous Solvent Initiation Initiation: Inject Catalyst Monomer->Initiation Catalyst Catalyst in Anhydrous Solvent Catalyst->Initiation Propagation Propagation: Stir at RT/Heat Initiation->Propagation Termination Termination: Add Ethyl Vinyl Ether Propagation->Termination Precipitation Precipitation in Methanol Termination->Precipitation Isolation Filtration & Drying Precipitation->Isolation Characterization GPC, NMR, FTIR Isolation->Characterization

Caption: Workflow for Ring-Opening Metathesis Polymerization.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_yield Low/No Yield cluster_mw Low MW / Broad PDI cluster_characterization Inconsistent Data Start Polymerization Issue Yield_Check Check Catalyst Activity & Reaction Purity Start->Yield_Check MW_Check Verify Stoichiometry & Check for Impurities Start->MW_Check Data_Check Confirm Instrument Calibration (e.g., GPC) Start->Data_Check Yield_Solution Use Fresh Catalyst Purify Monomer/Solvent Yield_Check->Yield_Solution MW_Solution Adjust [M]/[I] Ratio Ensure High Purity MW_Check->MW_Solution Data_Solution Recalibrate with Appropriate Standards Data_Check->Data_Solution

References

storage and stability issues of "Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS 14805-29-9). This guide is designed for researchers, scientists, and drug development professionals to address common storage and stability challenges encountered during experimentation. As a key intermediate in the synthesis of pharmaceuticals like Lurasidone, maintaining the integrity of this compound is paramount for reproducible and successful outcomes.[1][2][3] This resource provides in-depth FAQs and troubleshooting protocols grounded in chemical principles to ensure the optimal use of this reagent.

Part 1: Frequently Asked Questions (FAQs) on Storage and Handling

This section addresses the most common questions regarding the proper storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5][6] Several suppliers recommend refrigerated storage between 2°C and 8°C.[1][7][8] The primary goal is to minimize exposure to moisture and high temperatures, which are the main drivers of degradation. For enhanced protection, especially for long-term storage, storing the material under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent moisture ingress and potential oxidative degradation.[4]

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C or Cool, Room TemperatureMinimizes thermal degradation and slows hydrolytic reactions.
Atmosphere Inert Gas (Nitrogen/Argon)Prevents moisture absorption and oxidation.[4]
Container Tightly Sealed, OpaquePrevents moisture ingress and light exposure.
Location Dry, Well-Ventilated AreaGeneral laboratory safety and stability practice.[5][6]

Q2: My lab conditions are not ideal. What is the most critical factor for maintaining the stability of this compound?

A2: The most critical factor is the exclusion of moisture . The imide functional group in the molecule is susceptible to hydrolysis.[9] Exposure to water, even atmospheric humidity over time, can lead to the opening of the imide ring, resulting in the formation of the corresponding dicarboxylic acid. This degradation compromises the purity and reactivity of the material. Therefore, ensuring the container is always tightly sealed is paramount.

Q3: The material has changed in appearance (e.g., color change, clumping). What does this indicate?

A3: A physical change in the appearance of the white to off-white crystalline powder is a strong indicator of potential degradation.[1][7]

  • Clumping or stickiness: This often suggests moisture absorption (hygroscopicity). The presence of water can initiate hydrolysis.

  • Color change (e.g., to yellow or brown): This may indicate thermal stress or oxidative degradation. While generally stable, thermal decomposition can lead to the release of irritating gases and vapors.[4]

If you observe any of these changes, it is crucial to re-analyze the material for purity before use.

Q4: What materials or chemicals are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][9]

  • Strong acids and bases: These can catalyze the hydrolysis of the imide ring.

  • Strong oxidizing agents: These can potentially react with the bicyclic ring system, leading to unwanted byproducts.

Part 2: Troubleshooting Guide for Stability Issues

This section provides a structured approach to identifying and resolving common stability-related problems encountered during experiments.

Issue 1: Unexpected Results in Subsequent Synthetic Steps

Symptom: You are using this compound in a reaction (e.g., as a precursor for Lurasidone synthesis), and you observe low yield, incomplete reaction, or the formation of unexpected byproducts.

Possible Cause: The starting material has likely degraded, primarily through hydrolysis. The ring-opened dicarboxylic acid impurity will not participate in the intended reaction, leading to a lower effective concentration of the starting material and affecting stoichiometry.

Troubleshooting Workflow:

G A Low Yield or Unexpected Byproducts B Hypothesis: Starting material has degraded A->B C Purity Analysis of Starting Material (HPLC, NMR, LC-MS) B->C D Is the purity acceptable (>98%)? C->D E Proceed with reaction using fresh, verified material D->E Yes F Characterize impurities. Is the primary impurity consistent with hydrolysis product? D->F No G Discard degraded material. Procure fresh stock and implement stringent storage protocols (See FAQ Q1). F->G Yes H Review reaction conditions. Are there sources of water or incompatible reagents? F->H No

Caption: Troubleshooting workflow for poor reaction outcomes.

Issue 2: Appearance of New Peaks in Analytical Chromatogram (e.g., HPLC)

Symptom: Upon analyzing a sample of this compound, you observe one or more new peaks that were not present in the certificate of analysis of the fresh material.

Possible Causes & Identification:

  • Hydrolysis: The most common degradation pathway is the hydrolytic cleavage of the imide ring to form cis-5-Norbornene-exo-2,3-dicarboxylic acid. This product is significantly more polar than the parent imide due to the two carboxylic acid groups and the primary amine. On a reverse-phase HPLC column, this degradation product will typically have a shorter retention time .

  • Thermal Degradation: High temperatures can cause more complex decomposition. The resulting impurities may have varied polarities.

  • Oxidation: While less common for this specific structure under normal conditions, oxidation could lead to a variety of products.

Proposed Degradation Pathway (Hydrolysis):

G cluster_0 Hydrolysis A This compound (Imide Ring) B cis-Bicyclo[2.2.1]heptane-2,3-exo-dicarboxylic acid (Ring-Opened Diacid) A->B + H2O (catalyzed by acid/base)

Caption: Primary hydrolytic degradation pathway.

Part 3: Experimental Protocols for Stability Assessment

To ensure the integrity of your material, particularly if it has been stored for an extended period or if you suspect degradation, performing a forced degradation study is recommended. This will not only confirm the stability of your current batch but also help identify potential degradation products.

Protocol 1: Forced Hydrolytic Degradation Study

Objective: To assess the stability of the compound in acidic, basic, and neutral aqueous conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water.

    • Control: Mix 1 mL of the stock solution with 1 mL of methanol.

  • Incubation: Keep all samples at 60°C for 24 hours. Observe any precipitation or color change.

  • Neutralization (for acid and base samples): After incubation, cool the samples to room temperature. Neutralize the acidic sample with 1 M NaOH and the basic sample with 1 M HCl to approximately pH 7.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control.

Protocol 2: Thermal Stress Study

Objective: To evaluate the stability of the solid compound at elevated temperatures.

Procedure:

  • Place a small amount (10-20 mg) of the solid compound in a clear glass vial.

  • Place the vial in an oven at a controlled temperature (e.g., 80°C).

  • After a set period (e.g., 48 hours), remove the sample and allow it to cool.

  • Observe any changes in physical appearance (color, melting, etc.).

  • Dissolve the sample in a suitable solvent (e.g., methanol) and analyze by HPLC to quantify any degradation.

References

preventing degradation of "Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione" during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Reactions

Welcome to the technical support center for Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. This resource is designed to provide in-depth guidance on maintaining the stability of this crucial intermediate during chemical synthesis. As a key building block in complex molecules, such as the antipsychotic drug Lurasidone, ensuring its integrity is paramount for successful and reproducible outcomes. This guide, presented in a question-and-answer format, addresses common challenges and offers practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound, also known as exo-2,3-Norbornanedicarboximide, is a bicyclic imide. Its rigid, three-dimensional structure makes it a valuable intermediate in organic synthesis. A significant application is in the pharmaceutical industry, where it serves as a key precursor in the synthesis of Lurasidone.[1][2]

Q2: What are the main degradation pathways for this compound during a reaction?

The primary degradation pathway for this compound is the hydrolysis of the cyclic imide ring. This is particularly prevalent under alkaline (basic) conditions. Other potential degradation routes include oxidation and photodegradation, suggested by forced degradation studies on the final product, Lurasidone.[3][4][5][6][7]

Q3: How does pH influence the stability of the imide ring?

The imide ring in this compound is highly susceptible to hydrolysis under basic conditions, leading to ring-opening and the formation of the corresponding dicarboxylic acid or its monoamide. Conversely, the compound exhibits greater stability in acidic to neutral conditions. Forced degradation studies on Lurasidone, which contains this structural motif, have shown significant degradation under alkaline stress.[3][6][7]

Q4: What are the initial signs of degradation in my reaction mixture?

Visual signs of degradation can be subtle and may include a change in color or the formation of a precipitate. However, the most reliable indicators of degradation are analytical. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) can reveal the presence of new, more polar impurities corresponding to the ring-opened product.[3][4][7][8][9]

Q5: Is this compound sensitive to light or temperature?

While the compound is relatively stable under thermal stress, prolonged exposure to high temperatures should be avoided as a general precaution for complex organic molecules.[7] Photolytic degradation is a concern, as studies on Lurasidone have demonstrated instability under photolytic conditions.[5][7] Therefore, it is advisable to protect reaction mixtures containing this intermediate from direct light.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound.

Observation Potential Cause of Degradation Recommended Action(s)
Low product yield with the presence of highly polar byproducts on TLC/HPLC. Alkaline Hydrolysis: The reaction conditions may be too basic, leading to the hydrolysis of the imide ring.- Maintain the reaction pH in the neutral to slightly acidic range. - If a base is required, consider using a weaker, non-nucleophilic base. - Minimize reaction time and temperature when basic conditions are unavoidable.
Appearance of unexpected peaks in LC-MS analysis, particularly after exposure to air or certain reagents. Oxidative Degradation: The compound may be sensitive to certain oxidizing agents or prolonged exposure to atmospheric oxygen, especially in the presence of catalysts.- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Avoid strong oxidizing agents unless they are a required part of the reaction mechanism.
Reaction mixture changes color or product darkens upon prolonged exposure to light. Photolytic Degradation: The compound may be susceptible to degradation upon exposure to UV or visible light.- Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware. - Minimize the exposure of the isolated product to light during storage.
Inconsistent reaction outcomes despite using the same protocol. Reagent Incompatibility: A specific reagent or solvent in the reaction may be promoting a side reaction or degradation.- Scrutinize all reagents for potential incompatibilities. For instance, strongly nucleophilic reagents could potentially attack the imide carbonyls. - Perform small-scale test reactions to identify the problematic reagent.

Experimental Protocols for Preventing Degradation

Protocol 1: General Handling and Storage
  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place.

  • Inert Atmosphere: When handling the solid or preparing solutions, minimize exposure to atmospheric moisture and oxygen. For sensitive reactions, handle in a glovebox or under a stream of inert gas.

Protocol 2: pH Control During Reactions
  • Buffer Systems: If the reaction tolerates it, consider using a buffer system to maintain a neutral or slightly acidic pH.

  • Controlled Addition of Base: If a base is necessary, add it slowly and at a controlled temperature to avoid localized areas of high basicity.

  • Work-up: During aqueous work-up, ensure that the pH of the aqueous layer does not become strongly basic. If a basic wash is required, perform it quickly and at a low temperature.

Visualization of Degradation Pathways and Prevention

Primary Degradation Pathway: Alkaline Hydrolysis

The most significant degradation pathway is the base-catalyzed hydrolysis of the imide ring.

This compound This compound Ring-Opened Dicarboxylate Ring-Opened Dicarboxylate This compound->Ring-Opened Dicarboxylate OH- (Alkaline Hydrolysis)

Caption: Alkaline hydrolysis of the imide ring.

Workflow for a Stable Reaction

This workflow illustrates key considerations for preventing degradation during a typical reaction involving this compound.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Inert Atmosphere Inert Atmosphere pH Control (Neutral/Acidic) pH Control (Neutral/Acidic) Inert Atmosphere->pH Control (Neutral/Acidic) Dry Solvents Dry Solvents Dry Solvents->pH Control (Neutral/Acidic) Temperature Monitoring Temperature Monitoring pH Control (Neutral/Acidic)->Temperature Monitoring Light Protection Light Protection Temperature Monitoring->Light Protection In-Process Control (TLC/HPLC) In-Process Control (TLC/HPLC) Light Protection->In-Process Control (TLC/HPLC)

References

Technical Support Center: Analysis of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analysis of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a critical intermediate in pharmaceutical synthesis. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this compound using High-Performance Liquid Chromatography (HPLC). Here, we combine fundamental chromatographic principles with practical, field-tested solutions to common challenges encountered during method development and routine analysis.

I. Understanding the Analyte and Potential Impurities

This compound is a saturated bicyclic imide. Its synthesis and handling can introduce several process-related impurities and degradation products. A thorough understanding of these potential impurities is the first step in developing a robust, stability-indicating HPLC method.

The primary synthetic route often involves the hydrogenation of cis-5-norbornene-exo-2,3-dicarboxylic anhydride, followed by reaction with an ammonia source.[1][2][3]

Table 1: Potential Process-Related Impurities

Impurity NameStructureRationale for Presence
cis-5-Norbornene-exo-2,3-dicarboxylic anhydridePrecursorIncomplete hydrogenation of the starting material.[1][3]
cis-5-Norbornene-exo-2,3-dicarboximideIntermediate ImpurityIncomplete hydrogenation of the unsaturated imide intermediate.
cis-endo-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dioneIsomeric ImpurityIsomerization of the exo starting material or impurity in the starting material.
Bicyclo[2.2.1]heptane-2,3-dicarboxylic AcidHydrolysis ProductHydrolysis of the anhydride or imide ring.

II. Recommended Starting HPLC Method

While a specific official monograph for this intermediate may not be readily available, a logical starting point for method development can be derived from methods used for structurally similar compounds. The following reversed-phase HPLC method is a robust baseline for further optimization.

Table 2: Suggested HPLC Parameters

ParameterRecommended ConditionRationale
Column C18 (ODS-3), 4.6 x 250 mm, 5 µmProvides good retention and selectivity for moderately polar compounds.
Mobile Phase A 0.01M Potassium Dihydrogen Phosphate, pH adjusted to 7.0Buffering is crucial for reproducible chromatography of ionizable compounds.
Mobile Phase B AcetonitrileA common organic modifier providing good peak shape.
Gradient 70% A / 30% B, hold for 5 minLinear gradient to 30% A / 70% B over 15 minHold for 5 minReturn to initial conditions and equilibrate for 5 minA gradient is recommended to elute both polar and non-polar impurities in a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 210 nmThe imide chromophore has UV absorbance at lower wavelengths.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Sample Diluent Mobile Phase A / Mobile Phase B (70:30 v/v)It is best practice to dissolve the sample in the initial mobile phase to ensure good peak shape.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing)

Peak tailing is a common issue, particularly for compounds with basic functional groups that can interact with residual silanols on the silica-based stationary phase.

Q: My main peak for this compound is tailing significantly. What are the likely causes and how can I fix it?

A: Peak tailing for this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Cause 1: Secondary Silanol Interactions: The imide nitrogen can have some basic character, leading to interactions with acidic silanol groups on the C18 column packing.

    • Solution: Lowering the mobile phase pH to around 3 will protonate the silanol groups, reducing these secondary interactions. If your analytes are stable at low pH, this is a very effective solution. Alternatively, using a base-deactivated or "end-capped" C18 column can minimize the number of available silanol groups.

  • Cause 2: Mobile Phase pH Close to Analyte pKa: If the mobile phase pH is close to the pKa of an impurity, it can exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes of interest to ensure they are in a single ionic state.

  • Cause 3: Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Cause 4: Column Contamination or Void: Accumulation of particulate matter on the column inlet frit or the formation of a void in the packing material can cause peak tailing.

    • Solution: Reverse flush the column (if the manufacturer's instructions permit). If the problem persists, replace the column. Using a guard column can help extend the life of the analytical column.

References

Technical Support Center: Stereoselective Synthesis of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the stereoselective synthesis of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a fundamental bicyclic structure commonly known as a nadimide derivative. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the stereochemical outcome of the pivotal Diels-Alder reaction between cyclopentadiene and maleimide.

The formation of this scaffold is a classic [4+2] cycloaddition, a powerful tool for creating cyclic molecules with multiple stereocenters in a single step.[1] However, controlling the facial selectivity to favor the desired endo or exo diastereomer is a frequent experimental challenge. This guide provides in-depth, field-proven insights and actionable protocols to grant you precise control over your reaction's stereoselectivity.

Frequently Asked Questions (FAQs)
Q1: My synthesis is producing a mixture of diastereomers. What are the endo and exo isomers, and why is one typically favored?

A1: The terms endo and exo describe the relative orientation of the dienophile (maleimide) with respect to the diene (cyclopentadiene) in the bicyclic product.

  • Endo Isomer: The electron-withdrawing groups (the carbonyls of the imide) are oriented on the same face as the longest bridge of the bicyclic system, pointing "in" towards the carbon-carbon double bond.[2]

  • Exo Isomer: The electron-withdrawing groups are oriented on the opposite face, pointing "out" or away from the double bond.[2]

In most thermal Diels-Alder reactions, the endo product is the major kinetic product , meaning it is formed faster.[3][4] This preference is explained by the principle of secondary orbital overlap . During the endo approach, the p-orbitals of the maleimide's carbonyl groups can interact favorably with the developing π-bond at the back of the cyclopentadiene, stabilizing the transition state.[4] This extra stabilization lowers the activation energy for the endo pathway compared to the exo pathway.

However, the exo isomer is typically the thermodynamically more stable product due to reduced steric hindrance.[3] If the reaction is run at high temperatures or for extended periods, the reversible nature of the Diels-Alder reaction (retro-Diels-Alder) can lead to isomerization of the kinetic endo product to the more stable exo product, resulting in a mixture.[5][6]

G cluster_reactants Reactants cluster_TS Transition States cluster_products Products R1 Cyclopentadiene R2 Maleimide TS_endo Endo Transition State (Lower Energy - Kinetic Path) Secondary Orbital Overlap R1->TS_endo Low Temp (e.g., 25°C) TS_exo Exo Transition State (Higher Energy) R1->TS_exo R2->TS_endo Low Temp (e.g., 25°C) R2->TS_exo P_endo Endo Product (Kinetic Product) TS_endo->P_endo P_exo Exo Product (Thermodynamic Product) TS_exo->P_exo P_endo->P_exo High Temp (Equilibration)

Caption: Kinetic vs. Thermodynamic control in the Diels-Alder reaction.

Q2: I'm getting poor endo:exo ratios. What experimental parameters can I adjust to favor the endo product?

A2: To maximize the formation of the kinetic endo product, you must optimize conditions to prevent equilibration to the more stable exo isomer.

  • Reaction Temperature: This is the most critical factor. Lowering the reaction temperature significantly favors the kinetic endo pathway. Running the reaction at room temperature or below (e.g., 0°C to 25°C) is highly recommended. High temperatures (>80°C) can facilitate the retro-Diels-Alder reaction, allowing for isomerization to the thermodynamic exo product.[7]

  • Solvent Choice: While solvent effects can be subtle, polar aprotic solvents can sometimes enhance the rate and selectivity. Dichloromethane (DCM) or toluene are common choices. For Lewis acid-catalyzed reactions, non-coordinating solvents like DCM are essential.

  • Reaction Time: Monitor the reaction progress (e.g., by TLC or ¹H NMR). Once the starting materials are consumed, work up the reaction promptly. Unnecessarily long reaction times, even at lower temperatures, can still allow for slow equilibration to the exo product.

Q3: How can I leverage Lewis acids to achieve near-perfect endo selectivity and accelerate my reaction?

A3: Lewis acids are powerful tools for catalyzing Diels-Alder reactions. They dramatically increase both the reaction rate and the endo selectivity.[1][8]

Mechanism of Action: A Lewis acid (e.g., Et₂AlCl, BF₃·OEt₂, SnCl₄, TiCl₄) coordinates to one of the carbonyl oxygens of the maleimide. This coordination has two key effects:

  • Lowers the LUMO Energy: It makes the dienophile more electron-deficient, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduces the HOMO-LUMO energy gap between the diene and dienophile, accelerating the reaction.[1]

  • Enhances Secondary Orbital Overlap: The polarization of the dienophile increases the size of the orbital coefficients on the carbonyl carbons, further enhancing the secondary orbital interactions that stabilize the endo transition state.

This leads to a greater energy difference between the endo and exo transition states, resulting in higher diastereoselectivity.[9][10]

Lewis Acid CatalystTypical Loading (mol%)SolventTypical Endo:Exo RatioReference
None (Thermal)N/AToluene~90:10General Observation
Et₂AlCl10 - 100CH₂Cl₂>99:1[11][12]
BF₃·OEt₂10 - 100CH₂Cl₂>95:5[13]
SnCl₄10 - 100CH₂Cl₂>98:2[1]
TiCl₄10 - 100CH₂Cl₂>98:2[1]

Caution: Lewis acids are moisture-sensitive. All reactions must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents.

G cluster_workflow Troubleshooting Workflow for Stereoselectivity Start Start: Poor endo:exo Ratio Q_Temp Is reaction temp ≤ 25°C? Start->Q_Temp A_LowerTemp Action: Lower temperature to 0-25°C Q_Temp->A_LowerTemp No Q_Lewis Is a Lewis Acid (LA) catalyst being used? Q_Temp->Q_Lewis Yes A_LowerTemp->Q_Lewis A_AddLewis Action: Add LA catalyst (e.g., Et₂AlCl, 10 mol%) under inert atmosphere Q_Lewis->A_AddLewis No Q_Solvent Is solvent anhydrous and non-coordinating? Q_Lewis->Q_Solvent Yes A_AddLewis->Q_Solvent A_ChangeSolvent Action: Switch to dry CH₂Cl₂ Q_Solvent->A_ChangeSolvent No End Result: High endo:exo Ratio Q_Solvent->End Yes A_ChangeSolvent->End

Caption: Troubleshooting decision tree for improving endo-selectivity.

Q4: My goal is to synthesize a single enantiomer of the product. How do I achieve this?

A4: To induce enantioselectivity, you must introduce a source of chirality into the reaction. The most common and effective strategy is to use a chiral auxiliary .[14]

A chiral auxiliary is a chiral molecule that is temporarily attached to the dienophile (in this case, to the nitrogen of the maleimide). Its stereogenic centers create a sterically biased environment, forcing the cyclopentadiene to approach from one specific face of the dienophile, leading to the formation of one enantiomer of the product over the other.

A widely successful class of chiral auxiliaries are the Evans oxazolidinones .[12][14] These are derived from chiral amino acids and are commercially available. The bulky substituent on the oxazolidinone ring effectively blocks one face of the N-acylated maleimide, directing the cycloaddition to the opposite face. After the reaction, the auxiliary can be cleaved (e.g., by hydrolysis or reduction) and recovered for reuse.[14]

Chiral Auxiliary TypeCommon ExamplesKey FeatureReference
Evans Oxazolidinones(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneSteric bulk directs diene approach[12][14]
Oppolzer's SultamsCamphor-derived sultamsRigid bicyclic structure provides facial bias[12]
Biomass-derivedLevoglucosenone derivativesUtilizes chirality from natural sources[11][15]
Experimental Protocols & Troubleshooting Guides
Protocol 1: Lewis Acid-Catalyzed High Endo-Selectivity Synthesis

This protocol describes the use of diethylaluminum chloride (Et₂AlCl) to achieve excellent endo selectivity.

Materials:

  • N-Phenylmaleimide (or other N-substituted maleimide)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware, dried in an oven and cooled under N₂ or Ar

Procedure:

  • Setup: Under an inert atmosphere (N₂), add N-phenylmaleimide (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous CH₂Cl₂ (to make a ~0.2 M solution) and stir until the maleimide is fully dissolved.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add Et₂AlCl (1.1 eq, 1.0 M solution in hexanes) dropwise via syringe. Stir the mixture for 15 minutes at -78°C. A color change may be observed.

  • Diene Addition: Slowly add freshly cracked cyclopentadiene (1.5 eq) dropwise.

  • Reaction: Stir the reaction at -78°C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, slowly quench by adding saturated aqueous NaHCO₃ solution while the flask is still in the cold bath. Caution: Gas evolution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract the aqueous layer with CH₂Cl₂ (2x).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis: Analyze the crude product by ¹H NMR to determine the endo:exo ratio. The product can be further purified by recrystallization or column chromatography.

References

Technical Support Center: Processing Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and professionals working with polymers derived from Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, commonly known as Nadic Imide or 5-Norbornene-2,3-dicarboximide. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you overcome common challenges in the synthesis, processing, and characterization of these versatile polymers.

The unique strained bicyclic structure of the norbornene imide monomer, a product of the Diels-Alder reaction, imparts a desirable combination of high thermal stability, mechanical toughness, and a high glass transition temperature (Tg) to its resulting polymers.[1][2] These polymers, often synthesized via Ring-Opening Metathesis Polymerization (ROMP), are attractive for advanced applications in aerospace, electronics, and automotive industries.[1][3] However, their processing can present specific challenges. This guide offers practical, experience-driven solutions to help you achieve consistent and optimal results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries that arise during the handling and processing of norbornene imide-based polymers.

Monomer & Synthesis

Q1: What are the critical purity considerations for the this compound monomer before polymerization?

A1: Monomer purity is paramount for successful and controlled polymerization, especially for living polymerizations like ROMP. Key impurities to eliminate include:

  • Water and Protic Solvents: These can deactivate the catalyst and interfere with the polymerization mechanism. Ensure monomers are thoroughly dried under vacuum.[4]

  • Isomeric Purity (Exo vs. Endo): The monomer exists as exo and endo isomers. The exo isomer is generally more reactive in ROMP due to reduced steric hindrance with the catalyst.[5][6] Inconsistent isomer ratios can lead to variability in polymerization kinetics and polymer properties. It is often advisable to use an isomerically pure monomer if controlled polymerization is required.

  • Unreacted Starting Materials: Residual maleimide/anhydride or cyclopentadiene can act as inhibitors or lead to undesirable side reactions. Recrystallization is a common method for purification.[7]

Q2: Which catalysts are recommended for the Ring-Opening Metathesis Polymerization (ROMP) of norbornene imide monomers?

A2: Ruthenium-based Grubbs catalysts are widely used and commercially available. The choice depends on the desired level of control and functional group tolerance:

  • Grubbs First Generation (G1): Effective for simple systems but less tolerant to functional groups.

  • Grubbs Second Generation (G2): Offers higher activity and better stability.

  • Grubbs Third Generation (G3): Provides excellent control for living polymerizations, enabling the synthesis of well-defined block copolymers with narrow molecular weight distributions.[8][9]

Polymer Properties & Processing

Q3: What are the typical solvents for dissolving polynorbornene imide-based polymers?

A3: Solubility is highly dependent on the specific side groups attached to the imide nitrogen and the polymer's molecular weight.[10]

  • Common Solvents: Halogenated solvents like chloroform and 1,2-dichloroethane are often effective for many polynorbornene imides.[7]

  • Polar Aprotic Solvents: For polymers with more polar functional groups, solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) may be required.[11][12]

  • Solubility Challenges: High molecular weight and the rigid backbone of these polymers can lead to poor solubility.[4][10] The principle of "like dissolves like" is a good starting point for solvent selection.[10]

Q4: How can I improve the thermal stability of my final polymer?

A4: The inherent structure of these polymers already provides good thermal stability.[13] However, it can be further enhanced by:

  • Post-Polymerization Hydrogenation: Saturating the double bonds in the polymer backbone via hydrogenation can improve resistance to thermo-oxidative degradation.[6]

  • Cross-linking: For thermoset applications, incorporating cross-linkable moieties or using curing agents like anhydrides can significantly increase the service temperature.[2][14]

  • Use of Stabilizers: Adding phenolic or hindered amine stabilizers can protect the polymer from thermal oxidation during long-term use.[15]

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving common experimental issues.

Issue 1: Low Polymerization Yield or Incomplete Monomer Conversion
Possible Causes Recommended Solutions
Catalyst Deactivation Impurities like water, oxygen, or protic functional groups can poison the catalyst. Ensure all reagents, solvents, and glassware are rigorously dried and reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon).[4]
Insufficient Catalyst Loading The monomer-to-catalyst ratio is critical. For high molecular weight targets, a lower catalyst loading is used, but too little may result in incomplete conversion. Start with a well-documented ratio from the literature for a similar monomer (e.g., 200:1 to 500:1).
Poor Monomer Reactivity The endo isomer of the monomer is less reactive than the exo isomer.[5] If using an exo/endo mixture, longer reaction times or higher temperatures may be needed. Consider isolating the pure exo isomer for more efficient polymerization.
Steric Hindrance Bulky substituents on the monomer can hinder the approach of the catalyst, slowing down or stalling the polymerization. Increasing the reaction temperature or switching to a more active catalyst (e.g., from G1 to G2) may help.
Issue 2: Poor Solubility of the Final Polymer
Possible Causes Recommended Solutions
High Molecular Weight Polymer solubility generally decreases as molecular weight increases.[10] Target a lower molecular weight by adjusting the monomer-to-initiator ratio if the application allows.
Strong Intermolecular Forces The rigid backbone and polar imide groups can lead to strong chain-chain interactions. Introducing flexible or bulky side chains on the imide nitrogen can disrupt packing and improve solubility.
Crystallinity A high degree of crystallinity can significantly reduce solubility. The dissolution process for crystalline polymers is slower and requires more energy.[10] Try heating the solvent/polymer mixture to overcome the lattice energy.
Inappropriate Solvent Choice The polarity of the solvent must be well-matched with the polymer.[10] Systematically test a range of solvents with varying polarity (e.g., Toluene, THF, Chloroform, DMF). Refer to the table below for starting points.
Table 1: Recommended Solvents for Polynorbornene Imides
Polymer Side GroupRecommended SolventsNotes
Alkyl / PhenylChloroform, Dichloromethane, THF, TolueneGenerally soluble in common organic solvents.
Thiol-functionalizedDMF, Chloroform, 1,2-dichloroethane[7]Good solubility in moderately polar solvents.
Carboxylic AcidMethanol/THF mixtures, Aqueous base[8]Requires polar or protic solvents. May need derivatization for GPC analysis.
Aramid / CF3-containingNMP, m-Cresol, DMF[12][16]Often require aggressive, high-boiling polar aprotic solvents.
Issue 3: Inconsistent Curing or Cross-linking (Thermoset Applications)
Possible Causes Recommended Solutions
Incorrect Stoichiometry The ratio of resin to curing agent (e.g., nadic methyl anhydride) is critical for achieving optimal properties.[17] Precisely calculate and weigh the components based on their equivalent weights.
Inadequate Mixing Poor dispersion of the curing agent or catalyst will lead to localized, non-uniform curing. Use high-shear mixing or a planetary mixer to ensure a homogeneous mixture.[3]
Suboptimal Cure Schedule The curing reaction is temperature- and time-dependent. A multi-stage cure schedule (e.g., an initial low-temperature gelation step followed by a higher-temperature post-cure) is often required to achieve full cross-linking without defects.[14] A typical schedule might be 1 hour at 120°C, 2 hours at 150°C, and 3 hours at 200°C.[14]
Presence of Inhibitors Certain compounds can inhibit the free-radical or catalytic curing process. Ensure all components are free from contaminants.

Part 3: Experimental Workflows & Protocols

Protocol 1: General Procedure for ROMP of a Norbornene Imide Monomer

This protocol provides a generalized workflow for synthesizing a polynorbornene imide using a Grubbs catalyst.

ROMP_Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup & Isolation Monomer 1. Purify & Dry Monomer (e.g., Recrystallization, Vacuum) Solvent 2. Dry Solvent (e.g., Alumina Column) Glassware 3. Flame-Dry Glassware Under Vacuum Dissolve 4. Dissolve Monomer in Solvent under Inert Gas Glassware->Dissolve Inert Atmosphere Inject 6. Inject Catalyst Stir at RT or specified Temp Dissolve->Inject Catalyst 5. Prepare Catalyst Solution (e.g., G3 in Dry Solvent) Catalyst->Inject Quench 7. Quench Reaction (e.g., Ethyl Vinyl Ether) Inject->Quench Precipitate 8. Precipitate Polymer in Non-Solvent (e.g., Methanol) Quench->Precipitate Isolate 9. Filter & Dry Polymer Under Vacuum Precipitate->Isolate

Caption: General workflow for Ring-Opening Metathesis Polymerization (ROMP).

Troubleshooting Decision Tree: Low Polymer Yield

This diagram helps diagnose potential causes for poor polymerization outcomes.

Troubleshooting_Yield Start Problem: Low Polymer Yield Q1 Was the reaction run under inert atmosphere? Start->Q1 A1_No Oxygen/Moisture likely deactivated the catalyst. Solution: Improve inert technique. Q1->A1_No No A1_Yes Yes Q1->A1_Yes Q2 Was the monomer pure (exo/endo ratio known)? A1_Yes->Q2 A2_No Endo isomer is less reactive. Impure monomer can inhibit. Solution: Purify monomer. Q2->A2_No No A2_Yes Yes Q2->A2_Yes Q3 Was the monomer:catalyst ratio appropriate? A2_Yes->Q3 A3_No Too little catalyst for target MW. Solution: Recalculate and optimize catalyst loading. Q3->A3_No No A3_Yes Yes Q3->A3_Yes Final Consider monomer structure: Bulky groups may require higher temp or more active catalyst. A3_Yes->Final

Caption: Decision tree for troubleshooting low polymerization yield.

References

Validation & Comparative

A Senior Application Scientist's Guide to Dienophile Reactivity: Maleimide vs. Nadic Imide Scaffolds in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic and medicinal chemistry, the Diels-Alder reaction stands as a pillar of efficiency for constructing six-membered rings with high stereochemical control.[1] The choice of dienophile is paramount, dictating reaction kinetics, selectivity, and the ultimate utility of the resulting cycloadduct. This guide provides an in-depth comparison of two foundational dienophiles: the planar, highly reactive Maleimide and the bicyclic, thermally-responsive N-Substituted Nadic Imide scaffold (specifically, derivatives of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione).

While maleimide is celebrated for its rapid, irreversible cycloadditions, particularly in bioconjugation, the nadic imide family offers a unique "catch-and-release" capability, functioning as a thermally-protecting group for the maleimide double bond. This distinction is critical for applications in drug delivery, advanced materials, and multi-step synthesis. This document will dissect the structural and electronic differences that govern their reactivity, provide actionable experimental protocols, and present comparative data to guide your selection process.

Section 1: The Dienophiles at a Glance: Structure Governs Function

The fundamental difference in reactivity between maleimide and a nadic imide stems from their distinct molecular architecture.

  • Maleimide: A quintessential dienophile, its reactivity is driven by the two electron-withdrawing carbonyl groups flanking the alkene.[2] This electronic pull significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it highly susceptible to attack by the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene in a normal-electron-demand Diels-Alder reaction.[3][4] Its planar and sterically unhindered nature ensures facile approach of the diene.

  • Nadic Imide (The Cyclopentadiene-Maleimide Adduct): This molecule is, in itself, the product of a Diels-Alder reaction between cyclopentadiene and maleimide. The dienophilic double bond resides within a strained bicyclo[2.2.1]heptene framework. While this double bond can participate in further cycloadditions, its most significant chemical property is its ability to undergo a retro-Diels-Alder reaction at elevated temperatures, reverting to its constituent diene and the original, highly reactive maleimide. This behavior forms the basis of its use as a thermolabile protecting group.

Caption: Core structures of Maleimide and its endo-Diels-Alder adduct with cyclopentadiene (a Nadic Imide).

Section 2: Reactivity & Kinetics: A Tale of Two Pathways

The operational difference between these dienophiles is best understood by comparing their forward reaction kinetics and the unique retro-reaction pathway available to the nadic imide.

Forward Reaction: The Unrivaled Speed of Maleimide

Maleimide is one of the most reactive dienophiles used in organic synthesis.[5] Its electron-deficient π-system leads to rapid cycloaddition rates with a wide range of dienes, particularly electron-rich ones like furans and substituted butadienes. These reactions often proceed to completion under mild conditions, sometimes at room temperature.

Nadic imides, containing a less-activated double bond within the norbornene-type scaffold, are significantly less reactive as dienophiles in subsequent Diels-Alder reactions. Their utility lies not in their forward reactivity, but in their reversibility.

The Retro-Diels-Alder: A Thermal Switch

The defining characteristic of furan and cyclopentadiene adducts is their ability to undergo a retro-Diels-Alder (rDA) reaction upon heating.[6] This process is entropically favored, as one molecule fragments into two.[6] The temperature at which this occurs is dependent on the stereochemistry of the adduct.

  • Endo Adducts: Formed faster (kinetically favored) but are less stable. They undergo rDA at significantly lower temperatures.[7][8]

  • Exo Adducts: Formed slower but are more stable (thermodynamically favored). They require higher temperatures for the rDA reaction.[7][8]

This difference is a powerful synthetic tool. An endo-nadic imide can be used to mask a maleimide, which can then be "deprotected" or released at a specific temperature (e.g., 60-90°C) to initiate a subsequent reaction, such as a thiol-Michael addition or a second Diels-Alder cycloaddition.[7] The exo isomer requires temperatures often exceeding 110°C for efficient cleavage.

Caption: Contrasting reaction pathways for Maleimide versus a thermally-labile Nadic Imide adduct.

Section 3: Comparative Performance Data

The following table summarizes typical performance characteristics when reacting with a model diene, such as furan. Furan is a useful benchmark due to its moderate reactivity and the well-documented temperature dependence of its Diels-Alder reactions.[9][10]

FeatureMaleimideendo-N-(Phenyl)nadic imideexo-N-(Phenyl)nadic imide
Primary Function Highly reactive dienophileThermally-labile maleimide precursorThermally-stable maleimide precursor
Typical Reaction Temp. 25 – 60 °CNot used as a dienophile; deprotects at 60-90°CNot used as a dienophile; deprotects at >110°C
Reaction Kinetics Very Fast (minutes to hours)N/A (releases maleimide upon heating)N/A (releases maleimide upon heating)
Reversibility Generally irreversibleHighly reversible (undergoes rDA)Reversible at high temp (undergoes rDA)
Stereoselectivity Kinetically favors endo product, but can isomerize to exo at high temp[6][11]N/AN/A
Key Application Bioconjugation, Polymer Synthesis[5][12]Self-healing polymers, Drug release systemsHigh-temperature cure systems

Section 4: Experimental Protocols

Here we provide validated, step-by-step protocols for a representative Diels-Alder reaction with maleimide and a retro-Diels-Alder release/trapping experiment with a nadic imide adduct.

Protocol 1: Synthesis of a N-Phenylmaleimide-Furan Adduct

This protocol demonstrates the straightforward and high-yielding nature of maleimide cycloadditions.

Objective: To synthesize the Diels-Alder adduct of N-phenylmaleimide and furan and analyze the kinetic (endo) vs. thermodynamic (exo) product distribution.

Materials:

  • N-Phenylmaleimide (173.17 g/mol )

  • Furan (68.07 g/mol ), freshly distilled

  • Toluene, anhydrous

  • Deuterated Chloroform (CDCl₃) for NMR analysis

Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-phenylmaleimide (1.73 g, 10 mmol) in 20 mL of anhydrous toluene.

  • Reaction Initiation: Add a significant excess of furan (2.1 mL, ~30 mmol) to the solution. An excess of the diene is used because the reaction is reversible, especially at higher temperatures.

  • Kinetic Product Formation (Low Temp): Stir the reaction mixture at room temperature (25 °C) for 24 hours. A white precipitate, the endo adduct, should form.

  • Thermodynamic Product Formation (High Temp): Alternatively, to favor the exo product, heat the reaction mixture to reflux (approx. 90-100°C in toluene) for 4-6 hours.[9]

  • Work-up and Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration and wash with cold hexanes to remove residual furan and toluene.

  • Analysis: Dry the product under vacuum. Characterize the product(s) by ¹H NMR spectroscopy. The endo and exo isomers can be distinguished by the coupling constants of the bridgehead protons.[11]

Caption: Experimental workflow for the Diels-Alder reaction between N-phenylmaleimide and furan.

Protocol 2: Thermally-Induced Maleimide Release and Thiol Trapping

This protocol demonstrates the utility of an endo-nadic imide adduct as a heat-triggered source of maleimide.

Objective: To thermally dissociate an endo-furan-maleimide adduct and trap the released maleimide in situ with a thiol.

Materials:

  • endo-N-(2-hydroxyethyl)furan-maleimide adduct (synthesized separately)

  • 1-Dodecanethiol (202.40 g/mol )

  • Dimethylformamide (DMF), anhydrous

  • Reaction vessel suitable for heating (e.g., sealed vial)

Methodology:

  • Reagent Preparation: In a 10 mL vial, dissolve the endo-adduct (100 mg, 0.45 mmol) and 1-dodecanethiol (109 mg, 0.54 mmol, 1.2 equivalents) in 5 mL of anhydrous DMF.

  • Reaction: Seal the vial and place it in a pre-heated oil bath at 80 °C. Stir the reaction for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting adduct and the formation of the new thiol-Michael adduct.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product can be purified by column chromatography on silica gel to remove excess thiol and any unreacted starting material.

  • Analysis: Characterize the final product (the thiol-Michael adduct of N-(2-hydroxyethyl)maleimide) by NMR and Mass Spectrometry to confirm successful trapping.

Section 5: Conclusion and Application Outlook

The choice between maleimide and a nadic imide derivative is not a matter of superiority, but of strategic application.

  • Choose Maleimide for:

    • Rapid and permanent linkages: Ideal for bioconjugation (e.g., creating antibody-drug conjugates) where stability is crucial.[5][12][13]

    • One-pot, mild condition syntheses: When the goal is the direct and efficient formation of a stable six-membered ring.

  • Choose a Nadic Imide Adduct for:

    • Thermally-responsive systems: Designing "smart" materials like self-healing polymers, where crosslinks can be broken and reformed with heat.

    • Staged reactions: Protecting a maleimide functionality while other chemical transformations are performed, then deprotecting with heat to reveal the reactive maleimide for a subsequent step.

    • Controlled drug delivery: Encapsulating a drug with a linker that releases its payload upon reaching a specific temperature.

By understanding the fundamental principles of electronic activation and the strategic use of the retro-Diels-Alder equilibrium, researchers can harness the distinct capabilities of these two powerful dienophile systems to achieve a wide range of synthetic goals.

References

A Comparative Analysis of Polyimides Derived from Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione for High-Performance Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of high-performance polymers, polyimides stand out for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[1][2] These characteristics make them indispensable in demanding sectors such as aerospace, microelectronics, and automotive industries.[3][4][5] This guide provides a detailed comparative study of a specific class of thermosetting polyimides: those derived using "Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione," commonly known as nadic anhydride, as a reactive end-cap.

The focus of this analysis will be on the well-established PMR-15 resin system, which utilizes a nadic anhydride end-cap, and its comparison with other notable polyimide systems. We will delve into the causal relationships between monomer structure and final polymer properties, supported by experimental data and detailed methodologies.

The Foundational Chemistry: Synthesis and Imidization

The synthesis of polyimides is most commonly a two-step process.[6] It begins with the reaction of a dianhydride and a diamine in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor is then converted into the final, insoluble, and intractable polyimide through a cyclization process called imidization, which involves the elimination of water.

The use of a reactive end-cap like nadic anhydride introduces a thermosetting character to the polyimide. During a thermal cure, these end-caps undergo a complex cross-linking reaction, leading to a highly stable, three-dimensional polymer network. This approach, known as the Polymerization of Monomeric Reactants (PMR), was developed at NASA's Lewis Research Center and has been pivotal in fabricating high-temperature composites with low void content.[7]

Below is a generalized workflow for the synthesis of a nadic-end-capped polyimide.

G cluster_0 Step 1: Monomer Solution Preparation cluster_1 Step 2: Impregnation & Prepreg Formation cluster_2 Step 3: Curing and Cross-linking Dianhydride Dianhydride Ester (e.g., BTDE) Monomer_Solution Monomer Reactant Solution Dianhydride->Monomer_Solution Diamine Aromatic Diamine (e.g., MDA) Diamine->Monomer_Solution Endcap Nadic Ester (NE) Endcap->Monomer_Solution Solvent Alcohol Solvent (e.g., Methanol) Solvent->Monomer_Solution Prepreg Prepreg Tape Monomer_Solution->Prepreg Impregnation Fiber Reinforcing Fiber (e.g., Carbon Fiber) Fiber->Prepreg Curing Thermal Curing Cycle (Imidization & Cross-linking) Prepreg->Curing Layup & Compression Molding Composite Final Polyimide Composite Curing->Composite

Caption: Generalized workflow for PMR polyimide composite fabrication.

Comparative Performance Analysis

The choice of monomers—dianhydride, diamine, and end-cap—profoundly influences the final properties of the polyimide.[6] Here, we compare the nadic anhydride-end-capped PMR-15 with two key alternatives: DMBZ-15, which modifies the diamine component, and polyimides using 4-phenylethynyl phthalic anhydride (PEPA) as an alternative end-cap.

Thermal Properties

The primary advantage of these polyimides is their high-temperature performance. The glass transition temperature (Tg) is a critical parameter, as it defines the upper service temperature limit of the material.

Resin SystemKey MonomersGlass Transition Temp. (Tg)Long-term Use Temp.Key Structural Feature
PMR-15 BTDE, MDA, Nadic Ester (NE) ~345-348 °C[8][9]Up to 288 °C (550 °F)[7][8]Nadic end-cap for thermoset cross-linking.
DMBZ-15 BTDE, DMBZ , NE~414 °C[7][9]Up to 343 °C (650 °F)[7]Sterically hindered DMBZ diamine increases rotational barrier.[9]
PEPA-based VariousGenerally higher than nadic-based> 300 °CPhenylethynyl end-cap allows for a higher cure temperature and improved thermal stability.[10]

Analysis of Thermal Performance:

The substitution of methylene dianiline (MDA) in PMR-15 with 2,2'-dimethylbenzidine (DMBZ) in DMBZ-15 significantly elevates the Tg by approximately 50-70 °C.[9] This is attributed to the steric hindrance from the two methyl groups on the biphenyl moiety of DMBZ, which creates a higher rotational barrier for the polymer chains during the glass transition phase.[9] This enhanced thermal performance allows DMBZ-15 composites to be used at temperatures as high as 343 °C.[7]

Polyimides utilizing PEPA as the end-cap also demonstrate superior thermal stability compared to nadic anhydride systems.[10] The phenylethynyl group undergoes a more thermally stable cross-linking reaction at higher temperatures, resulting in a polymer network with enhanced thermo-oxidative stability.

G cluster_0 Structural Modification cluster_1 Mechanism cluster_2 Performance Outcome PMR15 PMR-15 (MDA Diamine) DMBZ15 DMBZ-15 (DMBZ Diamine) Steric_Hindrance Increased Steric Hindrance & Rotational Barrier DMBZ15->Steric_Hindrance leads to PEPA PEPA End-Cap Cure_Chemistry Higher Temperature Cure Chemistry PEPA->Cure_Chemistry enables Higher_Tg Higher Glass Transition Temperature (Tg) Steric_Hindrance->Higher_Tg Improved_Stability Improved Thermo-Oxidative Stability Cure_Chemistry->Improved_Stability

Caption: Structure-property relationship for enhanced thermal performance.

Mechanical Properties and Processability

While high thermal stability is crucial, the mechanical integrity and processability of the resin are equally important for fabricating reliable composite parts.

Resin SystemInitial Mechanical PropertiesPost-Aging Mechanical PropertiesProcessability
PMR-15 Excellent; widely regarded as a benchmark.[7][8]Good retention up to 288 °C.[7] Subject to surface oxidation and microcracking at higher temperatures.[11][12]Well-established, easy processing via Resin Transfer Molding (RTM) and other methods.[7]
DMBZ-15 Comparable initial flexural and shear strength to PMR-15.[9]Compressive strength decreases significantly after long-term aging due to microcracking induced by thermal stress from high Tg.[9]Similar to PMR-15.[7]
PEPA-based Can offer improved toughness.[10]Generally superior thermo-oxidative stability.[10]Can exhibit lower melt viscosities, making them suitable for RTM composite fabrication.[10]

Analysis of Mechanical Performance and Processing:

PMR-15 is considered the state-of-the-art resin for many high-temperature applications due to its balance of properties and cost-effectiveness.[7][8] However, its long-term performance is limited by thermo-oxidative degradation, which forms a brittle surface layer.[12]

DMBZ-15, despite its higher Tg, shows a trade-off in mechanical durability after prolonged thermal aging. The higher Tg creates greater thermal stresses at the fiber-resin interface, leading to more significant microcracking compared to PMR-15 under similar aging conditions.[9] This highlights a critical consideration in polymer design: enhancing one property, such as Tg, can sometimes compromise another, like long-term mechanical strength.

PEPA-based resins often provide a solution to this trade-off, offering both high Tg and improved toughness.[10] Furthermore, certain formulations can exhibit lower melt viscosities, which is a significant advantage for manufacturing complex composite parts using techniques like Resin Transfer Molding (RTM).[10]

Experimental Protocols

To ensure the reproducibility and validation of these findings, standardized characterization methods are essential.

Synthesis of Polyimide Resin (PMR-15 Example)
  • Monomer Dissolution: Dissolve the calculated stoichiometric amounts of the monomethyl ester of 5-norbornene-2,3-dicarboxylic acid (nadic ester, NE), 4,4'-methylenedianiline (MDA), and the dimethyl ester of 3,3',4,4'-benzophenonetetracarboxylic acid (BTDE) in anhydrous methanol.

  • Solution Concentration: Gently heat the solution to reduce the solvent volume until the desired concentration for prepreg fabrication is achieved.

  • Prepreg Fabrication: Impregnate the reinforcing fibers (e.g., T650-35 carbon fiber fabric) with the monomer solution.

  • Solvent Removal: Allow the solvent to evaporate from the prepreg at room temperature, followed by a mild heating step in a vacuum oven.

  • Curing: Place the stacked prepreg lay-up in a compression mold. Heat according to a specific cure cycle, typically involving stages for imidization (e.g., holding at ~200 °C) and final cross-linking at a higher temperature (e.g., 316 °C) under pressure.

  • Post-cure: Perform a freestanding post-cure in an air-circulating oven (e.g., 16 hours at 316 °C) to complete the cross-linking and maximize the Tg.[9]

Thermal and Mechanical Characterization
  • Thermogravimetric Analysis (TGA): To determine thermal stability, heat a small sample (5-10 mg) from room temperature to ~800 °C at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.[13] The temperature at 5% weight loss (Td5) is a key metric.

  • Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg) and viscoelastic properties, subject a rectangular specimen to a sinusoidal tensile or torsional load.[9][14] Ramp the temperature at a set rate (e.g., 5 °C/min). The Tg can be identified from the peak of the tan δ curve or the onset of the drop in the storage modulus (G').[9]

  • Flexural and Shear Strength Testing: Measure mechanical properties at room temperature and elevated temperatures using a universal testing machine (e.g., Instron) according to relevant ASTM standards.[9]

  • Microscopy: Use Scanning Electron Microscopy (SEM) to examine the cross-sections of aged composite samples to observe the extent of microcracking and surface degradation.[15]

Conclusion and Future Outlook

Polyimides derived using a nadic anhydride end-cap, exemplified by PMR-15, have long been a cornerstone of high-temperature materials science. They offer a robust combination of thermal stability, mechanical performance, and processability.[7][8] However, the drive for even higher performance has led to innovative modifications.

The development of DMBZ-15 demonstrates that strategic substitution of the diamine monomer can significantly increase the glass transition temperature, pushing the operational limits of these materials higher.[7][9] Yet, this comes with a trade-off in long-term mechanical stability due to increased thermal stresses.[9]

Alternative end-caps, such as PEPA, represent another promising avenue, offering the potential for superior thermo-oxidative stability and processability without compromising toughness.[10]

For researchers and engineers, the selection of a polyimide system requires a holistic analysis of the application's specific demands. While PMR-15 remains a cost-effective and reliable choice for service up to 288 °C, DMBZ-15 is a viable candidate for applications requiring short-term excursions to higher temperatures. For the most demanding environments requiring long-term stability above 300 °C, PEPA-based systems and other next-generation polyimides warrant strong consideration. The continuous exploration of novel monomer combinations and cure chemistries will undoubtedly continue to expand the performance envelope of this remarkable class of polymers.

References

A Comparative Performance Analysis of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of high-performance polymers and pharmaceutical intermediates, the selection of monomers is a critical determinant of the final product's characteristics. Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a saturated derivative of nadic imide, is a molecule of significant interest. Its rigid, bicyclic structure presents unique opportunities for creating materials with tailored properties. While it is a known key intermediate in the synthesis of pharmaceuticals like Lurasidone, its potential as a monomer or co-monomer in polymer science warrants a detailed investigation[1][2].

This guide provides a comparative analysis of this compound, evaluating its projected performance characteristics against established alternative monomers used in the synthesis of high-performance polymers, particularly polyimides. We will delve into the structural rationale behind performance differences and provide validated experimental protocols for comparative assessment, aimed at researchers, scientists, and professionals in drug development and materials science.

Part 1: Foundational Chemistry of the Monomer

This compound, with the CAS number 14805-29-9, possesses a unique alicyclic structure that distinguishes it from many common aromatic monomers[3][4]. This structure is the primary driver of its physical and chemical properties.

PropertyValue
IUPAC Name 4-azatricyclo[5.2.1.02,6]decane-3,5-dione
CAS Number 14805-29-9[3]
Molecular Formula C9H11NO2[3][5]
Molecular Weight 165.19 g/mol [3][5]
Appearance White to almost white crystalline powder[2]

The monomer's saturated, strained ring system is key to its reactivity. In polymer chemistry, related nadic anhydride-based end-caps are used in thermosetting polyimides like PMR-15.[6] These groups undergo a thermally induced retro-Diels-Alder reaction, enabling cross-linking that results in materials with exceptional thermal stability.[6][7] It is this functionality that positions our subject monomer as a compelling candidate for creating advanced thermosets.

G Monomer Monomer Selection for Polyimides Aromatic Aromatic Dianhydrides (e.g., PMDA, 6FDA) Monomer->Aromatic Alicyclic Alicyclic Dianhydrides (e.g., HBPDA, Nadic-types) Monomer->Alicyclic PropertiesA High Thermal Stability High Mechanical Strength Lower Solubility Aromatic->PropertiesA PropertiesB Improved Optical Clarity Enhanced Solubility Moderate Thermal Stability Alicyclic->PropertiesB G Start Start: Dry Monomers PAA 1. Synthesize Poly(amic acid) (Diamine + Dianhydride in DMAc) Start->PAA Cast 2. Cast PAA Solution onto Glass PAA->Cast Cure 3. Thermal Imidization (Staged Heating Ramp to 300°C) Cast->Cure Characterize End: Characterize PI Film Cure->Characterize

References

A Comparative Guide to the Thermal Stability of Polymers: The Impact of Incorporating Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and material science, the thermal stability of polymers is a critical parameter dictating their processing conditions and end-use applications. This guide provides an in-depth comparison of the thermal stability of polymers with and without the incorporation of the alicyclic imide monomer, Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. By examining experimental data from analogous polymer systems, we will elucidate the structural and mechanistic influences of this unique monomer on polymer degradation.

Introduction: The Quest for Thermally Stable and Processable Polymers

High-performance polymers, particularly aromatic polyimides, are renowned for their exceptional thermal and chemical resistance.[1] However, their rigid backbones often lead to poor solubility and high processing temperatures, limiting their widespread application.[2][3] A key strategy to enhance processability without significantly compromising thermal stability is the incorporation of non-aromatic, alicyclic structures into the polymer backbone.[4] One such building block is this compound, a saturated bicyclic imide. This guide will explore the thermal performance of polymers containing this moiety in comparison to their wholly aromatic counterparts.

The Contender: Structure of this compound

This compound, also known as nadic imide (endo,exo-mixture) or by its CAS Number 14805-29-9, possesses a unique strained bicyclic structure.[5][6] This rigid, non-aromatic unit, when incorporated into a polymer chain, disrupts the planarity and charge-transfer complexes typical of aromatic polyimides, which is expected to influence the material's thermal properties.[7]

CHEM_STRUCT

Caption: Chemical structure of this compound.

Experimental Rationale and Methodology

Experimental Workflow: A Self-Validating System

The following details a standard, robust workflow for synthesizing and thermally characterizing a hypothetical polyimide series for this comparative study. This protocol is designed to ensure reproducibility and data integrity.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis Monomer1 Aromatic Diamine Polymerization Two-Step Polycondensation in aprotic solvent (e.g., DMAc) Monomer1->Polymerization Monomer2a Aromatic Dianhydride Monomer2a->Polymerization Monomer2b Alicyclic Dianhydride (e.g., derived from this compound) Monomer2b->Polymerization PAA_Aromatic Poly(amic acid) (Aromatic) Polymerization->PAA_Aromatic PAA_Alicyclic Poly(amic acid) (Aromatic-Alicyclic) Polymerization->PAA_Alicyclic Imidization Thermal Imidization (e.g., 250-350°C) PAA_Aromatic->Imidization PAA_Alicyclic->Imidization Polyimide_Aromatic Fully Aromatic Polyimide Imidization->Polyimide_Aromatic Polyimide_Alicyclic Aromatic-Alicyclic Polyimide Imidization->Polyimide_Alicyclic TGA Thermogravimetric Analysis (TGA) Polyimide_Aromatic->TGA DSC Differential Scanning Calorimetry (DSC) Polyimide_Aromatic->DSC Polyimide_Alicyclic->TGA Polyimide_Alicyclic->DSC Data_TGA Decomposition Temp (Td) Char Yield TGA->Data_TGA Data_DSC Glass Transition Temp (Tg) DSC->Data_DSC

Caption: Experimental workflow for synthesis and thermal analysis.

Step-by-Step Protocols

1. Polymer Synthesis (Two-Step Polycondensation):

  • Rationale: This is a standard and reliable method for producing high molecular weight polyimides, allowing for the formation of a processable poly(amic acid) precursor.[9]

  • Procedure:

    • An aromatic diamine is dissolved in an aprotic polar solvent, such as N,N-dimethylacetamide (DMAc), under an inert atmosphere (e.g., nitrogen).

    • An equimolar amount of either an aromatic dianhydride (for the control polymer) or a dianhydride derived from this compound (for the test polymer) is added portion-wise to the stirred diamine solution at room temperature.

    • The reaction is continued for 24 hours to form the poly(amic acid) solution.

    • The poly(amic acid) solution is cast onto a glass substrate to form a film.

    • The film is then thermally imidized by heating in a stepwise manner, typically up to 350°C, to convert the poly(amic acid) to the final polyimide.

2. Thermal Analysis:

  • Thermogravimetric Analysis (TGA):

    • Rationale: TGA measures the change in mass of a sample as a function of temperature, providing critical data on thermal stability and decomposition.

    • Procedure: A small sample (5-10 mg) of the polymer film is heated in a TGA instrument from room temperature to approximately 800°C at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The onset of decomposition (Td) and the percentage of material remaining at high temperatures (char yield) are determined.

  • Differential Scanning Calorimetry (DSC):

    • Rationale: DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg), which is a key indicator of a polymer's upper service temperature.

    • Procedure: A small sample (5-10 mg) of the polymer film is heated in a DSC instrument, typically through two heating and cooling cycles to erase the thermal history. The Tg is determined from the second heating scan, usually at a rate of 10-20°C/min.

Comparative Performance Data: Aromatic vs. Aromatic-Alicyclic Polymers

The following table summarizes typical thermal properties observed in fully aromatic polyimides versus those containing alicyclic units analogous to this compound. This data is synthesized from multiple studies on similar polymer systems.[2][8][10]

PropertyFully Aromatic Polyimide (Control)Aromatic-Alicyclic Polyimide (with Alicyclic Imide)Rationale for Difference
Glass Transition Temperature (Tg) Typically > 300°CGenerally 250-350°CThe rigid, kinked structure of the alicyclic unit can disrupt chain packing and increase free volume, leading to a slightly lower Tg.[10]
5% Weight Loss Temperature (Td5) > 500°CGenerally 450-500°CThe presence of C-C single bonds in the alicyclic structure provides a lower energy pathway for thermal decomposition compared to the highly stable aromatic rings.[2][10]
Char Yield at 800°C (in N2) High (>60%)Moderate to High (50-60%)Aromatic structures tend to form a more extensive and stable char upon decomposition.
Solubility Generally insoluble in common organic solventsOften soluble in aprotic polar solvents (e.g., NMP, DMAc)The non-planar alicyclic unit disrupts the strong interchain interactions (charge-transfer complexes) that render aromatic polyimides insoluble.[2]

Mechanistic Insights: Why the Difference in Thermal Stability?

The observed differences in thermal stability can be attributed to the fundamental chemical structures of the polymer backbones.

  • Polymers without this compound (Fully Aromatic): These polymers consist of highly stable aromatic and imide rings. The primary degradation mechanism at high temperatures involves the homolytic cleavage of the strong bonds within these rings. This requires a significant amount of energy, resulting in high decomposition temperatures.

  • Polymers with this compound (Aromatic-Alicyclic): The introduction of the saturated bicyclic structure of this compound introduces C-C and C-H single bonds. These bonds have lower dissociation energies compared to the bonds in aromatic rings. Consequently, the thermal degradation of these polymers is often initiated at these weaker alicyclic sites, leading to a lower onset of decomposition.[2] However, the overall thermal stability remains high due to the presence of the aromatic and imide components.

Conclusion: A Trade-Off Between Thermal Stability and Processability

The incorporation of this compound or structurally similar alicyclic monomers into a polymer backbone, particularly in polyimides, presents a classic engineering trade-off. While there is a modest decrease in the ultimate thermal decomposition temperature compared to fully aromatic analogues, the benefits gained in terms of enhanced solubility and processability are often substantial.[2][8] This improved processability opens up a wider range of applications for these high-performance materials, especially where solution-based processing is required. For researchers and drug development professionals, this means that polymers can be tailored to have a balance of high thermal stability and the necessary solubility for formulation and device fabrication. The selection of a fully aromatic versus an aromatic-alicyclic polymer system will, therefore, depend on the specific performance requirements of the intended application.

References

A Comparative Guide to the Spectroscopic Differentiation of Endo and Exo Isomers of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the precise stereochemical characterization of bicyclic compounds is paramount. The rigid framework of norbornane-based structures, such as Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, gives rise to distinct endo and exo isomers, where substituents on the bicyclic ring are oriented differently in space.[1] This seemingly subtle variation can have profound implications for a molecule's biological activity, reactivity, and physical properties.[2] Consequently, the unambiguous differentiation of these isomers is a critical step in synthesis and characterization.

This guide provides a comprehensive comparison of the spectroscopic data for the endo and exo isomers of this compound. We will delve into the key distinguishing features in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the underlying principles that govern these differences. This guide is intended to serve as a practical resource for researchers, enabling confident and accurate stereochemical assignments.

The Structural Landscape: Endo vs. Exo

The core of the issue lies in the spatial arrangement of the imide ring relative to the bicyclo[2.2.1]heptane skeleton. In the exo isomer, the imide ring is situated on the opposite side of the larger six-membered ring of the norbornane system. Conversely, in the endo isomer, the imide ring is positioned on the same side as the larger six-membered ring, leading to greater steric hindrance.[3] This fundamental difference in geometry is the root cause of the distinct spectroscopic signatures we will explore.

isomers cluster_exo Exo Isomer cluster_endo Endo Isomer exo_img exo_text Imide ring is anti to the longest bridge endo_img endo_text Imide ring is syn to the longest bridge

Caption: Molecular structures of the exo and endo isomers.

¹H NMR Spectroscopy: A Window into 3D Structure

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating endo and exo isomers of norbornane derivatives. The key diagnostic signals are the chemical shifts of the protons on the bicyclic framework and the coupling constants between them.

Chemical Shift Differences: The Anisotropic Effect

The magnetically anisotropic environment of the carbonyl groups in the imide ring plays a crucial role in differentiating the chemical shifts of nearby protons. In the endo isomer, the protons on the C5 and C6 bridge are in close proximity to the electron cloud of the C=O bonds, leading to a significant deshielding effect and a downfield shift in their resonance. In contrast, the protons in the exo isomer are more shielded, resulting in an upfield shift compared to their endo counterparts.

A particularly telling difference often lies in the chemical shifts of the bridgehead protons (H-4 and H-7). In the exo isomer, these protons are typically observed at a lower chemical shift (more shielded) compared to the endo isomer.

Coupling Constants: The Karplus Relationship

The dihedral angle between vicinal protons has a direct and predictable impact on their coupling constant (³J), a relationship described by the Karplus equation.[4] In the rigid norbornane system, the dihedral angles between protons are fixed, making coupling constants a reliable indicator of stereochemistry.

A key diagnostic is the coupling between the bridgehead protons (H-4, H-7) and the adjacent methine protons (H-3a, H-7a). In the exo isomer, the dihedral angle between the bridgehead proton and the adjacent exo proton is close to 0°, leading to a relatively large coupling constant (typically 4-6 Hz). The dihedral angle with the adjacent endo proton is nearly 90°, resulting in a very small or negligible coupling. In the endo isomer, both dihedral angles are approximately 45°, leading to smaller, more similar coupling constants for both endo and exo protons.

Proton Expected Chemical Shift (δ) in Exo Isomer Expected Chemical Shift (δ) in Endo Isomer Key Coupling Constants (J) in Exo Isomer Key Coupling Constants (J) in Endo Isomer
H-1, H-4 (Bridgehead) Lower δ (more shielded)Higher δ (less shielded)J(H1,H2-exo) ≈ 4-6 Hz, J(H1,H2-endo) ≈ 0 HzJ(H1,H2-exo/endo) ≈ 2-4 Hz
H-2, H-3 (Methine) Lower δHigher δ
H-5, H-6 (Methylene Bridge) Lower δHigher δ
H-7 (Methylene Bridge) Protons are often non-equivalentProtons are often non-equivalent

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific substitution pattern.

¹³C NMR Spectroscopy: A Complementary View

Carbon-13 NMR spectroscopy provides additional evidence for the stereochemical assignment. While the differences may be less pronounced than in ¹H NMR, they are nonetheless valuable.

The primary distinguishing feature in the ¹³C NMR spectra is often the chemical shift of the methylene bridge carbon (C-7). Due to the "gamma-gauche" effect, the C-7 carbon in the endo isomer experiences steric compression from the imide ring, causing it to be more shielded and resonate at a higher field (lower δ value) compared to the C-7 carbon in the exo isomer.

Carbon Expected Chemical Shift (δ) in Exo Isomer Expected Chemical Shift (δ) in Endo Isomer
C=O (Carbonyl) ~175-180 ppm~175-180 ppm
C-1, C-4 (Bridgehead) Lower δHigher δ
C-2, C-3 (Methine) Lower δHigher δ
C-5, C-6 (Methylene Bridge) Lower δHigher δ
C-7 (Methylene Bridge) Higher δ (less shielded)Lower δ (more shielded)

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy can offer subtle clues to differentiate the isomers. The primary absorption bands of interest are those corresponding to the C=O stretching vibrations of the imide group. In the endo isomer, the closer proximity of the two carbonyl groups can sometimes lead to a slight splitting or broadening of the C=O absorption band compared to the exo isomer, where the carbonyls are less sterically hindered. Additionally, the C-H stretching and bending vibrations of the bicyclic system may show minor differences in frequency and intensity between the two isomers.

Functional Group Expected Wavenumber (cm⁻¹) in Exo Isomer Expected Wavenumber (cm⁻¹) in Endo Isomer
N-H Stretch ~3200-3300~3200-3300
C-H Stretch (sp³) ~2850-3000~2850-3000
C=O Stretch (imide) ~1700 and ~1770 (symmetric and asymmetric)~1700 and ~1770 (may be broadened or split)

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry is primarily used to determine the molecular weight of the compound, which will be identical for both isomers (C₉H₁₁NO₂; MW: 165.19 g/mol ).[4] However, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns in electron ionization (EI) mass spectrometry may show minor differences in the relative abundances of certain fragment ions due to the different steric environments of the isomers, but these are often not sufficiently distinct for unambiguous differentiation without authentic standards for comparison. A common fragmentation pathway for related norbornene systems involves a retro-Diels-Alder reaction.

Experimental Protocols

Synthesis of Exo-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

The exo isomer is typically synthesized via the catalytic hydrogenation of the corresponding unsaturated precursor, exo-cis-5-norbornene-2,3-dicarboximide.

Step-by-Step Methodology:

  • Dissolution: Dissolve exo-cis-5-norbornene-2,3-dicarboximide in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure exo isomer.

Synthesis of Endo-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

The synthesis of the endo isomer follows a similar hydrogenation procedure, starting from the endo-cis-5-norbornene-2,3-dicarboximide. The endo precursor is often the kinetic product of the Diels-Alder reaction between cyclopentadiene and maleimide.

synthesis_workflow cluster_synthesis General Synthesis Workflow start Unsaturated Precursor (endo or exo) dissolve Dissolve in Solvent start->dissolve catalyst Add Pd/C Catalyst dissolve->catalyst hydrogenate Hydrogenate catalyst->hydrogenate monitor Monitor Reaction hydrogenate->monitor workup Filter and Concentrate monitor->workup purify Recrystallize workup->purify product Pure Isomer (endo or exo) purify->product

Caption: General workflow for the synthesis of the target isomers.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Prepare a ~5-10 mg/mL solution of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

  • For detailed structural elucidation, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • Acquire a full-scan mass spectrum to determine the molecular weight and fragmentation pattern.

Conclusion

The differentiation of endo and exo isomers of this compound is a critical task that can be reliably achieved through a combination of spectroscopic techniques. ¹H NMR spectroscopy, with its sensitivity to chemical shifts and coupling constants, stands out as the most definitive method. The principles of anisotropic effects and the Karplus relationship provide a solid theoretical foundation for interpreting the observed spectral differences. ¹³C NMR, IR, and MS serve as valuable complementary techniques to corroborate the stereochemical assignment. By understanding the characteristic spectroscopic signatures of each isomer, researchers can confidently navigate the synthesis and characterization of these important bicyclic compounds.

References

A Comparative Guide to Alicyclic Anhydrides in Advanced Polymer Systems: Featuring the Norbornane Family

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the realm of high-performance polymers, curing agents and monomers dictate the ultimate properties of the final material. Alicyclic anhydrides, prized for their ability to impart high thermal stability, excellent electrical insulation, and superior optical clarity, are critical components in advanced epoxy and polyimide systems. This guide provides an in-depth comparison of key alicyclic anhydrides, with a special focus on the family derived from the Diels-Alder reaction of cyclopentadiene, and its performance benchmarked against other industry-standard alicyclic alternatives. We will delve into the structural nuances, reaction mechanisms, and resulting performance characteristics, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their material selection process.

Introduction: Deconstructing the Monomers

The term "Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione" refers to a saturated bicyclic imide. While a valuable chemical intermediate, particularly in pharmaceuticals, for polymer applications, the focus is on its corresponding anhydride precursor.[1][2][3] This family of anhydrides originates from the classic Diels-Alder cycloaddition of cyclopentadiene and maleic anhydride, yielding endo-cis-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, commonly known as Nadic Anhydride (NA) or its methylated derivative, Nadic Methyl Anhydride (NMA) .[4][5]

The hydrogenation of this adduct produces the saturated analogue, Hexahydro-4,7-methanoisobenzofuran-1,3-dione , which offers distinct advantages in terms of UV and thermal stability. These norbornane-based structures provide a unique combination of rigidity and alicyclic character.

This guide will compare the performance of the Nadic Anhydride family against two other widely used classes of alicyclic anhydrides:

  • Methylhexahydrophthalic Anhydride (MHHPA): A common liquid alicyclic monoanhydride known for its good balance of properties and ease of handling.[6]

  • Alicyclic Dianhydrides (e.g., Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride, BTDA): Tetrafunctional molecules used to create highly cross-linked networks or as monomers for advanced, colorless polyimides.[7][8]

Synthesis and Structural Rationale

The foundational chemistry for the Nadic Anhydride family is the [4+2] Diels-Alder cycloaddition. This reaction is highly efficient and stereospecific, proceeding rapidly at room temperature.[4][5][9]

The diene (cyclopentadiene) must be in an s-cis conformation, which is locked in its cyclic structure, making it highly reactive.[9] The dienophile (maleic anhydride) is activated by electron-withdrawing carbonyl groups.[9] The reaction kinetically favors the formation of the endo isomer due to stabilizing secondary orbital interactions, a key concept in pericyclic chemistry.[10][11] The subsequent hydrogenation to the hexahydro- derivative is a standard catalytic process.[1]

G cluster_0 Diels-Alder Reaction cluster_1 Hydrogenation cluster_2 Alternative Alicyclics Cyclopentadiene Cyclopentadiene Nadic Anhydride Nadic Anhydride Cyclopentadiene->Nadic Anhydride + Maleic Anhydride Maleic Anhydride Maleic Anhydride->Nadic Anhydride + H_NA Hexahydro-4,7-methano isobenzofuran-1,3-dione Nadic Anhydride->H_NA H₂ / Pd-C MHHPA MHHPA BTDA BTDA

Caption: Synthesis of Nadic Anhydride and its derivatives.

The rigid, strained bicyclo[2.2.1]heptane (norbornane) backbone of the Nadic family is the primary driver of its performance, restricting polymer chain mobility and significantly elevating thermal properties. In contrast, MHHPA's single cyclohexane ring offers more conformational flexibility. Dianhydrides like BTDA introduce multiple reaction sites, enabling the formation of exceptionally dense polymer networks.[12][13]

Performance Comparison in Epoxy Resin Systems

Alicyclic anhydrides are premier curing agents for epoxy resins, particularly in applications demanding high performance under thermal and electrical stress. The curing mechanism involves the hydroxyl-initiated opening of the anhydride ring to form a carboxylic acid, which then reacts with an epoxy group to create a stable ester linkage, propagating a highly cross-linked polymer network.[13][14]

Key Performance Metrics:
  • Thermal Properties (Tg & HDT): The glass transition temperature (Tg) and heat distortion temperature (HDT) are critical indicators of a material's performance at elevated temperatures. The rigid structure of Nadic Methyl Anhydride (NMA) imparts exceptionally high Tg and HDT to cured epoxy systems.[15][16]

  • Handling and Processing: Liquid anhydrides like MHHPA and NMA offer significant processing advantages, including low mixed viscosity and long pot life, which are crucial for applications like filament winding and encapsulation.[6][15]

  • Mechanical Strength: A high degree of cross-linking generally leads to high hardness and tensile strength but can sometimes increase brittleness.[13][17] Formulations must be optimized to balance strength with flexibility.

  • Weatherability: The presence of carbon-carbon double bonds in NMA can make it susceptible to UV degradation. For outdoor applications or where long-term color stability is needed, saturated alicyclics like MHHPA or the hydrogenated Nadic Anhydride are superior choices.[6]

Comparative Experimental Data for Cured Epoxy Resins:
PropertyNadic Methyl Anhydride (NMA)Methylhexahydrophthalic Anhydride (MHHPA)
Typical Use Level (phr, EEW=190) 80 - 90[15]80 - 85
Viscosity of Mix (cps @ 25°C) Low (~200)[16]Low
Glass Transition Temp. (Tg, °C) 160 - 200+130 - 150
Heat Distortion Temp. (HDT, °C) 150 - 190[15]120 - 140
Tensile Strength (MPa) HighModerate-High
Electrical Properties Excellent[15][18]Excellent
UV Stability FairExcellent

Data compiled from various industry technical data sheets and represents typical values for a standard Bisphenol A epoxy resin.

Performance Comparison in Polyimide Synthesis

Alicyclic dianhydrides are indispensable for creating high-performance colorless polyimides (CPIs).[19][20] Traditional aromatic polyimides derive their exceptional thermal stability from rigid aromatic backbones, but intermolecular charge-transfer complexes (CTCs) between these chains impart a characteristic yellow-to-brown color, limiting their use in optical applications.[21][22]

Key Performance Metrics:
  • Optical Transparency: The non-planar, saturated alicyclic structures effectively disrupt CTC formation, resulting in polyimide films with high optical transparency and low yellowness indices.[21][23] Polyimides derived from alicyclic dianhydrides can achieve transmittance values of 85-90% in the visible spectrum.[7]

  • Thermal Stability: While aromatic polyimides generally exhibit the highest thermal stability, alicyclic polyimides still offer excellent performance, with 5% weight loss temperatures (Td5%) often exceeding 400°C and glass transition temperatures (Tg) ranging from 270°C to over 400°C depending on the co-monomer.[7][8]

  • Solubility and Processability: The bulky, non-coplanar nature of many alicyclic dianhydrides can disrupt chain packing, leading to improved solubility in organic solvents.[8][24] This is a significant advantage for processing, allowing for solution casting of high-quality films.

  • Thermomechanical Properties: The rigidity of the dianhydride monomer directly translates to the properties of the final polyimide. Rigid dianhydrides like BTDA contribute to high Tg and a low coefficient of thermal expansion (CTE), which is critical for applications in flexible electronics.[25]

Comparative Data for Polyimides Derived from Various Dianhydrides:
PropertyAlicyclic Dianhydride-Based PIAromatic Dianhydride-Based PI
Optical Transmittance (@400nm) 86 - 88%[7]Low
Yellowness Index (b)*< 1.0[7]> 30
Glass Transition Temp. (Tg, °C) 372 - 417 °C[7]Often > 400°C
5% Weight Loss Temp. (Td5%, °C) 423 - 447 °C[7]> 500°C
Solubility Good in organic solvents[8]Generally poor
Mechanical Properties Good-ExcellentExcellent

Values are representative and depend heavily on the diamine structure used.[21][23]

Experimental Protocols

Protocol 1: Preparation and Curing of an Epoxy Formulation

This protocol describes a standard procedure for curing a liquid epoxy resin with Nadic Methyl Anhydride (NMA).

Materials:

  • Liquid Epoxy Resin (e.g., Diglycidyl ether of bisphenol A, EEW ~185-192 g/eq)

  • Nadic Methyl Anhydride (NMA)

  • Accelerator (e.g., Benzyldimethylamine, BDMA)

  • Vacuum oven, mixing container, stirring rod, mold.

Procedure:

  • Calculate the required amount of NMA based on the desired stoichiometry. A typical starting point is 0.85-0.90 anhydride equivalents per epoxy equivalent. For an EEW of 190, this corresponds to approximately 80 phr (parts per hundred resin) of NMA.[17]

  • Preheat the epoxy resin to 60°C to reduce its viscosity.

  • Add the calculated amount of NMA to the warm epoxy resin and mix thoroughly until a homogeneous solution is obtained.

  • Add the accelerator, typically 0.5-1.5 phr, to the mixture.[16] Stir gently to ensure uniform distribution without introducing excessive air.

  • Degas the mixture under vacuum (28-30 inHg) for 10-15 minutes or until bubbling ceases to remove any entrapped air.

  • Pour the clear, bubble-free mixture into a pre-heated and release-coated mold.

  • Cure the assembly in an oven using a staged cure schedule. A typical schedule is 2 hours at 100°C followed by a post-cure of 4 hours at 160°C.[17] The post-cure is essential to develop maximum thermal and mechanical properties.[17]

  • Allow the casting to cool slowly to room temperature before demolding.

  • Perform characterization (DSC for Tg, DMA for mechanical properties, TGA for thermal stability).

cluster_prep Formulation Preparation cluster_cure Curing and Characterization calc 1. Calculate Stoichiometry (0.85-0.90 A/E ratio) mix 2. Mix Epoxy and Anhydride calc->mix accel 3. Add Accelerator (e.g., 1 phr BDMA) mix->accel degas 4. Degas Under Vacuum accel->degas pour 5. Pour into Mold degas->pour cure1 6. Initial Cure (e.g., 2h @ 100°C) pour->cure1 cure2 7. Post-Cure (e.g., 4h @ 160°C) cure1->cure2 char 8. Cool, Demold & Characterize (DSC, DMA, TGA) cure2->char

Caption: Experimental workflow for epoxy resin curing.
Protocol 2: Synthesis of a Colorless Polyimide Film

This protocol outlines the traditional two-step synthesis of a polyimide film from an alicyclic dianhydride and an aromatic diamine.

Materials:

  • Alicyclic Dianhydride (e.g., BTDA)

  • Aromatic Diamine (e.g., 4,4'-oxydianiline, ODA)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Glass plates, doctor blade, nitrogen-purged reaction vessel, vacuum oven.

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve the diamine (e.g., 1.0 eq) in anhydrous DMAc to form a clear solution.

  • Slowly add the solid alicyclic dianhydride (e.g., 0.98-1.0 eq) to the stirred diamine solution in several portions. Maintain the temperature below 25°C to control the exothermic reaction.

  • Continue stirring at room temperature for 12-24 hours to allow for the formation of the high molecular weight poly(amic acid) (PAA) precursor.[22] The viscosity of the solution will increase significantly.

  • Filter the viscous PAA solution to remove any particulates.

  • Cast the PAA solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

  • Place the coated plate in a vacuum or convection oven and apply a staged thermal imidization schedule. A representative schedule is:

    • 80°C for 1 hour to slowly remove the solvent.

    • 150°C for 1 hour.

    • 200°C for 1 hour.

    • 250°C for 1 hour.

    • 300°C for 30 minutes to ensure complete cyclization to the polyimide.[25]

  • After cooling to room temperature, the flexible polyimide film can be peeled from the glass substrate.

  • Characterize the film for its thermal (TGA, DSC), mechanical (tensile testing), and optical (UV-Vis spectroscopy) properties.

Conclusion and Field Insights

The selection of an alicyclic anhydride is a matter of balancing competing performance requirements.

  • The Nadic Anhydride (NA/NMA) family is the undisputed choice for applications requiring the highest possible thermal performance in epoxy systems. Its rigid bicyclic structure provides a direct pathway to high Tg and HDT, making it ideal for high-voltage insulators, demanding composite applications, and encapsulation of electronic components.[15][18]

  • Saturated alicyclic anhydrides like MHHPA and hydrogenated NA derivatives are superior for applications where UV stability, weatherability, and optical clarity are paramount. Their low viscosity and long pot life make them exceptionally easy to process, lending them to casting, potting, and coating applications.[6]

  • Alicyclic dianhydrides like BTDA are specialty monomers crucial for the next generation of flexible electronics and optical materials. Their ability to produce highly transparent, soluble, and thermally stable polyimides is unmatched by traditional aromatic monomers.[7][8][25]

Ultimately, the choice depends on the end-use application. For extreme heat resistance, the Nadic structure is preferred. For optical clarity and outdoor durability, a saturated system is necessary. For the specialized requirements of colorless polyimides, a true alicyclic dianhydride is the enabling technology. Understanding the fundamental structure-property relationships presented in this guide empowers researchers to make informed decisions in the design of advanced polymer materials.

References

A Researcher's Guide to the Computational Analysis of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the computational analysis of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, a molecule of significant interest as a key intermediate in the synthesis of pharmaceuticals such as the atypical antipsychotic Lurasidone. For researchers and drug development professionals, understanding the structural and electronic properties of this rigid, bicyclic imide is crucial for optimizing reaction conditions, predicting reactivity, and designing novel derivatives.

This document moves beyond a simple recitation of methods. It delves into the rationale behind selecting specific computational approaches, with a focus on Density Functional Theory (DFT), and establishes a framework for comparing theoretical predictions with anticipated experimental data. Our goal is to provide a self-validating system of analysis that ensures both scientific rigor and practical applicability.

The Strategic Importance of Computational Scrutiny

This compound, also known by its synonym exo-2,3-Norbornanedicarboximide, possesses a unique stereochemistry and electronic distribution owing to its strained norbornane framework fused to an isoindole-dione system. These features govern its reactivity and interactions with other molecules. While experimental characterization is indispensable, computational methods, particularly DFT, offer a powerful and cost-effective avenue to explore its molecular properties at a granular level. DFT allows for the prediction of geometries, vibrational frequencies (FTIR/Raman), NMR chemical shifts, and electronic properties (HOMO-LUMO gap, molecular electrostatic potential), providing insights that can be challenging to obtain experimentally.

This guide will compare and contrast different DFT approaches, offering a workflow that enables researchers to confidently apply these methods to their own investigations of this molecule and its analogues.

Comparative Analysis of Computational Methodologies

The accuracy of DFT calculations is intrinsically linked to the choice of the exchange-correlation functional and the basis set. For a molecule like this compound, which is a saturated, strained bicyclic system without extensive electron delocalization, different functionals can be expected to perform with varying degrees of accuracy.

Computational MethodKey Characteristics & SuitabilityExpected Performance for Norbornane Systems
B3LYP/6-31G(d,p) A widely used hybrid functional offering a good balance between computational cost and accuracy for organic molecules. Often a reliable starting point.Expected to provide good geometric parameters and vibrational frequencies. May have slight deviations in NMR chemical shifts.
M06-2X/6-311+G(d,p) A high-nonlocality functional designed to handle non-covalent interactions and systems with varied electronic character.Generally provides improved accuracy for thermochemistry and barrier heights. May offer more precise NMR predictions.
APFD/6-311+G(2d,p) A functional designed for improved accuracy in calculating geometries and vibrational frequencies.Expected to yield highly accurate geometric and vibrational data, which is crucial for comparing with experimental IR and Raman spectra.
GIAO-DFT (e.g., with B3LYP/6-311+G(d,p)) A method specifically for predicting NMR chemical shifts by employing gauge-invariant atomic orbitals.Considered the gold standard for theoretical NMR spectroscopy. Essential for assigning experimental spectra.

The choice of method will ultimately depend on the specific research question and available computational resources. For routine analysis, B3LYP/6-31G(d,p) is often sufficient. For studies requiring higher accuracy, particularly for reaction mechanisms or subtle electronic effects, M06-2X or APFD with a larger basis set are recommended.

Experimental Data for Computational Validation

PropertyExpected Experimental Range/ValueAnticipated DFT (B3LYP/6-311+G(d,p)) Prediction & Accuracy
IR: C=O stretch 1700-1780 cm⁻¹Highly accurate; typically within 10-20 cm⁻¹ after scaling.
IR: N-H stretch 3100-3300 cm⁻¹Good accuracy; sensitive to intermolecular interactions.
¹H NMR: Bridgehead protons δ 2.5-3.0 ppmGood correlation; absolute values may differ by 0.1-0.2 ppm.
¹H NMR: Methylene bridge proton δ 1.2-1.8 ppmGood correlation; sensitive to stereochemistry.
¹³C NMR: Carbonyl carbons δ 175-185 ppmExcellent correlation; highly reliable for assignment.
¹³C NMR: Bridgehead carbons δ 40-50 ppmGood correlation; useful for structural confirmation.

Detailed Experimental and Computational Protocols

To ensure the principles of a self-validating system, the following detailed protocols for both experimental characterization (where applicable) and computational analysis are provided.

Synthesis Protocol

The synthesis of this compound is typically achieved through the catalytic hydrogenation of its unsaturated precursor, 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione.

Step-by-Step Synthesis:

  • Reaction Setup: In a high-pressure autoclave, suspend the starting material, rel-(3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, in a suitable solvent such as methanol.

  • Catalyst Addition: Add a palladium on carbon catalyst (e.g., 10% Pd/C).

  • Hydrogenation: Seal the autoclave, purge with an inert gas like nitrogen, and then introduce hydrogen gas to a pressure of approximately 8 atm.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen consumption and through analytical techniques like gas chromatography (GC).

  • Workup: Upon completion, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Crystallization: Induce crystallization by adding a non-solvent, such as water, and cool the mixture.

  • Isolation and Drying: Isolate the solid product by filtration or centrifugation, wash with water, and dry to obtain the final product.

Experimental Workflow Diagram

G cluster_synthesis Synthesis Workflow start Start Material: Tetrahydro-precursor reaction Catalytic Hydrogenation (Pd/C, H2, Methanol) start->reaction workup Filtration & Concentration reaction->workup crystallization Crystallization (Water addition) workup->crystallization product Final Product: Hexahydro-derivative crystallization->product G cluster_dft DFT Computational Pipeline cluster_analysis Data Analysis & Comparison input Input Structure (SMILES or 3D coordinates) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) input->geom_opt freq_calc Frequency Calculation (IR/Raman Spectra) geom_opt->freq_calc nmr_calc NMR Calculation (GIAO Method) geom_opt->nmr_calc electronic_calc Electronic Properties (HOMO/LUMO, MEP) geom_opt->electronic_calc compare_ir Compare Calculated vs. Experimental IR/Raman freq_calc->compare_ir compare_nmr Compare Calculated vs. Experimental NMR nmr_calc->compare_nmr reactivity Predict Reactivity electronic_calc->reactivity G cluster_logic Validation Logic comp_method Computational Method (DFT: Functional, Basis Set) prediction Theoretical Prediction (Geometry, Spectra, etc.) comp_method->prediction comparison Direct Comparison (Quantitative & Qualitative) prediction->comparison exp_data Experimental Data (From literature or new experiment) exp_data->comparison validation Method Validation (Assess accuracy) comparison->validation validation->comp_method Validated refinement Refine Method (If necessary) validation->refinement Poor agreement refinement->comp_method

A Senior Application Scientist's Guide to Purity Assessment: A Comparative Analysis of DSC for Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison for assessing the purity of "Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione" (CAS: 14805-29-9), a key intermediate in the synthesis of pharmaceuticals like Lurasidone[1][2]. We will focus on the application of Differential Scanning Calorimetry (DSC), contrasting its performance and principles against the more traditional High-Performance Liquid Chromatography (HPLC).

This compound is a white to light brown solid with a melting point reported in the range of 173-176°C[3][4]. This distinct thermal behavior makes it a suitable candidate for purity analysis by DSC.

The Foundational Principle: Purity Assessment via Melting Point Depression

The core of DSC-based purity determination lies in the thermodynamic principle of melting point depression, described by the van't Hoff equation[5][6][7]. In essence, impurities disrupt the crystal lattice of a pure compound, leading to a lower and broader melting range[8][9]. DSC precisely measures the heat flow into a sample as a function of temperature, allowing for the quantification of this phenomenon[9].

This method is considered an absolute technique because it does not require a reference standard for the impurities themselves[10][11]. However, its applicability is contingent on several key assumptions[5][9][12]:

  • The compound must be crystalline and thermally stable through its melt.

  • Impurities must be soluble in the molten primary component but insoluble in its solid, crystalline form.

  • The system should form a eutectic mixture.

Comparative Methodologies: DSC vs. HPLC

While chromatographic techniques like HPLC are workhorses for purity analysis by separating and quantifying individual impurities, DSC offers a complementary and often faster approach to assessing the total level of eutectic impurities[10][11][13].

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)
Principle Measures melting point depression based on the van't Hoff equation to determine total mole percent purity.Physically separates components of a mixture for individual detection and quantification.
Impurity Detection Quantifies total soluble impurities that are insoluble in the solid state.Detects and quantifies individual impurities that can be separated chromatographically and have a chromophore.
Speed Rapid analysis, often completed in under an hour.More time-consuming due to method development, run times, and data processing.
Sample Requirement Very small, typically 1-3 mg[12].Requires larger sample quantities, depending on the concentration of impurities.
Reference Standards Not required for impurities.Requires certified reference standards for each impurity to be quantified.
Limitations Unsuitable for amorphous materials, compounds that decompose on melting, or when impurities are solid-soluble[10][11]. The method's reliability decreases for purities below 98.5 mole %[5][7].May not detect impurities that do not have a UV-active chromophore or are structurally very similar to the main component[14].

Experimental Protocol: Purity Determination of this compound by DSC

This protocol is grounded in the principles outlined in ASTM E928, the standard test method for purity by DSC[5][15][16].

1. Instrument Calibration:

  • Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Perform the calibration under the same experimental conditions to be used for the sample analysis (e.g., heating rate, purge gas)[13].

2. Sample Preparation:

  • Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of volatiles during heating.

  • Prepare an empty, sealed aluminum pan to be used as a reference.

3. DSC Analysis Workflow:

Caption: Workflow for DSC Purity Analysis.

4. Instrumental Parameters:

  • Purge Gas: Inert gas, such as nitrogen, at a flow rate of 15-20 ml/min[13].

  • Heating Rate: A slow heating rate, typically between 0.3 K/min and 0.7 K/min, is crucial for allowing the sample to maintain thermal equilibrium during the melt[12][17].

  • Temperature Program:

    • Equilibrate at a temperature well below the expected onset of melting (e.g., 150°C).

    • Ramp the temperature at the selected slow rate to a temperature well past the end of the melting peak (e.g., 185°C).

5. Data Analysis and Interpretation:

  • The instrument's software will integrate the area of the melting endotherm.

  • The software then applies the van't Hoff equation by plotting the sample temperature (Ts) against the reciprocal of the fraction melted (1/F) at that temperature[6].

  • The analysis software calculates the mole percent purity from the slope of this plot, along with the theoretical melting point of the 100% pure substance (T₀) from the y-intercept[6].

G cluster_0 DSC Data Input cluster_1 Software Analysis cluster_2 Output Results raw_data Heat Flow vs. Temperature Data integration Integrate Peak Area (Total Enthalpy, ΔH) raw_data->integration partial_area Calculate Partial Areas (F) at different Temperatures (Ts) integration->partial_area plot Plot Ts vs. 1/F partial_area->plot linearization Linearize Plot plot->linearization purity Mole % Purity (from slope) linearization->purity t0 Pure Melting Point (T₀) (from intercept) linearization->t0

Caption: Logical flow of data analysis in DSC purity determination.

Interpreting the Results: A Comparative Scenario

Let's consider a hypothetical batch of this compound analyzed by both DSC and a validated HPLC method.

ParameterDSC ResultHPLC ResultInterpretation
Purity (Area %) 99.7 mole %99.6 area %The results from both methods are in good agreement, providing high confidence in the purity assessment[10][11].
Individual Impurity A Not applicable0.25 area %HPLC quantifies a specific known impurity.
Individual Impurity B Not applicable0.15 area %HPLC identifies and quantifies a second impurity.
Total Impurities 0.3 mole %0.4 area %The total impurity levels are comparable. The minor difference could be due to the presence of an impurity not detected by HPLC (e.g., no chromophore) but which affects the melting behavior, or vice-versa.
Melting Point (T₀) 175.8 °CNot applicableDSC provides the theoretical melting point of the pure compound.
Enthalpy of Fusion (ΔH) 28.5 kJ/molNot applicableThis value can be used for further material characterization.

Conclusion: An Integrated Approach to Purity Confirmation

For assessing the purity of crystalline compounds like this compound, Differential Scanning Calorimetry serves as a powerful, rapid, and reliable analytical tool. It provides a quantitative measure of total eutectic impurities with minimal sample preparation and without the need for impurity reference standards.

While HPLC remains the gold standard for separating and identifying individual impurities, DSC offers a complementary and orthogonal approach that strengthens the overall purity profile.[10][18] The close agreement between DSC's total purity value and the sum of impurities from HPLC provides a robust, self-validating system for quality control and drug development.[19] Therefore, employing DSC in conjunction with chromatography delivers a more comprehensive and trustworthy characterization of high-purity pharmaceutical intermediates.

References

A Comparative Benchmarking Guide to Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and Its Derivatives in Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and its structural analogs, benchmarking their performance in two key application areas: drug discovery and polymer chemistry. For researchers, scientists, and drug development professionals, this document offers a technical synthesis of experimental data to inform compound selection and application development.

Introduction: A Scaffold of Versatility

This compound, with the CAS number 14805-29-9, is a saturated bicyclic imide. While its primary documented use is as a critical intermediate in the synthesis of the atypical antipsychotic drug Lurasidone[1][2], its structural motif, the nadic imide core, is a versatile scaffold. This guide explores the performance of this core structure and its derivatives in broader applications, moving beyond its role as a passive building block to that of a functional molecule. We will delve into two distinct and promising fields: the nuanced world of medicinal chemistry, where N-substituted derivatives exhibit a range of biological activities, and the demanding environment of polymer science, where the corresponding anhydride precursors are potent curing agents for epoxy resins.

Part 1: Performance in a Drug Discovery Context - The Biological Activity of N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives

The isoindole-1,3-dione moiety is a privileged scaffold in medicinal chemistry, famously represented by thalidomide and its immunomodulatory analogs.[3][4] By N-substitution of the this compound core, a diverse chemical space can be explored, leading to compounds with a wide array of biological activities. This section benchmarks the performance of these derivatives as potential therapeutic agents.

Antioxidant Activity: A Comparative Analysis

Oxidative stress is a key pathological factor in numerous diseases. The ability of N-substituted isoindoledione derivatives to scavenge free radicals is a critical measure of their therapeutic potential.

A comparative study on novel phthalimide and hexahydrophthalimide derivatives connected to quinazoline and thiophene moieties revealed significant antioxidant activity.[3][4] The antioxidant capacity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[4]

Table 1: Comparative Antioxidant Activity of Isoindoledione Derivatives

Compound IDStructure% DPPH Scavenging ActivityKey Structural Features
1a N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamideModeratePhthalimide core, Quinazoline moiety
1b N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamideHighPhthalimide core, Thiophene moiety
2 N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamideModerateHexahydrophthalimide core , Quinazoline moiety

Data synthesized from findings in referenced literature.[3][4]

Interpretation of Performance: The data suggests that the nature of the N-substituent significantly influences antioxidant activity. The thiophene-containing derivative (1b) exhibited the highest activity, indicating that aromatic moieties with specific electronic properties can enhance radical scavenging.[3] The hexahydrogenated core in compound 2 , which is a direct derivative of the topic compound, maintained moderate activity, demonstrating the viability of this scaffold.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the standardized method for assessing the in-vitro antioxidant activity of newly synthesized compounds.[4][5][6][7]

Objective: To quantify the free radical scavenging capacity of test compounds.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds and a positive control (e.g., Ascorbic Acid)

  • UV-Vis Spectrophotometer

  • 96-well plates or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.2 mmol solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of Test Compound Solutions: Dissolve the test compounds in methanol to a concentration of 0.5 mg/mL.

  • Assay: a. In a suitable vessel (e.g., microplate well), mix 1.8 mL of the DPPH solution with 0.2 mL of the test compound solution. b. Prepare a control sample containing 1.8 mL of DPPH solution and 0.2 mL of methanol. c. Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

Diagram 1: DPPH Assay Workflow

DPPH_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.2 mM DPPH Solution Mix Mix DPPH and Compound Solutions (1.8 mL + 0.2 mL) DPPH_sol->Mix Comp_sol Prepare 0.5 mg/mL Compound Solutions Comp_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Part 2: Performance in Polymer Chemistry - Nadic Anhydride Derivatives as Epoxy Curing Agents

The structural precursor to this compound is its corresponding anhydride, a member of the nadic anhydride family. These anhydrides, particularly Methyl Nadic Anhydride (MNA), are high-performance curing agents for epoxy resins.[8][9][10] They are favored in applications demanding high thermal stability, excellent electrical insulation, and superior mechanical properties.[8][11]

Comparative Performance: Anhydride vs. Amine Curing Agents

The choice of curing agent is critical as it dictates the final properties of the thermoset polymer.[9] Anhydrides and amines are two of the most common classes of epoxy hardeners, but they operate via different mechanisms, leading to distinct performance characteristics.

  • Amine Curing: Involves a nucleophilic addition reaction between the amine's active hydrogens and the epoxy rings. This can often occur at ambient temperatures.[9]

  • Anhydride Curing: A more complex, higher-temperature process. The anhydride ring is opened by a hydroxyl group, forming a carboxylic acid, which then reacts with an epoxy group to form an ester linkage and another hydroxyl group. This new hydroxyl can then react with another anhydride molecule, propagating the cross-linking.[12]

Table 2: Performance Comparison of Anhydride (MNA) and Amine Cured Epoxy Systems

Performance MetricMethyl Nadic Anhydride (MNA)Aliphatic AminesAromatic Amines
Cure Temperature High (120-180 °C, often with post-cure)Ambient to ModerateHigh
Pot Life LongShortModerate
Viscosity of Mix LowLow to ModerateHigh (often solids)
Heat Distortion Temp. (HDT) Very HighModerateHigh
Mechanical Strength ExcellentGoodExcellent
Chemical Resistance ExcellentGoodExcellent
Electrical Properties ExcellentGoodVery Good
Shrinkage on Cure LowModerateLow

This table represents a qualitative synthesis of typical performance characteristics.[8][9][12]

Interpretation of Performance: Nadic anhydride-cured systems excel in applications where high thermal and electrical performance are paramount. Their long pot life and low viscosity are advantageous for manufacturing processes like filament winding and casting.[8] While amines can offer the convenience of room temperature curing, they generally do not achieve the same level of high-temperature performance as anhydrides.

Experimental Protocol: Evaluating Epoxy Cure Profile using Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for characterizing the curing process (kinetics) of thermosetting resins by measuring the heat flow associated with the exothermic curing reaction.[1][3][13][14]

Objective: To determine the cure characteristics, including the onset of cure, peak exotherm, and total heat of reaction.

Materials:

  • Epoxy resin

  • Anhydride curing agent (e.g., Methyl Nadic Anhydride)

  • Accelerator (e.g., tertiary amine)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the uncured epoxy/anhydride mixture into an aluminum DSC pan. Seal the pan.

  • DSC Analysis (Dynamic Scan): a. Place the sample pan and an empty reference pan into the DSC cell. b. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). c. Record the heat flow as a function of temperature. The resulting curve will show an exothermic peak representing the curing reaction.

  • Data Analysis: a. Onset Temperature: The temperature at which the exothermic reaction begins. b. Peak Temperature: The temperature at the maximum of the exothermic peak, indicating the maximum rate of reaction. c. Heat of Reaction (ΔH): The total area under the exothermic peak, which is proportional to the total heat evolved during the cure. This is used to determine the degree of cure.

Diagram 2: Epoxy Curing Evaluation Workflow

DSC_Workflow cluster_results Cure Profile Parameters Start Start: Uncured Epoxy/Anhydride Mixture Prep Prepare Sample (5-10 mg in DSC pan) Start->Prep DSC Run Dynamic DSC Scan (e.g., 10 °C/min) Prep->DSC Data Record Heat Flow vs. Temperature DSC->Data Analysis Analyze Exotherm Peak Data->Analysis Onset Onset Temperature Analysis->Onset Start of Peak Peak Peak Temperature Analysis->Peak Peak Maximum DeltaH Heat of Reaction (ΔH) Analysis->DeltaH Area Under Peak

Caption: Workflow for DSC analysis of epoxy curing.

Conclusion

While this compound is well-established as a pharmaceutical intermediate, its core structure possesses significant, untapped potential in broader scientific applications. As demonstrated, N-substituted derivatives of this scaffold are promising candidates in drug discovery, with tunable biological activities. Furthermore, the corresponding anhydride precursors are high-performance alternatives to traditional amine-based curing agents in the field of epoxy resins, offering superior thermal and electrical properties. This guide provides the foundational data and methodologies for researchers to benchmark and explore the utility of this versatile chemical family in their specific applications.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in drug development and synthesis, the lifecycle of a chemical intermediate extends far beyond its role in a reaction flask. The proper management and disposal of surplus or waste Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS No. 14805-29-9) is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in scientific principles and regulatory standards.

Foundational Knowledge: Understanding the Compound's Hazard Profile

This compound, a dicarboximide derivative, is a stable, solid compound utilized in complex organic syntheses. A thorough risk assessment is the precursor to any handling or disposal protocol. Safety Data Sheets (SDS) consistently identify the following hazards associated with this compound:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[1]

While toxicological properties have not been exhaustively investigated, the prudent approach is to treat this chemical with a high degree of caution.[2] There is currently no evidence to suggest it is a carcinogen.[2]

The Core of Compliance: Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is either "listed" by the Environmental Protection Agency (EPA) or exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[3][4]

Is it a "Listed" Waste?

A thorough review of the EPA's P and U lists of discarded commercial chemical products (40 CFR § 261.33) indicates that this compound (CAS 14805-29-9) is not a listed hazardous waste.[3][4]

Does it Exhibit a "Characteristic" of Hazardous Waste?

Based on available data, the compound does not meet the criteria for:

  • Ignitability: It is a stable solid with no reported flashpoint that would classify it as ignitable.

  • Corrosivity: It is not an aqueous solution with a pH of ≤2 or ≥12.5.

  • Reactivity: It is not known to be unstable, react violently with water, or generate toxic gases.[5]

The most probable characteristic is Toxicity . A waste exhibits the toxicity characteristic if an extract from the waste, generated through the Toxicity Characteristic Leaching Procedure (TCLP) , contains any of the 40 specific contaminants at a concentration equal to or greater than the respective regulatory level.[6][7]

Causality in Action: The TCLP simulates the leaching process that might occur if the waste were disposed of in a municipal landfill.[6][7] Since specific TCLP data for this compound is not publicly available, the generator of the waste is legally responsible for making this determination. The most conservative and common practice in research settings is to manage the waste as hazardous to ensure full compliance and environmental protection.

On-Site Management: The Satellite Accumulation Area (SAA)

Federal regulations (40 CFR § 262.15) allow for the temporary storage of hazardous waste in Satellite Accumulation Areas (SAAs) at or near the point of generation.[8][9][10] This provides a practical solution for laboratories.

Container Selection and Compatibility

The integrity of the waste containment system is paramount. The container must be made of or lined with a material that is compatible with the waste.[9]

  • Recommended Material: High-Density Polyethylene (HDPE) is an excellent choice for solid dicarboximide waste. Chemical resistance charts show that HDPE has good to excellent resistance to many organic compounds and is a standard for lab waste containers.[11][12][13][14][15]

  • Container Integrity: Always use containers that are in good condition, with no cracks or leaks, and that have a secure, screw-top lid.[8]

Labeling: A Non-Negotiable Safety Mandate

Proper labeling is a cornerstone of safe waste management and is required by both the EPA and the Occupational Safety and Health Administration (OSHA).[15][16]

Essential Labeling Information:

  • The words "Hazardous Waste" .[16]

  • Chemical Name and Composition: List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For this topic, it would be "this compound, 100%".

  • Hazard Identification: Clearly indicate the associated hazards (e.g., "Toxic," "Irritant").[8]

The container must remain closed at all times except when adding waste.[8][9]

Step-by-Step Disposal Protocol

The following workflow outlines the procedural steps for the proper disposal of this compound.

Experimental Protocol: Waste Accumulation and Preparation for Disposal

  • Personal Protective Equipment (PPE): Before handling the chemical, don appropriate PPE. Based on the hazard profile, this includes:

    • Gloves: Nitrile or butyl rubber gloves provide good chemical resistance. Always inspect gloves for tears or punctures before use.[9][17]

    • Eye Protection: Wear chemical safety goggles.

    • Lab Coat: A standard lab coat is required.

    • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

  • Waste Container Preparation:

    • Select a clean, dry, and structurally sound HDPE container with a screw-top lid.

    • Affix a completed "Hazardous Waste" label to the container body.

  • Waste Collection:

    • Carefully transfer solid this compound waste into the prepared container using a dedicated scoop or spatula.

    • For materials contaminated with the compound (e.g., weigh boats, gloves, absorbent pads), place them directly into the same container.

    • Crucially, do not mix incompatible wastes. This compound should be segregated from strong oxidizing agents, strong acids, and strong bases.

  • Storage in SAA:

    • Place the sealed container in your designated and clearly marked Satellite Accumulation Area.

    • Ensure the container is stored in secondary containment (such as a spill tray) to mitigate leaks or spills.

  • Arranging for Disposal:

    • Once the container is full, or you no longer need to accumulate this waste stream, contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup.[2]

    • The full container must be moved from the SAA to a central accumulation area within three calendar days.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Start: Unused or Waste This compound waste_determination Hazardous Waste Determination (40 CFR Part 261) start->waste_determination is_listed Is the chemical a 'Listed' Waste (P or U list)? waste_determination->is_listed is_characteristic Does the waste exhibit a 'Characteristic' (I, C, R, T)? is_listed->is_characteristic No manage_as_hazardous Manage as Hazardous Waste is_listed->manage_as_hazardous Yes is_characteristic->manage_as_hazardous Yes (I, C, or R) tclp_test Perform Toxicity Characteristic Leaching Procedure (TCLP) Test is_characteristic->tclp_test No (for I, C, R) Uncertain for Toxicity (T) collect_waste Collect in a Labeled, Compatible HDPE Container in a SAA manage_as_hazardous->collect_waste non_hazardous Manage as Non-Hazardous Solid Waste (Consult local regulations) tclp_result Does TCLP result exceed regulatory limits? tclp_test->tclp_result tclp_result->manage_as_hazardous Yes tclp_result->non_hazardous No contact_disposal Contact Licensed Hazardous Waste Disposal Service for Incineration collect_waste->contact_disposal end End of Process contact_disposal->end

Caption: Disposal decision workflow for this compound.

The Rationale for Incineration

The recommended disposal method for this class of organic compound is high-temperature incineration in a facility equipped with an afterburner and scrubber.

  • Mechanism of Destruction: Incineration provides the high energy required to break the stable carbon-carbon and carbon-nitrogen bonds in the molecule, ensuring its complete destruction.

  • Preventing Harmful Emissions: The presence of nitrogen in the molecule necessitates a scrubber. Thermal decomposition of nitrogen-containing organic compounds can produce oxides of nitrogen (NOx), which are atmospheric pollutants and contribute to acid rain. A scrubber neutralizes these acidic gases before they are released into the atmosphere. The combustion process will also generate carbon monoxide and carbon dioxide.

By adhering to these scientifically-grounded and regulation-compliant procedures, you ensure that the final step in the lifecycle of this compound is conducted safely, responsibly, and with the utmost respect for both human health and the environment.

References

Mastering Safety: A Researcher's Guide to Handling Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, the foundation of groundbreaking work is an unwavering commitment to safety. This guide provides essential, in-depth technical and procedural information for the safe handling of Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS No. 14805-29-9), a compound instrumental in various research and development applications. Our goal is to empower you with the knowledge to not only use this product effectively but to do so with the highest degree of safety for yourself and your colleagues.

Understanding the Hazard Profile

Before any laboratory work commences, a thorough understanding of the inherent risks is critical. This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.[1][2]

The causality behind these classifications dictates our approach to personal protective equipment (PPE). The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles. Therefore, our safety protocols must establish robust barriers against these pathways.

The Core of Protection: Selecting Your Personal Protective Equipment

A risk-based approach is essential when selecting PPE. The choice of equipment depends directly on the nature and scale of the work being performed.

Engineering Controls: Your First Line of Defense

Before considering wearable PPE, always prioritize engineering controls. For this compound, which is a solid that can generate dust, the following are mandatory:

  • Chemical Fume Hood: All weighing, transferring, and solution preparation should be conducted within a certified chemical fume hood to minimize the risk of inhaling airborne particles.[3][4]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust.[5]

A Step-by-Step Guide to Personal Protective Equipment Selection

I. Eye and Face Protection:

  • Rationale: To prevent airborne particles or accidental splashes from contacting the eyes, which can cause serious irritation.[2]

  • Procedure:

    • Standard Operations: For tasks such as weighing small quantities or preparing solutions in a fume hood, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

    • High-Risk Operations: When there is a significant risk of splashing (e.g., during vigorous mixing or reaction quenching), a face shield should be worn in addition to safety goggles. Goggles provide a seal around the eyes, offering superior protection compared to safety glasses.

II. Skin and Body Protection:

  • Rationale: To prevent direct contact of the chemical with the skin, which can cause irritation.[1][6]

  • Procedure:

    • Lab Coat: A standard, long-sleeved laboratory coat is mandatory to protect against incidental contact. Ensure it is fully buttoned.

    • Chemical-Resistant Apron: For larger-scale operations where there is a greater risk of spills, a chemical-resistant apron worn over the lab coat is recommended.

    • Footwear: Closed-toe shoes are required at all times in the laboratory.[7]

III. Hand Protection (Gloves):

  • Rationale: Gloves are the most critical barrier against skin contact. The selection of the appropriate glove material is crucial, as no single glove material protects against all chemicals.[8][9]

  • Procedure:

    • Thickness: For handling the solid or preparing solutions, a standard disposable nitrile glove (minimum 4-5 mil thickness) is appropriate. For more prolonged handling or submersion, heavier-duty nitrile gloves (8 mil or thicker) should be considered.[11]

    • Inspection and Removal: Always inspect gloves for any signs of degradation, punctures, or tears before use.[12] Use proper glove removal techniques to avoid contaminating your skin.

    • Double Gloving: For tasks involving higher concentrations or a greater risk of exposure, double gloving (wearing two pairs of nitrile gloves) can provide an additional layer of protection.

The following diagram illustrates the decision-making process for PPE selection:

PPE_Selection_Workflow cluster_start Task Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment (PPE) Selection cluster_end Final Check Start Assess Task: Handling This compound FumeHood Work in Chemical Fume Hood? Start->FumeHood Ventilation Adequate Lab Ventilation? FumeHood->Ventilation Yes EyePro Select Eye Protection Ventilation->EyePro Yes SafetyGlasses Safety Glasses with Side Shields EyePro->SafetyGlasses Low Splash Risk (e.g., Weighing) GogglesShield Goggles & Face Shield EyePro->GogglesShield High Splash Risk (e.g., Quenching) HandPro Select Hand Protection NitrileSingle Standard Nitrile Gloves (>=4 mil) HandPro->NitrileSingle Incidental Contact NitrileDouble Double Nitrile Gloves (>=4 mil) HandPro->NitrileDouble Higher Exposure Risk BodyPro Select Body Protection LabCoat Lab Coat BodyPro->LabCoat Standard Use Apron Chemical-Resistant Apron BodyPro->Apron Large Scale / High Spill Risk SafetyGlasses->HandPro GogglesShield->HandPro NitrileSingle->BodyPro NitrileDouble->BodyPro Proceed Proceed with Task Safely LabCoat->Proceed Apron->Proceed

PPE selection workflow for handling the target compound.
Task/ScenarioMinimum Required PPE
Weighing Solid Safety glasses with side shields, standard nitrile gloves (>=4 mil), lab coat. (All within a fume hood)
Preparing Solutions Safety glasses with side shields, standard nitrile gloves (>=4 mil), lab coat. (All within a fume hood)
Running a Reaction Safety goggles, double nitrile gloves, lab coat. Consider a face shield and chemical-resistant apron for larger volumes.
Cleaning a Spill Safety goggles, face shield, heavy-duty nitrile gloves (>8 mil), lab coat, chemical-resistant apron.

Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish

Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in your laboratory, from receipt to disposal.

Safe Handling and Storage Procedures
  • Designated Area: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[2][5]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[4][5]

  • Transport: When moving the chemical within the lab, use a secondary container to mitigate the risk of spills from accidental drops.[7]

Emergency Procedures in Case of Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and plenty of water. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a critical step in preventing environmental contamination and ensuring the safety of others.

I. Contaminated PPE Disposal:

  • Segregation: All PPE that has come into contact with this compound is considered contaminated and must be disposed of as hazardous waste.[10]

  • Procedure:

    • Carefully remove gloves and other disposable items, turning them inside out to contain the contaminant.

    • Place all contaminated disposable PPE (gloves, aprons, etc.) into a designated, clearly labeled hazardous waste bag or container.[6]

    • Do not dispose of contaminated PPE in regular trash.[11]

    • Reusable items, such as lab coats, must be professionally decontaminated if significant contamination occurs.

II. Chemical Waste Disposal:

  • Waste Stream: All excess solid material and solutions containing this compound must be treated as hazardous chemical waste.

  • Procedure:

    • Collect all chemical waste in a compatible, sealed, and clearly labeled hazardous waste container.

    • Do not mix this waste with other incompatible waste streams. For example, keep organic solids separate from acidic or basic aqueous waste.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6]

By adhering to these rigorous safety protocols, you contribute to a culture of safety, ensuring that your valuable research can proceed without compromising the well-being of yourself, your team, or the environment.

References

×

Retrosynthesis Analysis

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Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.